molecular formula C12H24O2 B1295372 Dipentylacetic acid CAS No. 5422-52-6

Dipentylacetic acid

Cat. No.: B1295372
CAS No.: 5422-52-6
M. Wt: 200.32 g/mol
InChI Key: PLVOWOHSFJLXOR-UHFFFAOYSA-N
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Description

Dipentylacetic acid, also known as 2-Pentylheptanoic acid, is a synthetic organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. It is classified as a branched-chain monocarboxylic acid. Key physicochemical properties include a density of approximately 0.903 g/cm³ and a boiling point of 306.6°C at 760 mmHg . As a branched-chain fatty acid derivative, this compound serves as a valuable building block and intermediate in organic synthesis and chemical research. Its structure makes it a candidate for studying the effects of lipophilic chain branching in materials science, such as in the development of lubricants or polymers. In biochemical research, it may be utilized as a probe to investigate enzyme-substrate interactions, particularly with enzymes that act on fatty acids, given its structural similarity to natural substrates. Researchers value this compound for its potential in method development and as a standard in analytical chemistry. The mechanism of action for this compound is not well-documented, and its applications are primarily exploratory within research settings. Further investigation is required to fully elucidate its specific biological activities and potential research applications. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOWOHSFJLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202574
Record name Dipentylacetic acid
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-52-6
Record name Dipentylacetic acid
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Record name Heptanoic acid, 2-pentyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11353
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipentylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Dipentylacetic acid" fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dipentylacetic Acid

Introduction

This compound, systematically known as 2-pentylheptanoic acid, is a branched-chain carboxylic acid. It is a structural analogue of the well-established pharmaceutical agent Valproic Acid (VPA), which is widely used as an anticonvulsant and mood stabilizer. Despite this structural similarity, current research indicates that this compound possesses a distinct biological activity profile. This guide provides a comprehensive overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. It covers its chemical and physical characteristics, known biological activities and mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is primarily available as a research chemical. Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-pentylheptanoic acid
Synonyms This compound, di-n-Amylacetic acid, Diamylacetic acid
CAS Number 5422-52-6[1][2]
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
InChI Key PLVOWOHSFJLXOR-UHFFFAOYSA-N

| Canonical SMILES | CCCCC(CCCCC)C(=O)O |

Table 2: Physical Properties of this compound

Property Value Citation
Physical Form Liquid [3]
Boiling Point 306.6 °C at 760 mmHg [4]
170 °C at 7 mmHg [5]
Melting Point No data available [2][6]
Density 0.903 g/cm³ [4]
Flash Point 165.7 °C [4]
Refractive Index 1.446 [4]
Water Solubility No data available. Inferred to be low. [2][6]

| pKa | Estimated to be ~4.6 (similar to VPA) |[1][7] |

Biological Activity and Mechanism of Action

While this compound is an analogue of Valproic acid (VPA), assuming a similar mechanism of action is not supported by available evidence. VPA is known to exert its effects, at least in part, through the inhibition of histone deacetylases (HDACs). However, comparative studies reveal a different biological profile for this compound.

A key study utilizing transcriptional profiling (transcriptomics) to compare a series of branched carboxylic acids found that this compound elicits a transcriptional response that is markedly different from that of VPA.[8][9] This suggests that it does not share the same primary mode of action.[8] Furthermore, molecular docking simulations against HDAC3, a putative target of VPA, showed that this compound does not fit well within the enzyme's binding pocket, with several atoms positioned outside the key interaction area.[1] This provides a potential mechanistic explanation for the observed differences in gene expression profiles.[8]

In terms of pharmacokinetics, this compound is metabolized by both rat and human hepatocytes.[1] The in vitro intrinsic clearance rate was found to be higher for this compound compared to VPA, indicating potentially faster metabolism.[1]

Currently, the primary documented role of this compound in a biological context is as a synthetic precursor. It has been used in the chemical synthesis of novel agonists for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor involved in the innate immune system.[10][11] This highlights its utility as a building block in the development of new chemical entities rather than as an active agent itself.

Biological_Activity_Comparison cluster_VPA Valproic Acid (VPA) cluster_DPA This compound (DPA) cluster_NOD2 Synthetic Application VPA Valproic Acid HDAC Histone Deacetylase (HDAC) Binding Pocket VPA->HDAC Good Fit & Inhibition VPA_Profile VPA-like Transcriptional Profile HDAC->VPA_Profile Leads to DPA This compound HDAC_DPA Histone Deacetylase (HDAC) Binding Pocket DPA->HDAC_DPA Poor Fit DPA_Profile Distinct (Non-VPA) Transcriptional Profile DPA->DPA_Profile Leads to DPA_syn This compound (Precursor) NOD2_Agonist NOD2 Agonist Synthesis DPA_syn->NOD2_Agonist Used in

Caption: Divergent biological pathways of Valproic Acid and this compound.

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid

A reliable method for the synthesis of 2-pentylheptanoic acid, which may not be readily available commercially, is the malonic ester synthesis.[3] This procedure involves the sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation.

Protocol:

  • Step 1: First Alkylation: Diethyl malonate is alkylated with n-amyl bromide (1-bromopentane) in the presence of a strong base, such as sodium ethoxide in ethanol, to form diethyl pentylmalonate.

  • Step 2: Second Alkylation: The resulting diethyl pentylmalonate is subjected to a second alkylation step under similar conditions, again using n-amyl bromide, to yield diethyl dipentylmalonate.

  • Step 3: Hydrolysis (Saponification): The diethyl dipentylmalonate is hydrolyzed to 2,2-dipentylmalonic acid using a strong base like sodium hydroxide, followed by acidification.

  • Step 4: Decarboxylation: The substituted malonic acid is then heated, causing it to decarboxylate and yield the final product, 2-pentylheptanoic acid.[3][5] The crude product can be purified by vacuum distillation.[5]

Synthesis_Workflow Start Diethyl Malonate + n-Amyl Bromide Alkylation1 Step 1: First Alkylation (Base: EtONa/EtOH) Start->Alkylation1 Intermediate1 Diethyl Pentylmalonate Alkylation1->Intermediate1 Alkylation2 Step 2: Second Alkylation (Base: EtONa/EtOH) Intermediate1->Alkylation2 Reagent2 + n-Amyl Bromide Reagent2->Alkylation2 Intermediate2 Diethyl Dipentylmalonate Alkylation2->Intermediate2 Hydrolysis Step 3: Hydrolysis (NaOH, then H+) Intermediate2->Hydrolysis Intermediate3 2,2-Dipentylmalonic Acid Hydrolysis->Intermediate3 Decarboxylation Step 4: Decarboxylation (Heat) Intermediate3->Decarboxylation Product 2-Pentylheptanoic Acid (Final Product) Decarboxylation->Product

Caption: Malonic ester synthesis workflow for 2-pentylheptanoic acid.
Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The reported ¹H-NMR spectral data for 2-pentylheptanoic acid is as follows:

    • ¹H-NMR (500MHz, CDCl₃) δ: 0.88 (6H, broad triplet, J=7.0 Hz), 1.22–1.36 (12H, multiplet), 1.42–1.51 and 1.58–1.67 (each 2H, each multiplet), 2.31–2.37 (1H, multiplet), 10.36 (1H, broad singlet, COOH).[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of this compound. A general-purpose method would involve:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to ensure the analyte is in its protonated form.[10]

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typical for carboxylic acids lacking a strong chromophore.

    • Analysis: The purity is determined by the area percentage of the main peak.

Analysis_Workflow Sample Sample of This compound Dissolve Dissolve in Mobile Phase/Solvent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~210 nm) Separate->Detect Analyze Chromatogram Analysis (Purity Assessment) Detect->Analyze

Caption: General analytical workflow for HPLC purity assessment.

Conclusion

This compound is a C12 branched-chain fatty acid and a higher-order analogue of Valproic acid. While its physical properties are partially characterized, its biological activity is an area of active investigation. Crucially, researchers should not assume a VPA-like mechanism of action, as transcriptomic and molecular modeling data indicate a distinct biological profile. Its primary current application is as a specialized chemical intermediate in research and development. The well-defined malonic ester synthesis provides a reliable route for its preparation, and standard chromatographic and spectroscopic methods can be used for its analysis. Future research is needed to fully elucidate the specific biological effects and potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to 2-Pentylheptanoic Acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pentylheptanoic acid, a branched-chain carboxylic acid. Due to the limited availability of published data on this specific molecule, this document outlines its chemical structure and IUPAC name based on established nomenclature, presents predicted physicochemical properties, and details a well-established synthetic protocol. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of novel long-chain fatty acids.

Chemical Structure and IUPAC Name

The compound "2-pentylheptanoic acid" is a carboxylic acid with a heptanoic acid base structure, which consists of a seven-carbon chain with a carboxyl group (-COOH) at the first carbon (C1). A pentyl group (-CH₂CH₂CH₂CH₂CH₃) is attached to the second carbon (C2) of the heptanoic acid chain.

Therefore, the IUPAC name for this compound is unequivocally 2-pentylheptanoic acid .

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of 2-pentylheptanoic acid.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~280-300 °C (at 760 mmHg)
Melting Point ~10-20 °C
Solubility in Water Very low
Solubility in Organic Solvents Soluble in ethanol, acetone, diethyl ether, and other common organic solvents
pKa ~4.8-5.0

Proposed Experimental Protocol: Synthesis via Malonic Ester Condensation

A robust and well-established method for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. The following is a detailed, hypothetical protocol for the synthesis of 2-pentylheptanoic acid using this method.

Objective: To synthesize 2-pentylheptanoic acid from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 1-Bromopentane

  • 1-Bromohexane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

  • Formation of the Enolate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.

    • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the sodium salt of diethyl malonate.

  • First Alkylation (Addition of the Pentyl Group):

    • Cool the reaction mixture to room temperature.

    • Add 1-bromopentane (1.0 equivalent) dropwise to the enolate solution.

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Second Alkylation (Addition of the Hexyl Group):

    • After the first alkylation is complete, add a second equivalent of sodium ethoxide to the reaction mixture to form the enolate of the mono-alkylated malonic ester.

    • Following the formation of the enolate, add 1-bromohexane (1.0 equivalent) dropwise.

    • Heat the mixture to reflux for 3-4 hours, again monitoring by TLC.

  • Saponification and Decarboxylation:

    • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.5 equivalents).

    • Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups to carboxylates.

    • After saponification, carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will protonate the carboxylates and induce decarboxylation upon heating.

    • Gently heat the acidified mixture. Carbon dioxide will evolve. Continue gentle heating until the evolution of gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by vacuum distillation to yield pure 2-pentylheptanoic acid.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Sodium ethoxide is highly reactive and corrosive. 1-Bromopentane and 1-bromohexane are alkylating agents and should be handled with care.

Visualization of Synthetic Workflow

The logical progression of the malonic ester synthesis for 2-pentylheptanoic acid is depicted in the following workflow diagram.

malonic_ester_synthesis Workflow for the Synthesis of 2-Pentylheptanoic Acid arrow arrow start Start: Diethyl Malonate enolate1 1. Enolate Formation (NaOEt in Ethanol) start->enolate1 alkylation1 2. First Alkylation (1-Bromopentane) enolate1->alkylation1 enolate2 3. Second Enolate Formation (NaOEt in Ethanol) alkylation1->enolate2 alkylation2 4. Second Alkylation (1-Bromohexane) enolate2->alkylation2 hydrolysis 5. Saponification (NaOH, H2O, Heat) alkylation2->hydrolysis acidification 6. Acidification & Decarboxylation (HCl, Heat) hydrolysis->acidification extraction 7. Work-up & Extraction (Diethyl Ether) acidification->extraction purification 8. Purification (Vacuum Distillation) extraction->purification end End: 2-Pentylheptanoic Acid purification->end

An In-depth Technical Guide to 2-Pentylheptanoic Acid (CAS 5422-52-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid, also known by its synonym Dipentylacetic acid, is a branched-chain fatty acid registered under CAS number 5422-52-6. Despite its well-defined chemical structure, publicly available data on its specific biological activities, mechanism of action, and detailed experimental protocols are limited. This technical guide synthesizes the current, albeit sparse, scientific and patent literature concerning this compound. It provides an overview of its chemical properties, a known synthesis method, and its inclusion in a comparative transcriptomics study. Furthermore, this document contextualizes its potential biological relevance by discussing the broader class of branched-chain fatty acids. Due to the significant gaps in the literature, this guide also highlights the areas where further research is needed to fully characterize the pharmacological and toxicological profile of 2-Pentylheptanoic acid.

Chemical and Physical Properties

2-Pentylheptanoic acid is a carboxylic acid with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol . It is structurally characterized by a heptanoic acid backbone with a pentyl group attached to the alpha-carbon.

PropertyValueReference
CAS Number 5422-52-6
Synonyms This compound, Di-n-pentylacetic acid
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
Appearance Colorless to light yellow liquid
Storage Sealed in a dry environment at room temperature.

Synthesis

A documented method for the synthesis of 2-Pentylheptanoic acid is the malonic ester synthesis.[1] This classical method for preparing carboxylic acids involves the alkylation of diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis of 2-Pentylheptanoic Acid

The synthesis of 2-Pentylheptanoic acid can be achieved via a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1]

  • First Alkylation: Diethyl malonate is reacted with a sodium ethoxide solution in ethanol to form the corresponding enolate. This nucleophile is then treated with a primary alkyl halide, such as 1-bromopentane, to introduce the first pentyl group.

  • Second Alkylation: The resulting mono-alkylated malonic ester is subjected to a second deprotonation with sodium ethoxide, followed by the addition of another equivalent of 1-bromopentane to yield diethyl dipentylmalonate.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide, followed by acidification. Subsequent heating of the dipentylmalonic acid leads to decarboxylation, yielding the final product, 2-Pentylheptanoic acid.

Malonic ester synthesis workflow for 2-Pentylheptanoic acid.

Biological Activity and Toxicological Profile

Direct studies on the biological activity, pharmacology, and toxicology of 2-Pentylheptanoic acid are scarce in the published literature. However, some insights can be gleaned from a comparative transcriptomics study and the broader context of branched-chain fatty acids.

Comparative Transcriptomics

A study by Karmaus et al. (2022) utilized transcriptional profiling to support the read-across of a series of branched carboxylic acids, with the known developmental toxicant valproic acid (2-propylpentanoic acid) serving as a comparator.[2][3][4] 2-Pentylheptanoic acid was included in this study. The research indicated that the transcriptional profile of 2-Pentylheptanoic acid differed from that of valproic acid and other shorter-chain branched carboxylic acids that elicited a valproic acid-like gene expression signature.[2] This suggests that 2-Pentylheptanoic acid may have a different mode of action and biological activity profile compared to valproic acid.[2] The study also noted that in rat hepatocytes, the rate and extent of metabolism were higher for 2-Pentylheptanoic acid compared to valproic acid and 2-ethylhexanoic acid.[2]

Context from Branched-Chain Fatty Acids (BCFAs)

While not specific to 2-Pentylheptanoic acid, the broader class of BCFAs has been the subject of more extensive research. BCFAs are present in various organisms and are consumed in the human diet.[5] Studies in cellular and animal models have suggested that BCFAs possess a range of biological activities, including:

  • Anti-inflammatory and Immune-Modulatory Effects: BCFAs have been shown to elicit a coordinated anti-inflammatory response in both brain and peripheral immune cells.[6]

  • Anti-cancer Properties: Certain BCFAs have demonstrated cytotoxicity to cancer cells and may inhibit fatty acid biosynthesis in tumor cells.[7][8]

  • Lipid-Lowering Effects: Research indicates that BCFAs can influence lipid metabolism.[5][7]

  • Neuroprotective Actions: Some studies suggest a neuroprotective role for BCFAs.[5]

It is important to emphasize that these findings are for the general class of BCFAs, and the specific activities of 2-Pentylheptanoic acid have not been elucidated.

Applications in Patent Literature

2-Pentylheptanoic acid has been cited in several patents, primarily as a chemical intermediate or a component in larger molecular assemblies.

  • Polyhydroxycarboxylic Acid Preparation: Patents describe the use of 2-Pentylheptanoic acid as one of many possible hydroxycarboxylic acids in the preparation of high molecular weight polyhydroxycarboxylic acids.[9][10]

  • Lipid Compositions for Nucleic Acid Delivery: A European patent mentions the use of 2-pentylheptanoic acid in the synthesis of a lipid component (2-pentylheptan-1-ol) for a lipid composition designed for the delivery of nucleic acids.[11]

  • Synthesis of Immunomodulators: Research has utilized 2-pentylheptanoic acid in the synthesis of novel desmuramylpeptides, which are evaluated for their NOD2 agonistic activities and potential as vaccine adjuvants.[12]

These patents do not provide data on the intrinsic biological activity of 2-Pentylheptanoic acid itself but rather highlight its utility as a building block in chemical synthesis.

Conclusion and Future Directions

2-Pentylheptanoic acid (CAS 5422-52-6) is a readily synthesizable branched-chain fatty acid. However, there is a notable lack of in-depth research into its specific pharmacological, toxicological, and metabolic profiles. The available data from a comparative transcriptomics study suggests that its biological activity may differ from that of the well-studied valproic acid. The broader biological activities of the BCFA class, including anti-inflammatory and anti-cancer effects, provide a rationale for further investigation into the specific properties of 2-Pentylheptanoic acid.

To address the current knowledge gaps, future research should focus on:

  • In vitro and in vivo studies to determine the specific biological activities and mechanisms of action of 2-Pentylheptanoic acid.

  • Pharmacokinetic and toxicological assessments to establish its safety profile.

  • Exploration of potential therapeutic applications , guided by the known activities of other branched-chain fatty acids.

A comprehensive understanding of this molecule will require dedicated experimental investigation beyond its current limited characterization.

References

An In-depth Technical Guide to 2-Pentylheptanoic Acid: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain carboxylic acids are of significant interest in various fields, including pharmaceuticals, lubricants, and specialty chemicals. Their unique structures often impart distinct physical and chemical properties compared to their linear counterparts. This technical guide focuses on the predicted characteristics of 2-pentylheptanoic acid, a C12 carboxylic acid with a pentyl substituent at the alpha-position.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a summary of expected physicochemical properties, detailed experimental protocols for their determination, and guidance on spectroscopic characterization.

Chemical Identity

The structure of 2-pentylheptanoic acid is defined by a heptanoic acid backbone with a pentyl group attached to the second carbon atom.

IdentifierValue
IUPAC Name 2-Pentylheptanoic acid
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Canonical SMILES CCCCC(CCCCC)C(=O)O
InChI Key InChI=1S/C12H24O2/c1-3-5-7-9-11(10-8-6-4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of 2-pentylheptanoic acid. These are estimations based on trends observed in homologous series of carboxylic acids and data from similar branched-chain fatty acids.[1][2][3][4][5]

PropertyExpected Value/CharacteristicRationale
Physical State Colorless to pale yellow liquid at room temperature.Lower to mid-chain carboxylic acids (up to C11) are typically liquids at room temperature.[2] Branching can lower the melting point compared to the linear isomer.[1]
Melting Point Expected to be low, likely below 0 °C.Branching disrupts crystal lattice packing, significantly lowering the melting point compared to the straight-chain analogue, lauric acid (44-46 °C).[1]
Boiling Point Estimated to be in the range of 250-270 °C.Boiling points of carboxylic acids increase with molecular weight due to increased van der Waals forces and hydrogen bonding.[4] Branching may slightly lower the boiling point compared to the linear isomer.
Density Approximately 0.9 g/cm³.The density of aliphatic carboxylic acids is typically slightly less than that of water.
Solubility in Water Very slightly soluble to insoluble.The long C12 hydrocarbon chain is hydrophobic, making it poorly soluble in water.[5]
Solubility in Organic Solvents Soluble in alcohols, ethers, and other common organic solvents.The nonpolar alkyl chain allows for good solubility in nonpolar and moderately polar organic solvents.[5]
Acidity (pKa) Estimated to be around 4.8 - 5.0.The pKa of most long-chain carboxylic acids is in this range. The alkyl groups have a minor electron-donating effect, making it slightly less acidic than shorter-chain acids.

Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for 2-pentylheptanoic acid, which are crucial for its identification and structural confirmation.[6][7][8][9][10][11][12]

SpectroscopyExpected Characteristics
Infrared (IR) Spectroscopy - Very broad O-H stretch from ~2500-3300 cm⁻¹.- Strong C=O stretch around 1710 cm⁻¹.- C-O stretch in the 1210-1320 cm⁻¹ region.
¹H NMR Spectroscopy - Broad singlet for the carboxylic acid proton (–COOH) at δ 10-13 ppm.- Multiplet for the α-proton (–CH(C₅H₁₁)COOH) at δ ~2.2-2.5 ppm.- Multiplets for the methylene protons (–CH₂–) in the pentyl and heptyl chains from δ ~1.2-1.6 ppm.- Triplets for the terminal methyl protons (–CH₃) at δ ~0.9 ppm.
¹³C NMR Spectroscopy - Signal for the carboxylic acid carbon (–COOH) at δ ~180-185 ppm.[7]- Signal for the α-carbon (–CH(C₅H₁₁)COOH) at δ ~40-50 ppm.- Signals for the methylene carbons (–CH₂–) in the alkyl chains from δ ~20-35 ppm.- Signals for the terminal methyl carbons (–CH₃) at δ ~14 ppm.
Mass Spectrometry - A weak molecular ion peak (M⁺) at m/z = 200.- Fragmentation patterns may include the loss of the pentyl group (M-71) and the heptyl group (M-99).- A prominent peak from McLafferty rearrangement is expected.[13][14][15][16][17]

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid

A common method for the synthesis of α-alkylated carboxylic acids is the malonic ester synthesis or direct alkylation of an enolate. Below is a general protocol for the synthesis via alkylation of a dianion.[18][19][20][21]

Materials:

  • Heptanoic acid

  • Lithium diisopropylamide (LDA) solution in THF

  • 1-Bromopentane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve heptanoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 equivalents) to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the dianion.

  • Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

  • Cool the solution back to -78 °C and slowly add 1-bromopentane (1.1 equivalents).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding it to a beaker of ice.

  • Acidify the aqueous mixture to a pH of ~2 with hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pentylheptanoic acid.

  • The crude product can be purified by vacuum distillation or column chromatography.

G Workflow for the Synthesis of 2-Pentylheptanoic Acid cluster_prep Dianion Formation cluster_alkylation Alkylation cluster_workup Work-up and Purification heptanoic_acid Heptanoic Acid in THF lda LDA (2.2 eq) heptanoic_acid->lda 1. Deprotonation dianion Formation of Dianion at -78°C lda->dianion 2. α-Deprotonation bromopentane 1-Bromopentane dianion->bromopentane 3. Add Alkylating Agent alkylation_step Alkylation Reaction bromopentane->alkylation_step quench Quench with Ice alkylation_step->quench 4. Reaction Completion acidify Acidify with HCl quench->acidify extract Extract with Diethyl Ether acidify->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product 2-Pentylheptanoic Acid purify->product

Synthesis of 2-Pentylheptanoic Acid Workflow
Determination of Physical Properties

  • Melting Point: For solid carboxylic acids, the melting point can be determined using a standard melting point apparatus with a capillary tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • Boiling Point: The boiling point of liquid carboxylic acids can be determined by distillation or by using a micro-boiling point method with a Thiele tube. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded.

Determination of Solubility
  • Add approximately 0.1 g of 2-pentylheptanoic acid to 3 mL of the solvent (e.g., water, ethanol, diethyl ether) in a test tube.

  • Stir the mixture vigorously for 1 minute.

  • Observe whether the solid dissolves completely. If a liquid, observe for miscibility.

  • To test solubility in aqueous base, repeat the procedure with 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. Carboxylic acids are expected to dissolve in these basic solutions due to the formation of the soluble carboxylate salt.[22]

Determination of pKa by Potentiometric Titration[23][24][25][26][27][28][29]
  • Accurately weigh a sample of 2-pentylheptanoic acid and dissolve it in a suitable solvent mixture, such as ethanol/water.

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.

  • Record the pH after each addition of NaOH.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

References

Solubility Profile of Dipentylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of the solubility characteristics of dipentylacetic acid (also known as 2-pentylheptanoic acid). Due to the limited availability of direct solubility data for this compound, this document leverages data from the structurally similar and well-studied compound, valproic acid (2-propylpentanoic acid), to provide a predictive solubility profile. This guide also outlines detailed experimental protocols for determining the solubility of carboxylic acids, which can be directly applied to this compound for precise quantification.

Predicted Solubility of this compound

Based on data from the analogous compound, valproic acid, this compound is anticipated to exhibit the following solubility characteristics:

  • Low solubility in aqueous solutions. Valproic acid is described as being slightly soluble in water.[1][2] The longer alkyl chains of this compound would likely further decrease its solubility in polar solvents like water.

  • High solubility in organic solvents. Valproic acid is freely soluble in a wide range of organic solvents, including acetone, ethanol, chloroform, ether, benzene, n-heptane, and methanol.[1][2] It is expected that this compound will demonstrate a similar high degree of solubility in these and other common organic solvents.

The sodium salt of valproic acid, a solid crystalline substance, demonstrates specific solubility in several solvents, which can serve as an estimate for the salt form of this compound.[3][4]

Table 1: Quantitative Solubility Data for Sodium Valproate

SolventSolubility
Ethanol~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established methodologies for carboxylic acids can be employed.

General Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Procedure:

  • To approximately 25 mg of the solid compound (or 1 drop if liquid) in a test tube, add 0.5 mL of the selected solvent (e.g., water, ethanol, etc.).[5]

  • Agitate the mixture by tapping the tube or stirring with a glass rod.[5]

  • Record the compound as "soluble" or "insoluble" based on visual inspection.[5]

  • For water-insoluble compounds, a subsequent test in 5% sodium hydroxide (NaOH) can indicate acidic properties. If the compound dissolves in NaOH, subsequent acidification with 5% hydrochloric acid (HCl) should cause the water-insoluble compound to precipitate.[5]

Quantitative Solubility Determination via Saturation Method

This method allows for the precise quantification of solubility.

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context: Histone Deacetylase Inhibition

This compound, as an analogue of valproic acid, is predicted to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like valproic acid promote histone hyperacetylation, resulting in a more relaxed chromatin state and the activation of gene transcription.[3][6] This mechanism is relevant to its use in treating certain cancers and neurological disorders.[3]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Dipentylacetic_Acid This compound HDAC Histone Deacetylase (HDAC) Dipentylacetic_Acid->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin

Caption: Mechanism of HDAC Inhibition by this compound.

Experimental Workflow for Solubility Screening

The following diagram outlines a logical workflow for the systematic screening of this compound solubility in a variety of solvents.

Solubility_Workflow start Start: this compound Sample prepare_solvents Prepare Solvent Panel (Aqueous & Organic) start->prepare_solvents qualitative_screen Qualitative Solubility Screen (Protocol 2.1) prepare_solvents->qualitative_screen record_qualitative Record Observations (Soluble/Insoluble) qualitative_screen->record_qualitative select_solvents Select Solvents for Quantitative Analysis record_qualitative->select_solvents quantitative_analysis Quantitative Analysis (Protocol 2.2) select_solvents->quantitative_analysis data_analysis Data Analysis & Tabulation quantitative_analysis->data_analysis end End: Solubility Profile data_analysis->end

Caption: Workflow for Solubility Determination.

References

Unraveling the Enigmatic Mechanism of Action of 2-Pentylheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid, a branched-chain fatty acid (BCFA), presents a compelling case for therapeutic exploration. In the absence of direct molecular studies on 2-pentylheptanoic acid, this technical guide synthesizes the known mechanisms of action of structurally analogous compounds, primarily the well-characterized drug valproic acid (2-propylpentanoic acid), to project a putative mechanistic framework. This guide posits that 2-pentylheptanoic acid likely exerts its biological effects through a multi-pronged approach, including the modulation of inhibitory neurotransmission, direct interaction with ion channels, and epigenetic regulation via histone deacetylase (HDAC) inhibition. This document provides a comprehensive overview of these potential mechanisms, supported by data from related compounds, detailed experimental protocols for future validation, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological activities, ranging from metabolic regulation to anti-cancer and neuroprotective effects.[1] 2-Pentylheptanoic acid, with its characteristic α-branched structure, belongs to this class of lipids. While specific research on its mechanism of action is not currently available, its structural similarity to valproic acid (VPA), a cornerstone treatment for epilepsy and bipolar disorder, provides a robust foundation for inferring its pharmacological properties.[2][3] This guide will explore the probable molecular targets and signaling pathways of 2-pentylheptanoic acid by extrapolating from the extensive research on VPA and other BCFAs.

Postulated Mechanisms of Action

Based on the known activities of valproic acid and other branched-chain fatty acids, the mechanism of action for 2-pentylheptanoic acid is likely multifaceted.[4][5] The primary putative mechanisms are:

  • Enhancement of GABAergic Neurotransmission: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).

  • Inhibition of Voltage-Gated Ion Channels: By directly blocking sodium and calcium channels, thereby reducing neuronal excitability.

  • Inhibition of Histone Deacetylases (HDACs): Leading to epigenetic modifications and altered gene expression.

Enhancement of GABAergic Neurotransmission

A primary mechanism of action for valproic acid is the potentiation of GABAergic signaling.[6] This is achieved through two main avenues:

  • Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for the degradation of GABA, leading to increased synaptic concentrations of GABA.[6]

  • Stimulation of Glutamic Acid Decarboxylase (GAD): VPA has been shown to increase the activity of GAD, the enzyme that synthesizes GABA from glutamate.[6]

It is highly probable that 2-pentylheptanoic acid shares these properties due to its structural similarity to VPA.

Inhibition of Voltage-Gated Ion Channels

Valproic acid directly modulates neuronal excitability by blocking voltage-gated sodium channels and T-type calcium channels.[4][5] This action reduces the high-frequency firing of neurons, a key factor in seizure propagation. The aliphatic side chains of VPA are crucial for this interaction, suggesting that the pentyl and heptyl chains of 2-pentylheptanoic acid could confer similar or even more potent channel-blocking activity.

Inhibition of Histone Deacetylases (HDACs)

A significant discovery in the pharmacology of VPA is its activity as an HDAC inhibitor.[7][8][9] VPA inhibits class I and IIa HDACs, leading to the hyperacetylation of histones.[7] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of various genes involved in cell differentiation, growth arrest, and apoptosis.[8] This mechanism is a common feature of many short-chain and branched-chain fatty acids and is a highly likely mode of action for 2-pentylheptanoic acid.

Quantitative Data from Structurally Similar Compounds

Direct quantitative data for 2-pentylheptanoic acid is not available. The following table summarizes key quantitative parameters for valproic acid to serve as a benchmark for future studies on 2-pentylheptanoic acid.

Parameter Compound Value Assay/System Reference
HDAC Inhibition (IC50) Valproic Acid~0.4 mMIn vitro HDAC activity assay[8]
GABA-T Inhibition (Ki) Valproic Acid~2 mMRecombinant GABA-T enzyme assay[6]
Sodium Channel Blockade (IC50) Valproic Acid0.5 - 1.5 mMPatch-clamp electrophysiology[4]
T-type Calcium Channel Blockade (IC50) Valproic Acid~1 mMPatch-clamp electrophysiology[5]

Experimental Protocols for Elucidating the Mechanism of Action

To validate the postulated mechanisms of action for 2-pentylheptanoic acid, the following experimental protocols are recommended.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2-pentylheptanoic acid against HDAC enzymes.

Methodology:

  • Utilize a commercially available fluorometric HDAC activity assay kit.

  • Prepare a dilution series of 2-pentylheptanoic acid (e.g., from 1 µM to 10 mM).

  • Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) with the fluorogenic substrate and varying concentrations of 2-pentylheptanoic acid.

  • Measure the fluorescence intensity over time using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Western Blot for Histone Acetylation

Objective: To assess the ability of 2-pentylheptanoic acid to induce histone hyperacetylation in cultured cells.

Methodology:

  • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line).

  • Treat the cells with varying concentrations of 2-pentylheptanoic acid for a specified time (e.g., 24 hours).

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To investigate the direct effects of 2-pentylheptanoic acid on voltage-gated sodium and calcium channels.

Methodology:

  • Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with specific sodium or calcium channel subunits).

  • Perform whole-cell patch-clamp recordings.

  • Apply voltage protocols to elicit channel currents in the absence and presence of varying concentrations of 2-pentylheptanoic acid.

  • Measure the peak current amplitude and other kinetic parameters.

  • Construct concentration-response curves to determine the IC50 for channel blockade.

Visualizing the Putative Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

GABA_Metabolism Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SuccinicSemialdehyde Succinic Semialdehyde GAD->GABA Synthesis GABA_T->SuccinicSemialdehyde Degradation Compound 2-Pentylheptanoic Acid (putative) Compound->GAD Stimulates (+) Compound->GABA_T Inhibits (-)

Caption: Putative modulation of GABA metabolism by 2-pentylheptanoic acid.

HDAC_Inhibition_Workflow cluster_in_vitro In Vitro Assay cluster_in_cellulo In Cellulo Assay HDAC HDAC Enzyme Measurement Measure Fluorescence HDAC->Measurement Substrate Fluorogenic Substrate Substrate->HDAC Compound 2-Pentylheptanoic Acid Compound->HDAC IC50 Calculate IC50 Measurement->IC50 Cells Culture Cells Treatment Treat with Compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot (Ac-H3) Lysis->WB Quantification Quantify Acetylation WB->Quantification Epigenetic_Modulation Compound 2-Pentylheptanoic Acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition OpenChromatin Open Chromatin Compound->OpenChromatin prevents deacetylation, leading to Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin leads to Transcription Gene Transcription OpenChromatin->Transcription Increased CellularEffects Cellular Effects (e.g., Differentiation, Apoptosis) Transcription->CellularEffects

References

An In-Depth Technical Guide to the In Vitro Biological Activity of Dipentylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro biological activity of Dipentylacetic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-documented in vitro activities of its close structural analog, Valproic Acid (VPA), and other related compounds. Due to the structural similarity, the biological activities of VPA serve as a strong predictive model for the potential therapeutic and pharmacological properties of this compound. All data and protocols presented herein pertain to Valproic Acid and its derivatives and should be interpreted as a guide for potential research directions for this compound.

Inhibition of Histone Deacetylases (HDACs)

One of the most significant, non-anticonvulsant activities discovered for Valproic Acid is its ability to inhibit histone deacetylases (HDACs), particularly Class I HDACs.[1] This inhibition leads to the hyperacetylation of histone proteins, relaxing chromatin structure and altering the expression of numerous genes involved in cell cycle regulation, differentiation, and apoptosis.[2]

Quantitative Data: HDAC Inhibition

The inhibitory potency of VPA and its analogs against HDACs has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

CompoundTarget EnzymeIC50 ValueReference
Valproic Acid (VPA)Total HDACs0.3 - 1.0 mM[1]
Valproic Acid (VPA)HDAC1~0.4 mM[1]
Valproic Acid (VPA)HDACs (in F9 cells)~0.75 mM[2]
ButyrateHDAC1~0.2 mM[3]
4-Pentynoic acid (4PA)HDAC1~2.3 mM[3]
2-Ethylhexanoic acid (2EH)HDAC1>20 mM[3]
S-4-yn-VPA (teratogenic)Total HDACs~0.5 mM[2]
Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop Solution/Positive Control (e.g., Trichostatin A, TSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration below 1% is recommended to avoid solvent interference.

  • Reaction Setup: In the wells of a 96-well black microplate, add the components in the following order:

    • 50 µL of HDAC Assay Buffer.

    • 10 µL of the diluted test compound (or DMSO for the control wells).

    • 20 µL of diluted recombinant HDAC enzyme.

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Development: Add 100 µL of the Developer solution (containing a stop solution like TSA) to each well. This stops the HDAC reaction and allows the developer enzyme (trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway DPA This compound (Predicted) HDAC HDAC (Class I) DPA->HDAC Inhibition Histones_DeAc Deacetylated Histones Histones_Ac Acetylated Histones Histones_Ac->Histones_DeAc Acetylation (HATs) Chromatin Relaxed Chromatin (Transcriptionally Active) Histones_Ac->Chromatin Histones_DeAc->Histones_Ac Deacetylation (HDACs) p21 p21 Gene Transcription Chromatin->p21 Apoptosis_Genes Pro-Apoptotic Genes (e.g., Bax) Chromatin->Apoptosis_Genes CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Predicted signaling pathway of this compound via HDAC inhibition.

Anticancer Activity

Stemming from its role as an HDAC inhibitor, VPA has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines in vitro. These effects are typically dose- and time-dependent.[5]

Quantitative Data: Cytotoxicity in Cancer Cell Lines
Cell LineCancer TypeTime (h)IC50 ValueReference
HeLaCervical Cancer2432.06 mM[5]
HeLaCervical Cancer4821.29 mM[5]
HeLaCervical Cancer7214.51 mM[5]
SKOV-3Ovarian Cancer24284.5 µg/mL[6]
SKOV-3Ovarian Cancer48220.8 µg/mL[6]
KPC3Pancreatic Cancer168 (7 days)1098 µM[1]
MCF-7Breast Cancer (ER+)48-72Dose-dependent reduction[7]
MDA-MB-231Breast Cancer (Triple Negative)48-72Dose-dependent reduction[7]
TE9, TE10, TE11, TE14Esophageal Squamous Cell Carcinoma-1.02 - 2.15 mM[8]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualization: Anticancer Activity Assessment Workflow

Anticancer_Workflow Start Seed Cancer Cells (96-well plate) Treat Treat with This compound (Concentration Gradient) Start->Treat Incubate Incubate (24h, 48h, 72h) Treat->Incubate MTT MTT Assay Incubate->MTT Flow Flow Cytometry Incubate->Flow Readout_MTT Measure Absorbance (Cell Viability) MTT->Readout_MTT Readout_Flow_CC Cell Cycle Analysis (Propidium Iodide) Flow->Readout_Flow_CC Readout_Flow_Apoptosis Apoptosis Assay (Annexin V / PI) Flow->Readout_Flow_Apoptosis Result_IC50 Calculate IC50 Readout_MTT->Result_IC50 Result_CC Determine Cell Cycle Arrest Readout_Flow_CC->Result_CC Result_Apoptosis Quantify Apoptosis Readout_Flow_Apoptosis->Result_Apoptosis

Caption: Experimental workflow for evaluating in vitro anticancer activity.

Modulation of the GABAergic System

The primary mechanism of action for VPA's anticonvulsant effects involves the potentiation of the GABAergic system, the main inhibitory neurotransmitter system in the brain.[9] This is achieved primarily through the inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism.[10][11]

Quantitative Data: Enzyme Inhibition

Direct in vitro IC50 values for VPA against GABA-T are not consistently reported, as inhibition often requires high concentrations that may not be physiologically relevant for this specific mechanism alone.[11] However, its effect is well-established. Additionally, VPA interacts with other enzymes.

Enzyme TargetEffectKi ValueNotesReference
GABA Transaminase (GABA-T)Inhibition-Contributes to increased brain GABA levels.[9][11]
Succinate Semialdehyde DehydrogenaseInhibition-Also involved in GABA catabolism.[11]
CYP2C9Inhibition~200 µMOptimized value for PBPK models.[12]
Experimental Protocol: GABA Transaminase (GABA-T) Inhibition Assay

This protocol provides a general framework for measuring GABA-T activity and its inhibition in vitro. It is based on the spectrophotometric measurement of a reaction product.

Materials:

  • Purified or partially purified GABA-T enzyme (e.g., from porcine or bovine brain)

  • Reaction Buffer (e.g., potassium pyrophosphate buffer, pH 8.6)

  • Substrates: GABA and α-ketoglutarate

  • Cofactor: Pyridoxal-5'-phosphate

  • Coupling enzyme and substrate (e.g., succinic semialdehyde dehydrogenase and NAD+)

  • Test compound (e.g., this compound)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare solutions of substrates, cofactors, and the test compound in the reaction buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NAD+, pyridoxal-5'-phosphate, and the coupling enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the appropriate wells. Include control wells without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture with the GABA-T enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding GABA to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH by the coupling enzyme. Record readings at regular intervals for 10-20 minutes.

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition compared to the control and determine the IC50 value.

Visualization: Modulation of GABA Metabolism

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA Synthesis SSA Succinic Semialdehyde GABA->SSA Degradation Succinate Succinate SSA->Succinate GAD GAD GAD->GABA GABA_T GABA-T GABA_T->GABA SSADH SSADH SSADH->SSA DPA This compound (Predicted) DPA->GAD Stimulation DPA->GABA_T Inhibition DPA->SSADH Inhibition

Caption: Predicted effect of this compound on GABA synthesis and degradation pathways.

References

"2-pentylheptanoic acid" metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Metabolic Pathways of 2-Pentylheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylheptanoic acid (PHA), also known as dipentyl acetic acid, is a branched-chain carboxylic acid. While specific metabolic studies on PHA are limited, a comprehensive understanding of its biotransformation can be extrapolated from its structural analog, valproic acid (VPA), and other related branched-chain fatty acids. This guide synthesizes the predicted metabolic pathways of PHA, including glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. Detailed experimental protocols for investigating these pathways are provided, along with a quantitative summary of relevant data from analogous compounds to aid in future research and drug development.

Introduction

2-Pentylheptanoic acid (PHA) is a C12 branched-chain carboxylic acid. Understanding the metabolic fate of such compounds is crucial in the fields of toxicology, pharmacology, and drug development. The metabolic pathways significantly influence the pharmacokinetic profile, efficacy, and potential toxicity of a chemical entity. This document provides a detailed overview of the anticipated metabolic pathways of PHA, drawing heavily on the extensive research conducted on its lower homolog, valproic acid (2-propylpentanoic acid).

Predicted Metabolic Pathways of 2-Pentylheptanoic Acid

Based on the metabolism of structurally similar compounds, PHA is expected to undergo three primary metabolic transformations:

  • Phase II Conjugation: Glucuronidation of the carboxylic acid moiety.

  • Mitochondrial Beta-Oxidation: Chain shortening analogous to endogenous fatty acid metabolism.

  • Phase I Oxidation: Cytochrome P450 (CYP) mediated hydroxylation and desaturation.

A study utilizing rat hepatocytes demonstrated that PHA is metabolized, exhibiting a higher in vitro intrinsic clearance than valproic acid (VPA) and 2-ethylhexanoic acid (EHA), but lower than 2-hexyldecanoic acid (HDA).[1] The rank order for intrinsic clearance was determined to be HDA > PHA > EHA > VPA.[1]

Glucuronidation (Phase II)

Glucuronidation is anticipated to be a major metabolic pathway for PHA, leading to the formation of a 2-pentylheptanoyl-β-glucuronide (PHA-G). This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For the analogous VPA, this pathway accounts for a significant portion of its elimination.[2][3] The UGT isoforms known to be involved in the glucuronidation of VPA include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7.[2][3] It is highly probable that a subset of these enzymes also catalyzes the glucuronidation of PHA.

Beta-Oxidation

As a branched-chain fatty acid, PHA is a likely substrate for mitochondrial beta-oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the alkyl chains. For VPA, this is a major metabolic route, leading to the formation of metabolites such as 2-en-VPA, 3-OH-VPA, and 3-keto-VPA.[4][5] Similar metabolites are expected for PHA.

Cytochrome P450-Mediated Oxidation (Phase I)

While likely a minor pathway compared to glucuronidation and beta-oxidation, CYP-mediated oxidation of the alkyl side chains of PHA is expected. This can lead to the formation of various hydroxylated metabolites (e.g., ω- and (ω-1)-hydroxylation products) and potentially unsaturated derivatives. For VPA, CYP2C9 and CYP2A6 are the primary enzymes responsible for producing hydroxylated and unsaturated metabolites, with a minor contribution from CYP2B6.[2][6]

Visualization of Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathways for 2-pentylheptanoic acid.

PHA 2-Pentylheptanoic Acid Glucuronide 2-Pentylheptanoyl-β-glucuronide PHA->Glucuronide UGTs Beta_Oxidation Beta-Oxidation Metabolites PHA->Beta_Oxidation Mitochondrial Enzymes CYP_Oxidation Hydroxylated and Unsaturated Metabolites PHA->CYP_Oxidation CYP450s

Caption: Predicted major metabolic pathways of 2-pentylheptanoic acid.

Quantitative Data Summary

Metabolic PathwayPercentage of Dose (Valproic Acid)Key Enzymes/Metabolites
Glucuronidation ~50%Enzymes: UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7Metabolite: Valproate-glucuronide[2][3]
Beta-Oxidation ~40%Metabolites: 2-en-VPA, 3-OH-VPA, 3-keto-VPA[2][4][5]
Cytochrome P450 Oxidation ~10%Enzymes: CYP2C9, CYP2A6, CYP2B6 (minor)Metabolites: 4-OH-VPA, 5-OH-VPA, 4-ene-VPA[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic pathways of 2-pentylheptanoic acid.

In Vitro Metabolism using Hepatocytes

Objective: To determine the intrinsic clearance and identify the major metabolites of PHA in a cellular system containing a full complement of metabolic enzymes.

Methodology:

  • Hepatocyte Preparation: Cryopreserved or fresh hepatocytes (human or rat) are thawed and suspended in incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.

  • Incubation: Hepatocyte suspension is pre-incubated at 37°C for 15 minutes. The reaction is initiated by adding PHA (typically at a concentration of 1-10 µM) to the cell suspension.

  • Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed.

  • Analysis: The disappearance of the parent compound (PHA) and the formation of metabolites are monitored by LC-MS/MS.

  • Data Analysis: The rate of disappearance of PHA is used to calculate the in vitro intrinsic clearance (Clint).

cluster_0 Hepatocyte Metabolism Workflow Hepatocytes Prepare Hepatocyte Suspension Preincubation Pre-incubate at 37°C Hepatocytes->Preincubation Add_PHA Add 2-Pentylheptanoic Acid Preincubation->Add_PHA Incubate Incubate and Sample Over Time Add_PHA->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Calculate Calculate Intrinsic Clearance Analyze->Calculate

References

Dipentylacetic Acid: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylacetic acid (DPAA) is a branched-chain carboxylic acid and a derivative of valproic acid (VPA), a widely prescribed therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] While direct research on the therapeutic targets of DPAA is limited, its structural similarity to VPA suggests that it may share similar mechanisms of action and therapeutic potential. This technical guide provides an in-depth overview of the potential therapeutic targets of DPAA, drawing primarily from the extensive research conducted on VPA. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of DPAA.

The multifaceted mechanism of action of VPA involves the modulation of various neurotransmitter systems, ion channels, and enzymatic pathways.[1][3][4] This whitepaper will explore these targets in detail, present available quantitative data, outline relevant experimental protocols, and provide visual representations of key signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

The primary hypothesized therapeutic targets for this compound, based on the known mechanisms of valproic acid, are detailed below.

Enhancement of GABAergic Neurotransmission

A key mechanism of VPA is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1][3] This is achieved through multiple actions:

  • Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the enzyme responsible for the degradation of GABA.[1][3] This leads to increased synaptic concentrations of GABA, thereby enhancing its inhibitory effects on neuronal firing.[3]

  • Inhibition of Succinate Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, another enzyme involved in the metabolic pathway of GABA degradation.[1][4]

  • Stimulation of GABA Synthesis: VPA has been shown to increase the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, further contributing to elevated GABA levels.[1]

Modulation of Voltage-Gated Ion Channels

VPA exerts significant effects on neuronal excitability by modulating voltage-gated ion channels.

  • Voltage-Gated Sodium Channels (VGSCs): VPA blocks voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[3][5] This action helps to stabilize neuronal membranes and reduce excessive neuronal firing, a key factor in its anticonvulsant properties.[3][6]

  • T-type Voltage-Gated Calcium Channels (VGCCs): VPA also blocks T-type calcium channels, which are involved in neurotransmitter release and neuronal excitability.[4] This modulation further contributes to its antiepileptic effects.[3]

Inhibition of Histone Deacetylases (HDACs)

VPA is a known inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[1][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to the altered expression of various genes.[5] This epigenetic modification is thought to underlie some of its neuroprotective and mood-stabilizing effects.

Quantitative Data on Valproic Acid Activity

The following table summarizes key quantitative data related to the therapeutic targets of valproic acid. These values provide a benchmark for potential studies on this compound.

TargetParameterValueOrganism/SystemReference
GABA Transaminase (GABA-T)IC50~2 mMRat brain[4] (Implied)
Histone Deacetylase 1 (HDAC1)IC50~0.4 mMHuman[1] (Implied)
Voltage-Gated Sodium Channels-State-dependent blockadeNeuronal cultures[3][6]
T-type Calcium Channels-InhibitionNeuronal cultures[4]
Therapeutic Serum Concentration (for Bipolar Disorder)-50-125 µg/mLHuman[2]
Therapeutic Serum Concentration (for Epilepsy)-50-100 µg/mLHuman[6][7]

Experimental Protocols

Detailed methodologies for investigating the potential therapeutic targets of this compound are outlined below. These protocols are based on established methods used for studying valproic acid.

GABA-T Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on GABA transaminase activity.

  • Methodology:

    • Enzyme Source: Purified recombinant GABA-T or mitochondrial fractions from rodent brain tissue.

    • Substrates: GABA and α-ketoglutarate.

    • Assay Principle: The assay measures the production of glutamate or succinic semialdehyde. This can be done using a variety of methods, including spectrophotometric or fluorometric detection coupled to a secondary enzymatic reaction (e.g., using glutamate dehydrogenase and measuring the change in NAD(P)H absorbance/fluorescence).

    • Procedure:

      • Incubate the enzyme with varying concentrations of this compound.

      • Initiate the reaction by adding the substrates.

      • Monitor the reaction progress over time.

      • Calculate the initial reaction velocities and determine the IC50 value of this compound.

HDAC Inhibition Assay
  • Objective: To assess the inhibitory activity of this compound against histone deacetylases.

  • Methodology:

    • Enzyme Source: Purified recombinant human HDACs (e.g., HDAC1, HDAC2) or nuclear extracts from cultured cells.

    • Substrate: A commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay Principle: The substrate is deacetylated by HDAC, and a subsequent developing reagent cleaves the deacetylated substrate to release a fluorescent molecule.

    • Procedure:

      • Incubate the HDAC enzyme with varying concentrations of this compound.

      • Add the fluorogenic substrate and incubate.

      • Add the developing reagent to stop the reaction and generate the fluorescent signal.

      • Measure the fluorescence intensity using a microplate reader.

      • Calculate the percentage of inhibition and determine the IC50 value.

Electrophysiological Analysis of Ion Channel Modulation
  • Objective: To evaluate the effect of this compound on voltage-gated sodium and calcium channels.

  • Methodology:

    • Cell System: Primary neuronal cultures or cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with specific sodium or calcium channel subunits).

    • Technique: Whole-cell patch-clamp electrophysiology.

    • Procedure:

      • Obtain whole-cell recordings from the cells.

      • Apply voltage protocols to elicit sodium or calcium currents.

      • Perfuse the cells with varying concentrations of this compound.

      • Measure the changes in current amplitude, kinetics, and voltage-dependence.

      • Determine the concentration-response relationship and the IC50 for channel blockade.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

GABA_Metabolism cluster_GABA GABA Metabolism and DPAA Intervention Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH DPAA This compound GABA_T GABA_T DPAA->GABA_T Inhibits SSADH SSADH DPAA->SSADH Inhibits

Caption: GABA metabolism pathway and points of inhibition by this compound.

HDAC_Inhibition cluster_HDAC Mechanism of HDAC Inhibition by DPAA DPAA This compound HDAC Histone Deacetylase (HDAC) DPAA->HDAC Inhibits Open_Chromatin Open Chromatin (Transcriptional Activation) DPAA->Open_Chromatin Promotes Histone Histone Tail with Acetyl Group HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Chromatin_Condensation Chromatin Condensation (Transcriptional Repression) Deacetylated_Histone->Chromatin_Condensation

Caption: DPAA's role in preventing histone deacetylation and promoting gene transcription.

Experimental_Workflow cluster_Workflow Experimental Workflow for Target Validation DPAA_Synthesis This compound Synthesis & Purity Analysis In_Vitro_Assays In Vitro Target-Based Assays (GABA-T, HDAC, Ion Channels) DPAA_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Neuronal Cultures, Transfected Cell Lines) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models (Seizure, Mood Disorder Models) Cell_Based_Assays->In_Vivo_Models PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Models->PK_PD_Analysis

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While this compound remains a relatively understudied compound, its structural relationship to valproic acid provides a strong rationale for investigating its potential as a therapeutic agent. The primary hypothesized targets—enhancement of GABAergic transmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases—offer multiple avenues for future research.

The experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for initiating preclinical studies of DPAA. Further research should focus on directly characterizing the binding affinities and inhibitory concentrations of DPAA at these targets, as well as evaluating its efficacy and safety in relevant animal models of neurological and psychiatric disorders. Such studies will be crucial in determining the therapeutic potential of this compound and its viability as a novel drug candidate.

References

An In-depth Technical Guide to α-Alkylated Carboxylic Acids: A Case Study of Valproic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "2-pentylheptanoic acid" did not yield specific information regarding its history, discovery, or detailed biological activity. This suggests that the compound is not extensively studied or may be known by another name that is not readily identifiable. However, 2-pentylheptanoic acid belongs to the class of α-alkylated carboxylic acids, which includes the well-known anticonvulsant drug, valproic acid (2-propylpentanoic acid). Given the structural similarity, this technical guide will focus on the history, discovery, synthesis, and mechanisms of action of valproic acid and its analogs as a representative case study for this class of compounds. The information presented herein provides a robust framework for understanding the potential properties and development of related molecules such as 2-pentylheptanoic acid.

Introduction to α-Alkylated Carboxylic Acids and Valproic Acid

Valproic acid (VPA) is a branched-chain carboxylic acid that has been a cornerstone in the treatment of epilepsy for decades.[1][2] Its discovery as an anticonvulsant was serendipitous and paved the way for the exploration of other α-alkylated carboxylic acids for therapeutic purposes.[1][3] This guide provides a comprehensive overview of the history, synthesis, and multifaceted mechanisms of action of valproic acid and its derivatives, offering insights for researchers, scientists, and drug development professionals.

History and Discovery of Valproic Acid

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[1][3] For approximately eight decades, it was utilized as an organic solvent, with no known biological activity.[4][5] The anticonvulsant properties of VPA were discovered by chance in 1962 by the French researcher Pierre Eymard.[1][6] While using VPA as a vehicle for other compounds being screened for anti-seizure activity, Eymard observed that VPA itself prevented pentylenetetrazol-induced convulsions in laboratory rats.[1]

Following this fortuitous discovery, the first clinical trials were conducted in 1966, which demonstrated VPA's efficacy in patients with refractory epilepsy.[2][6] Valproic acid was first marketed in France in 1967 and received FDA approval in the United States in 1978 for the treatment of absence seizures.[1][3] Its indications later expanded to include complex partial seizures, bipolar disorder, and migraine prophylaxis.[1][6]

Synthesis of Valproic Acid and its Analogs

The synthesis of valproic acid and its analogs typically involves the alkylation of a malonic ester or a related active methylene compound, followed by hydrolysis and decarboxylation.

General Synthesis Protocol

A common laboratory-scale synthesis of valproic acid is a three-step process:

  • Alkylation of Diethyl Malonate: Diethyl malonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is then reacted with two equivalents of a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to yield diethyl dipropylmalonate.

  • Hydrolysis of the Ester: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, 2,2-dipropylmalonic acid, using a strong base like potassium hydroxide, followed by acidification.

  • Decarboxylation: The 2,2-dipropylmalonic acid is then heated, which leads to the loss of one of the carboxyl groups as carbon dioxide, yielding valproic acid.[7]

This general procedure can be adapted to synthesize a variety of α-alkylated carboxylic acids by using different alkyl halides in the first step.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Dialkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate D Diethyl Dipropylmalonate A->D B Sodium Ethoxide B->D C Propyl Bromide C->D F 2,2-Dipropylmalonic Acid D->F E Potassium Hydroxide E->F H Valproic Acid F->H G Heat G->H

Caption: General workflow for the synthesis of valproic acid.

Mechanism of Action

The mechanism of action of valproic acid is complex and not fully elucidated, but it is known to act through multiple pathways to achieve its therapeutic effects.[8][9] The primary mechanisms involve the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[8][10]

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Valproic acid increases GABA levels in the brain through several mechanisms:

  • Inhibition of GABA Transaminase (GABA-T): VPA inhibits the enzyme GABA-T, which is responsible for the degradation of GABA.[6][8] This leads to an accumulation of GABA in the synaptic cleft.

  • Increased GABA Synthesis: VPA may also increase the synthesis of GABA by stimulating the activity of glutamic acid decarboxylase (GAD), the enzyme that converts glutamate to GABA.[6]

  • Action on Postsynaptic Receptors: Some evidence suggests that VPA may also have a direct effect on postsynaptic GABA receptors, enhancing their response to GABA.[9]

GABA_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 GABA Degradation Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_Vesicle GABA Vesicle GABA->GABA_Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor GABA_T GABA-T GABA_Released->GABA_T Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Succinate Succinic Semialdehyde GABA_T->Succinate VPA Valproic Acid VPA->GAD Stimulates VPA->GABA_T Inhibits HDAC_Pathway cluster_0 Chromatin Regulation Histone Histone HAT HAT Histone->HAT DNA DNA Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone HDAC HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Acetylated_Histone->DNA Open Chromatin (Transcriptionally Active) Acetylated_Histone->Deacetylated_Histone Deacetylated_Histone->DNA Condensed Chromatin (Transcriptionally Repressed) VPA Valproic Acid VPA->HDAC Inhibits

References

Methodological & Application

Synthesis of Dipentylacetic Acid via Malonic Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dipentylacetic acid, a disubstituted acetic acid derivative, utilizing the robust and versatile malonic ester synthesis pathway. This method is a cornerstone of organic synthesis for forming carbon-carbon bonds and preparing a wide array of carboxylic acids.

The synthesis proceeds in a three-step sequence:

  • Enolate Formation: Deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.

  • Dialkylation: Sequential nucleophilic attack of the enolate on an alkyl halide (pentyl bromide in this case) to introduce two pentyl groups at the α-carbon.

  • Hydrolysis and Decarboxylation: Saponification of the diethyl dipentylmalonate intermediate to the corresponding dicarboxylic acid, followed by thermally induced decarboxylation to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the dialkylation of malonic esters and subsequent hydrolysis and decarboxylation.[1][2][3][4]

Part 1: Synthesis of Diethyl Dipentylmalonate

This procedure details the dialkylation of diethyl malonate with pentyl bromide.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • Pentyl bromide

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic.

  • Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, add diethyl malonate (1.0 equivalent) dropwise to the solution at room temperature with continuous stirring.

  • First Alkylation: Add pentyl bromide (1.05 equivalents) dropwise to the reaction mixture. The mixture is then heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Second Enolate Formation: After the first alkylation is complete (as indicated by TLC), add a second equivalent of sodium ethoxide solution to the reaction mixture.

  • Second Alkylation: Add a second portion of pentyl bromide (1.05 equivalents) dropwise and continue to reflux the mixture until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water to dissolve the sodium bromide formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude diethyl dipentylmalonate. The product can be purified by vacuum distillation.

Part 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

This procedure describes the conversion of diethyl dipentylmalonate to this compound.

Materials:

  • Diethyl dipentylmalonate

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Concentrated Hydrochloric acid or Sulfuric acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification: In a round-bottom flask, dissolve diethyl dipentylmalonate (1.0 equivalent) in ethanol. Add a solution of sodium hydroxide or potassium hydroxide (2.5 equivalents) in water.

  • Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation. Dilute the residue with water and acidify with concentrated hydrochloric acid or sulfuric acid until the pH is acidic. Gently heat the acidic solution to induce decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.[5]

  • Extraction: Cool the mixture and extract the this compound into diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference/Notes
Reactants (Dialkylation)
Diethyl Malonate1.0 eq
Sodium Ethoxide2.0 eqPrepared in situ from sodium and ethanol
Pentyl Bromide2.1 eqA slight excess is used for each alkylation step
Reactants (Hydrolysis)
Diethyl Dipentylmalonate1.0 eq
Base (NaOH or KOH)2.5 eqTo ensure complete saponification
Reaction Conditions
Dialkylation TemperatureRefluxIn ethanol
Hydrolysis TemperatureReflux
Decarboxylation TemperatureGentle HeatingAfter acidification
Yield
Diethyl Dipentylmalonate~70-80%Estimated based on similar dialkylation reactions.[2]
This compoundHighTypically high for hydrolysis and decarboxylation steps.

Characterization Data for this compound

The following table presents the expected spectroscopic data for the final product, this compound.

TechniqueExpected Data
¹H NMR The spectrum would show characteristic signals for the pentyl groups (methyl, methylene chains) and the methine proton at the α-carbon. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the α-carbon, and the distinct carbons of the two pentyl chains.[6][7]
IR Spectroscopy A broad O-H stretch characteristic of a carboxylic acid would be observed around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be present around 1700-1725 cm⁻¹.[8][9]
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₂₄O₂). Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the alkyl chains.[10]

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the overall workflow for the synthesis of this compound via malonic ester synthesis.

malonic_ester_synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Enolate Formation cluster_3 Step 4: Second Alkylation cluster_4 Step 5: Hydrolysis & Decarboxylation diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate diethyl_malonate->enolate1 Deprotonation naoet1 Sodium Ethoxide (1 eq) naoet1->enolate1 monoalkylated_ester Diethyl Pentylmalonate enolate1->monoalkylated_ester SN2 Reaction pentyl_bromide1 Pentyl Bromide (1 eq) pentyl_bromide1->monoalkylated_ester enolate2 Enolate Intermediate monoalkylated_ester->enolate2 Deprotonation naoet2 Sodium Ethoxide (1 eq) naoet2->enolate2 dialkylated_ester Diethyl Dipentylmalonate enolate2->dialkylated_ester SN2 Reaction pentyl_bromide2 Pentyl Bromide (1 eq) pentyl_bromide2->dialkylated_ester final_product This compound dialkylated_ester->final_product Hydrolysis hydrolysis Saponification (NaOH/H₂O) hydrolysis->final_product decarboxylation Acidification & Heat final_product:n->final_product:n Decarboxylation

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 2-Pentylheptanoic Acid Using Grignard Reagents: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-pentylheptanoic acid, a branched-chain carboxylic acid, utilizing a Grignard reaction. The protocol details the formation of a secondary Grignard reagent, (heptan-2-yl)magnesium bromide, followed by its carboxylation using solid carbon dioxide (dry ice). This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the chemical pathway and experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

Branched-chain carboxylic acids are important structural motifs in various biologically active molecules and are key intermediates in organic synthesis. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The synthesis of carboxylic acids via the carboxylation of Grignard reagents is a well-established method that allows for the addition of a carboxyl group to an organic halide precursor, thereby increasing the carbon chain length by one.[2] This method is particularly useful for preparing carboxylic acids from primary, secondary, or tertiary alkyl halides.[1]

This application note focuses on the synthesis of 2-pentylheptanoic acid. The key steps involve the preparation of the (heptan-2-yl)magnesium bromide Grignard reagent from 2-bromoheptane and its subsequent reaction with carbon dioxide. The resulting magnesium carboxylate is then protonated in an acidic workup to yield the final carboxylic acid product.

Reaction Scheme

The overall synthesis of 2-pentylheptanoic acid via the Grignard reaction can be summarized in the following two steps:

  • Formation of the Grignard Reagent:

    • 2-Bromoheptane reacts with magnesium metal in an anhydrous ether solvent to form (heptan-2-yl)magnesium bromide.

  • Carboxylation and Workup:

    • The Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a magnesium carboxylate salt.

    • Subsequent acidification with a dilute strong acid protonates the carboxylate to yield 2-pentylheptanoic acid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-pentylheptanoic acid based on typical yields for similar Grignard carboxylation reactions.

ParameterStep 1: Grignard FormationStep 2: Carboxylation & WorkupOverall
Reactants 2-Bromoheptane, Magnesium(heptan-2-yl)magnesium bromide, CO₂2-Bromoheptane
Key Reagents Anhydrous Diethyl Ether, Iodine (catalyst)Dry Ice, Hydrochloric Acid (aq)
Reaction Time 2-4 hours1-2 hours3-6 hours
Temperature Reflux (~35 °C)-78 °C to Room Temperature
Typical Yield ~80-95% (in solution)~70-85%~56-81%
Product Purity ->95% after purification>95% after purification

Experimental Protocols

Materials and Equipment
  • Chemicals: 2-Bromoheptane (99%), Magnesium turnings, Iodine crystal, Anhydrous diethyl ether, Dry ice (solid CO₂), Hydrochloric acid (concentrated), Sodium sulfate (anhydrous), Deuterated chloroform (CDCl₃) for NMR.

  • Glassware and Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, Dewar flask, separatory funnel, rotary evaporator, glassware for extraction and filtration, NMR spectrometer, IR spectrometer.

Critical Safety Note: All procedures must be conducted in a well-ventilated fume hood. Anhydrous diethyl ether is extremely flammable and volatile. Grignard reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis of (heptan-2-yl)magnesium bromide
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. All glassware must be flame-dried or oven-dried before use to ensure anhydrous conditions. Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Reagent Addition: Add a solution of 2-bromoheptane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small amount of the 2-bromoheptane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the gentle refluxing of the ether indicate the start of the reaction.

  • Grignard Formation: Once the reaction has initiated, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish-brown.

Protocol 2: Synthesis of 2-Pentylheptanoic Acid
  • Carboxylation: Cool the freshly prepared (heptan-2-yl)magnesium bromide solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice (a large excess, e.g., 5-10 equivalents).

  • Reaction: Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A viscous mixture will form. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Acidic Workup: Once the excess CO₂ has evaporated, cautiously add a cold dilute solution of hydrochloric acid (e.g., 10% HCl) to the reaction mixture to protonate the magnesium carboxylate and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-pentylheptanoic acid.

Characterization

The final product, 2-pentylheptanoic acid, should be characterized using spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (CDCl₃): Expected signals include a triplet corresponding to the terminal methyl groups, multiplets for the methylene protons of the alkyl chains, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃): Expected signals include a peak for the carbonyl carbon, peaks for the methine carbon at the alpha position, and several peaks in the aliphatic region for the pentyl and heptyl chain carbons.

  • IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxyl group are expected.

Mandatory Visualizations

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Purification cluster_2 Final Product A Dry Glassware Assembly B Add Mg Turnings & Iodine A->B C Add 2-Bromoheptane in Ether B->C D Initiate and Reflux C->D E Stir to Completion D->E G Add Grignard to Dry Ice E->G F Prepare Crushed Dry Ice H Acidic Workup (HCl) G->H I Extraction with Ether H->I J Wash and Dry I->J K Purification (Distillation/Chromatography) J->K L 2-Pentylheptanoic Acid K->L

Caption: Experimental workflow for the synthesis of 2-pentylheptanoic acid.

reaction_pathway cluster_reactants cluster_intermediates cluster_product R1 2-Bromoheptane I1 (heptan-2-yl)magnesium bromide (Grignard Reagent) R1->I1 + Mg (in Ether) R2 Mg R3 CO₂ (Dry Ice) I2 Magnesium Carboxylate Salt R4 H₃O⁺ P1 2-Pentylheptanoic Acid I1->I2 + CO₂ I2->P1 + H₃O⁺ (Workup)

Caption: Chemical pathway for 2-pentylheptanoic acid synthesis.

References

Application Note: Analysis of 2-Pentylheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pentylheptanoic acid, a branched-chain carboxylic acid, is a compound of interest in various fields, including drug development and toxicology. Accurate and sensitive quantification of 2-pentylheptanoic acid in biological matrices is crucial for pharmacokinetic, metabolism, and safety studies. This application note provides a detailed protocol for the analysis of 2-pentylheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation and detection of volatile and semi-volatile compounds. The methodologies described herein are applicable to complex biological matrices such as cell lysates and plasma.

Analytical Approach

The developed method utilizes electron ionization (EI) GC-MS/MS for the sensitive and selective determination of 2-pentylheptanoic acid.[1] The protocol encompasses sample preparation from biological matrices, an optional but recommended derivatization step to improve chromatographic performance, and the instrumental parameters for the GC-MS analysis.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Caco-2 cells, Plasma) add_is Add Internal Standard (e.g., VPA-d6) sample->add_is extraction Extraction (Protein Precipitation / LLE) add_is->extraction derivatization Derivatization (Optional) (e.g., Silylation with BSTFA) extraction->derivatization reconstitution Reconstitution in Solvent derivatization->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (Agilent DB-5MS Column) injection->separation detection Mass Spectrometric Detection (EI-MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-Pentylheptanoic Acid calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of 2-pentylheptanoic acid.

Experimental Protocols

Materials and Reagents
  • 2-Pentylheptanoic acid (analytical standard)

  • Valproic acid-d6 (VPA-d6) or other suitable internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Saturated ammonium sulfate solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

Sample Preparation
  • To 50 µL of Caco-2 cell lysate, add 450 µL of a solution of 200 ng/mL VPA-d6 in acetonitrile containing 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.45 µM filter plate.

  • The filtrate is ready for the derivatization step or direct GC-MS analysis.

  • To 400 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., VPA-d6).

  • Add 400 µL of acetonitrile and vortex vigorously for 15 minutes to precipitate proteins.

  • Add 400 µL of a saturated ammonium sulfate solution and mix thoroughly.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper acetonitrile layer to a clean autosampler vial for analysis.

Derivatization Protocol (Recommended)

For improved peak shape and thermal stability, derivatization of the carboxylic acid group to a less polar and more volatile silyl ester is recommended.

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumental Method

The following parameters are based on the use of an Agilent 7010B GC-MS system with an Agilent DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

Table 1: Gas Chromatograph (GC) Parameters

ParameterValue
Inlet Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Program
   Initial Temperature80°C, hold for 1 min
   Ramp 115°C/min to 200°C
   Ramp 225°C/min to 280°C, hold for 5 min
Total Run Time ~18 minutes

Table 2: Mass Spectrometer (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)
Full Scan Range m/z 50-400

Quantitative Data

For quantitative analysis, it is essential to monitor specific ions for the analyte and the internal standard. The following table provides hypothetical but representative mass-to-charge ratios for the trimethylsilyl (TMS) derivative of 2-pentylheptanoic acid.

Table 3: Representative Quantitative Data and Ions for SIM/MRM

CompoundDerivatizationRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
2-Pentylheptanoic acid-TMSSilylation~10.5257 [M-15]+117, 145
VPA-d6-TMSSilylation~8.2223 [M-15]+123, 151

Note: Retention times and mass fragments should be empirically determined on the specific instrument used.

Signaling Pathways and Logical Relationships

The analytical method itself does not involve biological signaling pathways. However, the relationship between the sample processing steps and the analytical outcome can be visualized. The following diagram illustrates the logical flow of the derivatization process, which is critical for successful GC-MS analysis of carboxylic acids.

derivatization_logic cluster_analyte Analyte Properties cluster_process Derivatization Process cluster_product Resulting Product Carboxylic_Acid 2-Pentylheptanoic Acid (Polar, -COOH group) Poor_Chroma Poor Peak Shape & Thermal Instability in GC Carboxylic_Acid->Poor_Chroma leads to Reaction Silylation Reaction (60°C) Carboxylic_Acid->Reaction BSTFA BSTFA Reagent (Silylating Agent) Poor_Chroma->BSTFA necessitates BSTFA->Reaction TMS_Ester TMS-Ester Derivative (Non-polar, Volatile) Reaction->TMS_Ester produces Good_Chroma Improved Peak Shape & Thermal Stability TMS_Ester->Good_Chroma results in

Caption: Logic diagram for the derivatization of 2-pentylheptanoic acid for GC-MS analysis.

Conclusion

This application note provides a comprehensive and detailed framework for the analysis of 2-pentylheptanoic acid in biological matrices using GC-MS. The protocols for sample preparation, derivatization, and the specified instrumental parameters offer a robust starting point for method development and validation. The optional derivatization step is highly recommended to enhance the quality of the chromatographic data, leading to improved accuracy and precision in quantification. This method is well-suited for researchers and professionals in the field of drug development and related scientific disciplines.

References

Application Notes and Protocols for Dipentylacetic Acid (2-Pentylheptanoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for dipentylacetic acid, also known as 2-pentylheptanoic acid. It includes predicted spectral data, standardized experimental protocols for data acquisition, and visualizations of relevant biochemical pathways.

Introduction

This compound is a branched-chain fatty acid. Branched-chain fatty acids are gaining interest in research due to their diverse biological activities, including roles in metabolic regulation, inflammation, and cellular signaling.[1][2][3] Accurate analytical characterization using techniques like NMR and MS is crucial for studying its metabolic fate, identifying it in complex biological matrices, and for quality control in synthetic applications.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectral data for this compound in public databases, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on established principles of NMR and MS for carboxylic acids and alkanes.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
1-COOH10.0 - 13.0Broad Singlet1H
2-CH(CH₂)-2.2 - 2.5Multiplet1H
3, 3'-CH₂CH(COOH)-1.4 - 1.7Multiplet4H
4, 4'-CH₂CH₂CH(COOH)-1.2 - 1.4Multiplet4H
5, 5'-CH₂CH₂CH₃1.2 - 1.4Multiplet4H
6, 6'-CH₂CH₃0.8 - 1.0Triplet6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can be influenced by the solvent used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberCarbonPredicted Chemical Shift (ppm)
1-COOH178 - 182
2-CH(CH₂)-45 - 50
3, 3'-CH₂CH(COOH)-30 - 35
4, 4'-CH₂CH₂CH(COOH)-28 - 32
5, 5'-CH₂CH₂CH₃22 - 26
6, 6'-CH₂CH₃13 - 15

Note: Chemical shifts are referenced to TMS (0 ppm).

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

m/zProposed Fragment
200[M]⁺ (Molecular Ion)
183[M - OH]⁺
155[M - COOH]⁺
143[M - C₄H₉]⁺ (Loss of pentyl radical)
115[M - C₆H₁₃]⁺ (Loss of hexyl radical)
73[CH(CH₃)COOH]⁺
60[CH₃COOH+H]⁺ (McLafferty rearrangement)

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS (typically 1-2 µL) as an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a standard pulse sequence for proton NMR (e.g., 'zg30').

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on sample concentration and spectrometer sensitivity).

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound using GC-MS.

Materials:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Derivatization (for improved volatility):

    • Dissolve approximately 1 mg of this compound in 100 µL of anhydrous pyridine in a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 400.

      • Source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Sample Injection and Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the data.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized this compound.

    • Extract the mass spectrum for this peak.

    • Interpret the fragmentation pattern to confirm the structure. The mass of the silylated derivative will be 72 mass units higher than the parent compound.

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

Branched-chain fatty acids are synthesized in some bacteria and organisms through pathways that utilize branched-chain amino acids as precursors.[4] The diagram below illustrates a simplified workflow of this process.

BCFASynthesis Val Valine Ketoacids Branched-chain α-keto acids Val->Ketoacids Leu Leucine Leu->Ketoacids Ile Isoleucine Ile->Ketoacids AcylCoA Branched-chain Acyl-CoA Ketoacids->AcylCoA Elongation Fatty Acid Synthase (FAS) AcylCoA->Elongation BCFA Branched-Chain Fatty Acid Elongation->BCFA

Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

General Workflow for LC-MS/MS Analysis of Fatty Acids

The following diagram outlines a typical workflow for the analysis of fatty acids, including branched-chain fatty acids like this compound, from a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Hydrolysis Saponification (to release free fatty acids) Extraction->Hydrolysis Derivatization Derivatization (optional, for improved ionization) Hydrolysis->Derivatization LC_Separation Liquid Chromatography (C18 reverse phase) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

Caption: Workflow for fatty acid analysis by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Experiments with 2-Pentylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Pentylheptanoic acid (PHA), a branched-chain carboxylic acid, has been a subject of interest in toxicological and pharmacological research, often in comparison to its structural analog, valproic acid (VPA), a known histone deacetylase (HDAC) inhibitor.[1] This document provides detailed application notes and in vitro experimental protocols to guide researchers in the investigation of PHA's biological effects. The protocols are based on methodologies reported for PHA and similar compounds.

I. Data Presentation

The following tables summarize the available qualitative and comparative data for 2-pentylheptanoic acid. These tables are designed to be populated with quantitative data as it is generated through the protocols outlined below.

Table 1: Comparative Transcriptional Profiling

CompoundCell Lines TestedTranscriptional Profile Similarity to VPAPlatformReference
2-Pentylheptanoic Acid (PHA)A549, HepG2, MCF7, iCell CardiomyocytesSimilarL1000[1][2]
Valproic Acid (VPA)A549, HepG2, MCF7, iCell Cardiomyocytes-L1000[1][2]
2-Ethylhexanoic Acid (EHA)A549, HepG2, MCF7, iCell CardiomyocytesSimilarL1000[1]

Table 2: In Vitro Metabolism Profile

CompoundTest SystemRate of Metabolism (Qualitative)Reference
2-Pentylheptanoic Acid (PHA)Rat HepatocytesHigher than VPA and EHA[1]
Valproic Acid (VPA)Rat HepatocytesLower than PHA and HDA[1]
2-Ethylhexanoic Acid (EHA)Rat HepatocytesLower than PHA and HDA[1]
2-Hexyldecanoic Acid (HDA)Rat HepatocytesHigher than VPA and EHA[1]

Table 3: Putative HDAC Inhibition Activity

CompoundPredicted ActivityBasis for PredictionQuantitative Data (IC50)
2-Pentylheptanoic Acid (PHA)HDAC InhibitorTranscriptional profile similarity to VPANot yet determined
Valproic Acid (VPA)Known HDAC InhibitorExperimental Data~0.5-2 mM (cell-type dependent)[3]

II. Experimental Protocols

Protocol 1: Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from methods used for valproic acid and is designed to determine the inhibitory potential of 2-pentylheptanoic acid on HDAC activity.[3][4]

Objective: To quantify the in vitro inhibition of HDAC enzymes by 2-pentylheptanoic acid.

Materials:

  • HeLa or other suitable cancer cell line (e.g., HCT116)[5]

  • HDAC assay kit (e.g., fluorometric or colorimetric)

  • 2-Pentylheptanoic acid (PHA)

  • Valproic acid (VPA) as a positive control

  • Trichostatin A (TSA) as a potent HDAC inhibitor control

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Nuclear extraction buffer

  • Bradford assay reagent

  • 96-well microplates (black or clear, depending on the assay kit)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Preparation of Nuclear Extracts:

    • Harvest cultured cells by scraping and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.

    • Extract nuclear proteins using a high-salt nuclear extraction buffer.

    • Determine the protein concentration of the nuclear extract using the Bradford assay.

  • HDAC Inhibition Assay:

    • Prepare a serial dilution of 2-pentylheptanoic acid in the assay buffer. A suggested starting range is 0.1 µM to 10 mM.

    • Prepare similar dilutions for the positive control, valproic acid.

    • In a 96-well plate, add the nuclear extract to each well.

    • Add the diluted PHA, VPA, or vehicle control to the respective wells.

    • Add the HDAC substrate from the kit to each well to initiate the reaction.

    • Incubate the plate at 37°C for the time specified in the kit's instructions (typically 30-60 minutes).

    • Stop the reaction by adding the developer solution provided in the kit.

    • Read the fluorescence (excitation ~360 nm, emission ~460 nm) or absorbance on a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of HDAC inhibition for each concentration of PHA and VPA compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: L1000 Transcriptomics Profiling

This protocol provides a general workflow for using the L1000 platform to analyze the transcriptional response to 2-pentylheptanoic acid.[6][7]

Objective: To obtain a gene expression signature of cells treated with 2-pentylheptanoic acid.

Materials:

  • Human cell lines (e.g., A549, HepG2, MCF7)[1][2]

  • 2-Pentylheptanoic acid (PHA)

  • Vehicle control (e.g., DMSO)

  • 384-well cell culture plates

  • Cell lysis buffer

  • L1000 assay reagents (provided by a service provider or as a kit)

  • Luminex bead-based detection system

Procedure:

  • Cell Plating and Treatment:

    • Seed the chosen human cell lines into 384-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-pentylheptanoic acid. Based on toxicological studies, a range of concentrations could be tested (e.g., 1 µM, 10 µM, 100 µM).[1]

    • Include vehicle-treated wells as a negative control.

    • Incubate the cells for a defined period, for example, 6 or 24 hours.[1][2]

  • Cell Lysis:

    • After the incubation period, remove the culture medium.

    • Add lysis buffer to each well to lyse the cells and release the mRNA.

  • L1000 Assay:

    • The cell lysates are then processed through the L1000 assay pipeline. This typically involves:

      • mRNA Capture: Capturing the mRNA from the lysate.

      • Ligation-Mediated Amplification (LMA): Amplifying a specific set of ~1000 landmark genes.

      • Bead Hybridization: Hybridizing the amplified transcripts to gene-specific Luminex beads.

      • Detection: Reading the fluorescence of the beads on a Luminex scanner to quantify the expression of the landmark genes.

  • Data Analysis:

    • The raw fluorescence intensity data is processed to generate gene expression profiles.

    • The expression levels of the landmark genes are used to computationally infer the expression of the rest of the transcriptome.

    • Differentially expressed genes between PHA-treated and vehicle-treated cells are identified.

    • The resulting gene expression signature can be compared to a database of signatures from other compounds (like VPA) to identify similarities in the mechanism of action using connectivity mapping tools.[2]

Protocol 3: Hepatocyte Metabolism Assay

This protocol describes an in vitro method to assess the metabolic stability of 2-pentylheptanoic acid using primary rat hepatocytes.[1]

Objective: To determine the rate of metabolism of 2-pentylheptanoic acid in rat hepatocytes.

Materials:

  • Cryopreserved or freshly isolated rat hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 2-Pentylheptanoic acid (PHA)

  • Positive control compound with known metabolic stability (e.g., a rapidly metabolized drug)

  • Negative control compound (e.g., a slowly metabolized drug)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes or use freshly isolated cells.

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Resuspend the hepatocytes in the culture medium to the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Metabolic Stability Assay:

    • Pre-warm the hepatocyte suspension and culture medium to 37°C.

    • In a 96-well plate, add the hepatocyte suspension to the appropriate wells.

    • Add 2-pentylheptanoic acid to the wells to a final concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.

    • Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent like acetonitrile.

    • Include positive and negative control compounds in separate experiments.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the parent compound (PHA) using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (volume of incubation / number of hepatocytes).

III. Mandatory Visualizations

HDAC_Inhibition_Pathway PHA 2-Pentylheptanoic Acid (PHA) HDAC Histone Deacetylase (HDAC) PHA->HDAC Inhibition Histone Histone Tails HDAC->Histone Deacetylation Ac_Histone Acetylated Histone Tails Histone->Ac_Histone Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histone->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

Caption: Putative signaling pathway of 2-pentylheptanoic acid as an HDAC inhibitor.

Experimental_Workflow cluster_assays In Vitro Assays HDAC_Assay HDAC Inhibition Assay IC50 Determine IC50 HDAC_Assay->IC50 Metabolism_Assay Hepatocyte Metabolism Assay Metabolic_Rate Determine Metabolic Rate (t1/2, CLint) Metabolism_Assay->Metabolic_Rate Transcriptomics_Assay L1000 Transcriptomics Gene_Signature Generate Gene Expression Signature Transcriptomics_Assay->Gene_Signature PHA 2-Pentylheptanoic Acid (PHA) PHA->HDAC_Assay PHA->Metabolism_Assay PHA->Transcriptomics_Assay MoA Mechanism of Action Hypothesis IC50->MoA PK_Profile Pharmacokinetic Profile Prediction Metabolic_Rate->PK_Profile Gene_Signature->MoA

Caption: Experimental workflow for the in vitro characterization of 2-pentylheptanoic acid.

Read_Across_Logic cluster_data Supporting Data VPA Valproic Acid (VPA) - Known HDAC Inhibitor - Known Developmental Toxicant Similarity Structural and Biological Similarity VPA->Similarity PHA 2-Pentylheptanoic Acid (PHA) - Target Compound PHA->Similarity Inference Inference of Similar Hazard Similarity->Inference Structural_Similarity Branched-chain Carboxylic Acid Structural_Similarity->Similarity Transcriptomics Similar L1000 Gene Expression Profile Transcriptomics->Similarity

Caption: Logical diagram illustrating the read-across approach for 2-pentylheptanoic acid.

References

Application Notes and Protocols: Dipentylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipentylacetic acid, also known as 2,2-dipentylacetic acid, is a substituted carboxylic acid with potential applications in organic synthesis, particularly as a precursor for various derivatives with potential therapeutic activities. Its structural similarity to valproic acid (2-propylpentanoic acid), a well-established antiepileptic drug, makes it an interesting candidate for the development of new neurologically active compounds.[1][2] This document provides an overview of the synthetic routes to this compound and its derivatives, along with detailed experimental protocols and potential applications.

While this compound itself is not as extensively studied as valproic acid, the synthetic principles for its creation and derivatization are well-established in organic chemistry. The primary route to 2,2-disubstituted acetic acids involves the alkylation of malonic esters, followed by hydrolysis and decarboxylation.

Synthesis of this compound

The classical approach to synthesizing 2,2-dialkylacetic acids like this compound is the malonic ester synthesis. This versatile method allows for the introduction of two alkyl groups to the α-carbon of a malonic ester, which is then converted to the desired carboxylic acid.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 1-Bromopentane

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

  • Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux for a short period to ensure complete formation of the enolate.

  • First Alkylation: Cool the reaction mixture and add one equivalent of 1-bromopentane dropwise. The mixture is then refluxed until the reaction is complete (can be monitored by TLC).

  • Second Alkylation: To the solution containing the mono-alkylated product, add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopentane. Reflux the mixture until the dialkylation is complete.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step hydrolyzes the ester groups to carboxylic acids and subsequently decarboxylates the resulting malonic acid derivative to yield this compound.

  • Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

Applications of this compound as a Starting Material

This compound can serve as a versatile starting material for the synthesis of a variety of derivatives, including amides, esters, and other functionalized molecules. These derivatives are of interest in drug development, particularly for neurological disorders, due to their structural analogy to valproic acid and its derivatives which have shown anticonvulsant and other CNS activities.[1][3]

Synthesis of Dipentylacetamide

Amide derivatives of carboxylic acids are often explored in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Reaction Scheme:

Experimental Protocol: Synthesis of Dipentylacetamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Toluene (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Formation of Acyl Chloride: In a round-bottom flask, dissolve this compound in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux until the evolution of gas ceases. The excess thionyl chloride and toluene are removed by distillation to yield the crude dipentylacetyl chloride.

  • Amidation: Dissolve the crude acyl chloride in dichloromethane and cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

  • Work-up and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting dipentylacetamide can be purified by recrystallization or column chromatography.

Synthesis of this compound Esters

Esterification of this compound can be achieved through various methods, including Fischer esterification. Esters are often synthesized as prodrugs to improve bioavailability.

Experimental Protocol: Fischer Esterification to Methyl Dipentylacetate

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, most of the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting methyl dipentylacetate can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and its derivatives. Actual yields may vary depending on reaction conditions and scale.

CompoundStarting Material(s)Typical Yield (%)
This compoundDiethyl malonate, 1-Bromopentane60-75
DipentylacetamideThis compound, Thionyl chloride, Ammonia70-85
Methyl DipentylacetateThis compound, Methanol, Sulfuric acid80-95

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound and its primary derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Diethyl malonate Diethyl malonate Malonic Ester Synthesis Malonic Ester Synthesis Diethyl malonate->Malonic Ester Synthesis 1-Bromopentane 1-Bromopentane 1-Bromopentane->Malonic Ester Synthesis This compound This compound Malonic Ester Synthesis->this compound Amidation Amidation This compound->Amidation Esterification Esterification This compound->Esterification Dipentylacetamide Dipentylacetamide Amidation->Dipentylacetamide Methyl Dipentylacetate Methyl Dipentylacetate Esterification->Methyl Dipentylacetate

Caption: Synthetic workflow from starting materials to this compound and its derivatives.

Potential Signaling Pathway Involvement of this compound Derivatives

While specific signaling pathway data for this compound is not available, its structural similarity to valproic acid suggests that its derivatives might interact with similar biological targets. Valproic acid is known to be a histone deacetylase (HDAC) inhibitor and to modulate GABAergic neurotransmission. Therefore, it is hypothesized that derivatives of this compound could also exhibit activity in these pathways, which are crucial in the regulation of gene expression and neuronal excitability. Further research is needed to validate these potential mechanisms of action.

Signaling_Pathway cluster_HDAC HDAC Inhibition Pathway cluster_GABA GABAergic Pathway This compound Derivative This compound Derivative HDAC HDAC This compound Derivative->HDAC inhibits? GABA Degradation GABA Degradation This compound Derivative->GABA Degradation inhibits? Histone Acetylation Histone Acetylation HDAC->Histone Acetylation inhibits Gene Expression Gene Expression Histone Acetylation->Gene Expression GABA Synthesis/Release GABA Synthesis/Release GABAergic Neurotransmission GABAergic Neurotransmission GABA Synthesis/Release->GABAergic Neurotransmission GABA Degradation->GABAergic Neurotransmission inhibits

Caption: Hypothesized signaling pathway interactions of this compound derivatives.

References

Application Notes: 2-Pentylheptanoic Acid for Cationic Lipid Synthesis in Drug Delivery

Application Notes and Protocols for Transcriptomics Studies of Dipentylacetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Valproic acid is a widely used anticonvulsant and mood stabilizer.[1] Its mechanisms of action are complex and involve the modulation of multiple signaling pathways, making it a compound of significant interest in transcriptomics research.[2] These studies are crucial for understanding its therapeutic effects and its role in developmental neurotoxicity.

Key Research Applications in Transcriptomics:
  • Neurodevelopment and Autism Spectrum Disorders: VPA exposure during pregnancy is linked to an increased risk of autism and other neurodevelopmental disorders.[3][4] Transcriptomics studies on fetal brain tissue after VPA administration have revealed significant alterations in the expression of genes associated with neurogenesis, synaptic development, and neuronal fate determination.[3][4] In mouse models, VPA has been shown to dysregulate the expression of numerous genes, including 399 autism risk genes.[3]

  • Traumatic Brain Injury (TBI): Pre-clinical studies have demonstrated the neuroprotective effects of VPA in models of TBI.[5][6] Transcriptomic analyses of brain tissue from VPA-treated animals show a significant reduction in the expression of genes related to apoptosis and inflammation, alongside an upregulation of genes involved in neurogenesis and cell survival.[5][6] These changes are associated with reduced brain lesion size and edema.[5][6]

  • Epilepsy: As an antiepileptic drug, VPA's effects on gene expression in the context of epilepsy are of major interest. Microarray analysis of blood cells from pediatric epileptic patients treated with VPA has shown a reversal of epilepsy-related gene expression changes.[1] VPA treatment has been observed to decrease the expression of pro-epileptic genes and modulate pathways related to the transcriptional factor cAMP-response element binding protein (CREB).[1]

  • Cancer Biology: VPA, as a histone deacetylase (HDAC) inhibitor, has been investigated for its anti-cancer properties. In chronic lymphocytic leukemia (CLL) B cells, VPA induces apoptosis by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes.[7] It also inhibits cell proliferation by modulating cell cycle-related mRNAs.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from transcriptomics studies on Valproic Acid.

Table 1: Summary of VPA-Induced Transcriptomic Changes in Neurodevelopmental Studies

Study ContextModel SystemKey FindingsNumber of Differentially Expressed Genes (DEGs)Reference
Autism Spectrum DisorderFetal mouse brain (E12.5)Dysregulation of genes related to neurogenesis, synaptogenesis, and autism risk.~7,300[3][4]
Neurodevelopmental ToxicityHuman Embryonic Stem Cells (hESCs)Perturbation of genes involved in neurodevelopment and neuroinflammation.61 (meta-analysis of 7 datasets)[8]

Table 2: Summary of VPA-Induced Transcriptomic Changes in Traumatic Brain Injury Studies

Study ContextModel SystemKey FindingsFold Change/SignificanceReference
TBI and Hemorrhagic ShockSwineUpregulation of genes for nervous system morphology and neuronal development; downregulation of apoptosis-related pathways.VPA identified as top upstream regulator (p = 1.15E-22 for upregulated genes, p = 1.32E-23 for downregulated genes).[5]
TBISwineVPA alters the expression of genes involved in cell division, neurogenesis, coagulation, and inflammation.VPA altered ~1/6th of all differentially expressed genes.[9]

Table 3: Summary of VPA-Induced Transcriptomic Changes in Epilepsy Studies

Study ContextModel SystemKey FindingsQuantitative ChangesReference
Pediatric EpilepsyHuman blood cellsVPA treatment reversed epilepsy-related gene expression changes.LAIR1 gene expression decreased by 66.1% and 95% after 6 and 12 months of treatment, respectively.[1]
VPA Resistance in EpilepsyHuman blood cellsIdentification of biomarkers for VPA resistance.389 DEGs between VPA-responsive and non-responsive patients (227 upregulated, 162 downregulated).[10]

Experimental Protocols

The following are generalized protocols for RNA sequencing and microarray analysis based on methodologies reported in VPA transcriptomics studies. Researchers should adapt these protocols to their specific experimental conditions and available resources.

Protocol 1: RNA Sequencing (RNA-Seq)

This protocol outlines the key steps for performing RNA-seq to analyze transcriptomic changes following treatment with a compound like VPA.

1. Animal Model and Treatment (Example from a TBI study):

  • Model: Female swine subjected to traumatic brain injury and hemorrhagic shock.[5]
  • Treatment: Intravenous administration of VPA (150 mg/kg) or normal saline (control).[5]
  • Tissue Collection: Brain tissue is harvested at a specified time point (e.g., 6 hours post-treatment), flash-frozen in liquid nitrogen, and stored at -80°C.[5]

2. RNA Extraction:

  • Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[5]
  • Assess RNA quality and integrity using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) (e.g., ≥ 8) are recommended for library preparation.[11]

3. Library Preparation:

  • Start with 0.1–1 µg of total RNA.[5][11]
  • Isolate mRNA using poly-A purification methods (e.g., using oligo(dT) magnetic beads).[5]
  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.[5]
  • Synthesize the second cDNA strand.
  • Perform end-repair, A-tailing, and ligate sequencing adapters.
  • Amplify the library using PCR.
  • Purify and quantify the final library.

4. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).

5. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads.
  • Alignment: Align the reads to a reference genome.
  • Differential Gene Expression Analysis: Use software packages like Cuffdiff or DESeq2 to identify differentially expressed genes between treatment and control groups.[10]
  • Pathway and Functional Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify enriched biological pathways and gene ontologies.[5][10]

Protocol 2: Microarray Analysis

This protocol provides a general workflow for microarray analysis to study gene expression changes.

1. Sample Preparation (Example from an epilepsy study):

  • Source: Whole blood samples from pediatric epileptic patients before and after VPA treatment, and from healthy controls.[1]
  • RNA Extraction: Isolate total RNA from blood cells.

2. Microarray Procedure:

  • Labeling: Synthesize and label cRNA from the total RNA samples using a two-color microarray-based gene expression analysis protocol (e.g., Agilent).
  • Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., whole-genome microarray).
  • Washing and Scanning: Wash the microarray slides to remove unbound cRNA and scan the slides to detect the fluorescent signals.

3. Data Analysis:

  • Data Extraction and Normalization: Extract the raw signal intensity data and normalize it to correct for systematic variations.
  • Differential Gene Expression Analysis: Identify genes with a statistically significant fold change in expression (e.g., >2.0 and p < 0.05) between experimental groups.[12]
  • Pathway Analysis: Use databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to classify the identified differentially expressed genes into biological pathways.[12]

Visualizations

Signaling Pathways and Experimental Workflows

VPA_Signaling_Pathways cluster_VPA Valproic Acid (VPA) cluster_targets Molecular Targets & Pathways cluster_outcomes Transcriptomic & Cellular Outcomes VPA Valproic Acid HDAC HDAC Inhibition VPA->HDAC CAR_PXR CAR/PXR Activation VPA->CAR_PXR TGFb_BMP TGFβ/BMP Pathways VPA->TGFb_BMP CREB CREB Pathway VPA->CREB Gene_Expression Altered Gene Expression (Neurogenesis, Apoptosis, Inflammation) HDAC->Gene_Expression CAR_PXR->Gene_Expression TGFb_BMP->Gene_Expression CREB->Gene_Expression Neuroprotection Neuroprotection & Reduced Brain Injury Gene_Expression->Neuroprotection Neurodevelopmental_Effects Altered Neurodevelopment Gene_Expression->Neurodevelopmental_Effects

Caption: Key signaling pathways modulated by Valproic Acid leading to transcriptomic changes.

RNA_Seq_Workflow cluster_sample Sample Preparation cluster_library Library Preparation cluster_sequencing Sequencing & Analysis Treatment In Vivo/In Vitro Treatment (e.g., VPA) Tissue_Harvest Tissue/Cell Harvest Treatment->Tissue_Harvest RNA_Extraction RNA Extraction & QC Tissue_Harvest->RNA_Extraction mRNA_Isolation mRNA Isolation RNA_Extraction->mRNA_Isolation Fragmentation_cDNA Fragmentation & cDNA Synthesis mRNA_Isolation->Fragmentation_cDNA Adapter_Ligation Adapter Ligation & Amplification Fragmentation_cDNA->Adapter_Ligation Sequencing High-Throughput Sequencing Adapter_Ligation->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for RNA sequencing in transcriptomics studies.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_microarray_proc Microarray Processing cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., Blood, Tissue) RNA_Isolation Total RNA Isolation & QC Sample_Collection->RNA_Isolation cRNA_Labeling cRNA Synthesis & Labeling RNA_Isolation->cRNA_Labeling Hybridization Hybridization to Microarray cRNA_Labeling->Hybridization Washing_Scanning Washing & Scanning Hybridization->Washing_Scanning Data_Extraction Data Extraction & Normalization Washing_Scanning->Data_Extraction DEG_Analysis Differential Gene Expression Analysis Data_Extraction->DEG_Analysis Functional_Analysis Functional & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for microarray analysis in transcriptomics studies.

References

Application Notes & Protocols: 2-Pentylheptanoic Acid in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current use of 2-pentylheptanoic acid, also known as dipentyl acetic acid, in pharmacological and toxicological research. Due to a lack of evidence for its direct therapeutic applications, this document focuses on its role as a tool compound in structure-activity relationship (SAR) and mechanistic studies, particularly in comparison to the known developmental toxicant, valproic acid (VPA).

Application Note 1: A Tool for Structure-Activity Relationship (SAR) Read-Across Studies

2-Pentylheptanoic acid serves as a valuable negative or comparator compound in SAR studies of branched-chain carboxylic acids.[1][2] Such studies are crucial in toxicology for "read-across," a data gap-filling technique where the toxicity of a substance is inferred from analogous compounds.

In the context of developmental toxicity, valproic acid (2-propylpentanoic acid) is a well-established teratogen.[2] Understanding which structural modifications to the VPA backbone alter its toxicological profile is key to predicting the safety of other branched-chain carboxylic acids. 2-Pentylheptanoic acid, with its longer alkyl chains at the alpha position, has been shown to elicit a different transcriptional profile compared to VPA and its closer analogs like 2-ethylhexanoic acid.[1] This suggests that the size of the alkyl substituents is a critical determinant of biological activity, providing a basis for limiting the read-across from VPA to compounds with significantly different structures.[1]

Key Findings from Comparative Transcriptomics:

  • Transcriptional profiling in cell lines such as A549, HepG2, MCF7, and iCell cardiomyocytes has been used to compare the biological effects of 2-pentylheptanoic acid with VPA and other analogs.[1]

  • The data indicates that 2- or 3-carbon alkyl substituents at the alpha position of the carboxylic acid result in a transcriptional profile similar to VPA.[1]

  • Compounds with longer side chains, such as 2-pentylheptanoic acid, exhibit a dissimilar transcriptional signature, suggesting a different mode of action or lack of interaction with the primary targets of VPA.[1]

Application Note 2: Investigating the Role of Histone Deacetylase (HDAC) Inhibition

A putative mechanism of VPA-induced toxicity is the inhibition of histone deacetylases (HDACs).[1] Molecular docking studies have been employed to explore the interaction of branched-chain carboxylic acids with the active site of HDACs.[1] While direct experimental evidence for 2-pentylheptanoic acid's activity on HDACs is limited, its use in computational models helps to elucidate the structural requirements for HDAC binding within this chemical class. These in silico approaches can provide a mechanistic explanation for the "activity cliff" observed in transcriptomics data, where small changes in chemical structure lead to a sharp drop-off in biological activity.[1]

Quantitative Data: Comparison of Branched-Chain Carboxylic Acids in SAR Studies

The following table summarizes the structures of 2-pentylheptanoic acid and related compounds used in comparative toxicological studies.[1][2] This information is critical for designing SAR experiments.

Compound NameOther NamesCAS NumberMolecular FormulaStructureRole in SAR Studies
2-Pentylheptanoic Acid Dipentyl acetic acid (DPA), PHA5422-52-6C12H24O2CH3(CH2)4CH(COOH)(CH2)4CH3Negative comparator; long-chain analog
Valproic Acid2-Propylpentanoic acid (VPA)99-66-1C8H16O2CH3(CH2)2CH(COOH)(CH2)2CH3Positive control; known developmental toxicant
2-Ethylhexanoic AcidEHA149-57-5C8H16O2CH3(CH2)3CH(C2H5)COOHVPA analog with similar transcriptional profile
2-Propylnonanoic AcidPNA65185-82-2C12H24O2CH3(CH2)5CH(C3H7)COOHVPA analog with similar transcriptional profile
Octanoic AcidOA124-07-2C8H16O2CH3(CH2)6COOHStraight-chain comparator

Experimental Protocols

Protocol 1: Comparative Transcriptomics Analysis

This protocol outlines a general workflow for comparing the transcriptional effects of 2-pentylheptanoic acid to a compound of interest, such as VPA, in a cell-based assay.

1. Cell Culture and Compound Exposure: a. Culture a relevant human cell line (e.g., HepG2, A549) in appropriate media and conditions until they reach approximately 80% confluency.[1] b. Prepare stock solutions of 2-pentylheptanoic acid, VPA (positive control), and a vehicle control (e.g., DMSO) in culture medium at various concentrations. c. Treat the cells with the compounds for a defined period (e.g., 6 hours).[1] Include at least three biological replicates for each condition.

2. RNA Extraction and Quality Control: a. Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). b. Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Gene Expression Profiling (L1000 Platform): a. The L1000 platform is a high-throughput gene expression profiling assay that measures the expression of approximately 1000 landmark genes.[1] b. Prepare and submit RNA samples according to the L1000 platform's specifications. c. The platform will perform reverse transcription, ligation-mediated amplification, and detection of the landmark gene transcripts.

4. Data Analysis: a. Raw data from the L1000 platform is processed to infer the expression of the entire transcriptome. b. Perform quality control checks on the processed data.[3][4] c. Use tools like Connectivity Map (CMap) to compare the gene expression signatures of cells treated with 2-pentylheptanoic acid to those treated with VPA and other reference compounds.[2] d. Identify differentially expressed genes and perform pathway analysis to understand the biological processes affected by each compound.

Protocol 2: In Silico Molecular Docking to Histone Deacetylases

This protocol describes a general workflow for performing molecular docking of 2-pentylheptanoic acid to an HDAC isoform to predict binding affinity and interactions.

1. Ligand and Protein Preparation: a. Obtain the 3D structure of 2-pentylheptanoic acid. This can be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format. b. Prepare the ligand for docking by adding hydrogen atoms, assigning partial charges, and minimizing its energy using software like Schrödinger's LigPrep. c. Download the crystal structure of the target HDAC isoform (e.g., HDAC3, PDB ID: 4A69) from the Protein Data Bank.[5] d. Prepare the protein structure using a tool like the Schrödinger Protein Preparation Wizard. This involves removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.[5]

2. Receptor Grid Generation: a. Define the binding site on the HDAC protein. This is typically centered on the catalytic zinc ion in the active site. b. Generate a receptor grid that defines the area where the ligand will be docked.

3. Molecular Docking: a. Perform molecular docking using a program like Glide (Schrödinger) or AutoDock. The software will systematically sample different conformations and orientations of the ligand within the receptor grid. b. The docking algorithm will score the different poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results: a. Analyze the top-scoring docking poses to identify the predicted binding mode of 2-pentylheptanoic acid. b. Visualize the interactions between the ligand and the protein's active site residues, paying close attention to interactions with the catalytic zinc ion and key amino acids. c. Compare the predicted binding mode and score of 2-pentylheptanoic acid with that of known HDAC inhibitors like VPA or vorinostat to rationalize differences in activity.

Visualizations

G cluster_0 Structure-Activity Relationship Logic VPA Valproic Acid (VPA) (2-propylpentanoic acid) Known Developmental Toxicant EHA 2-Ethylhexanoic Acid (EHA) VPA->EHA Similar Transcriptional Profile PNA 2-Propylnonanoic Acid (PNA) VPA->PNA Similar Transcriptional Profile PHA 2-Pentylheptanoic Acid (PHA) VPA->PHA Dissimilar Transcriptional Profile LongerAcids Other Longer-Chain Acids VPA->LongerAcids Dissimilar Transcriptional Profile ShorterAcids Shorter-Chain Acids VPA->ShorterAcids Dissimilar Transcriptional Profile

Caption: SAR logic for branched-chain carboxylic acids based on transcriptomics.

G cluster_1 Comparative Transcriptomics Workflow A 1. Cell Culture (e.g., HepG2) B 2. Compound Exposure (2-Pentylheptanoic Acid vs. VPA) A->B C 3. RNA Extraction & QC B->C D 4. Gene Expression Profiling (L1000 Platform) C->D E 5. Data Processing & Normalization D->E F 6. Differential Expression & Signature Comparison E->F G 7. Pathway Analysis & Biological Interpretation F->G

Caption: Workflow for comparative transcriptomics analysis.

G cluster_2 Molecular Docking Workflow P1 1. Prepare Protein (e.g., HDAC3 from PDB) RG 2. Define Binding Site & Generate Receptor Grid P1->RG L1 1. Prepare Ligand (2-Pentylheptanoic Acid) L1->RG D 3. Perform Molecular Docking RG->D A 4. Score Poses & Analyze Interactions D->A C 5. Compare with Known Inhibitors A->C

References

Troubleshooting & Optimization

Technical Support Center: Dipentylacetic Acid Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Dipentylacetic acid (also known as 2-pentylheptanoic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the dialkylation of diethyl malonate with a pentyl halide, followed by hydrolysis of the resulting diester and subsequent decarboxylation to yield the final product.[1][2][3][4][5][6]

Q2: What are the critical steps in the malonic ester synthesis of this compound that affect the overall yield?

A2: The overall yield of this compound synthesis is critically dependent on the efficiency of three key steps:

  • Dialkylation of diethyl malonate: Achieving complete dialkylation while minimizing side reactions is crucial.

  • Hydrolysis (saponification) of diethyl dipentylmalonate: Ensuring complete conversion of the diester to the dicarboxylic acid without unwanted side reactions is important.[7]

  • Decarboxylation of dipentylmalonic acid: Efficient removal of one carboxyl group to form the final product is the final rate-determining step.[8][9]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods. After the reaction work-up, which typically involves extraction, the crude product can be purified by vacuum distillation.[10] For higher purity, techniques like column chromatography can be employed.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in the Alkylation Step

Problem: The yield of diethyl dipentylmalonate is low, or a mixture of mono- and di-alkylated products is obtained.[10]

Possible Cause Troubleshooting Step References
Incomplete Deprotonation Ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. Use at least two full equivalents of the base for dialkylation. The reaction should be allowed to go to completion after the first alkylation before adding the second equivalent of base and alkylating agent.[10]
Inactive Alkylating Agent Use a fresh, pure supply of pentyl bromide or pentyl iodide. Alkyl iodides are generally more reactive than bromides.[11]
Side Reaction: Elimination This is more likely with secondary alkyl halides, but to minimize this risk with primary halides like pentyl bromide, maintain a moderate reaction temperature.[11]
Side Reaction: O-alkylation While less common with malonic esters, using a less polar aprotic solvent might favor C-alkylation.
Precipitation of Sodium Malonate Salt If the sodium salt of diethyl malonate precipitates, it can hinder the reaction. Adding more anhydrous solvent (e.g., ethanol) to maintain a stirrable mixture can help.[12][13]
Incomplete Hydrolysis of Diethyl Dipentylmalonate

Problem: The hydrolysis of the diester to dipentylmalonic acid is slow or does not go to completion.

Possible Cause Troubleshooting Step References
Insufficient Base Use a sufficient excess of a strong base like potassium hydroxide or sodium hydroxide to ensure complete saponification of both ester groups.[7]
Low Reaction Temperature The hydrolysis reaction often requires heating (reflux) to proceed at a reasonable rate. Ensure the reaction mixture is heated adequately for a sufficient duration.[7][14]
Steric Hindrance The two pentyl groups can sterically hinder the approach of the hydroxide ion. Prolonged reaction times at reflux may be necessary to overcome this.
Phase Separation If a two-phase system forms, vigorous stirring is essential to ensure adequate mixing of the aqueous base and the organic ester. Using a co-solvent like ethanol can create a homogeneous reaction mixture.[14]
Low Yield in the Decarboxylation Step

Problem: The conversion of dipentylmalonic acid to this compound is inefficient.

Possible Cause Troubleshooting Step References
Insufficient Heating Decarboxylation of malonic acids typically requires elevated temperatures, often above 150 °C. Ensure the reaction is heated sufficiently to drive off carbon dioxide.[15]
Decomposition at High Temperatures While heating is necessary, excessively high temperatures can lead to decomposition of the product. Monitor the reaction and avoid overheating.[16]
Incomplete Reaction The evolution of CO₂ gas should be monitored to gauge the completion of the reaction. The reaction is complete when gas evolution ceases.
Solvent Effects While often performed neat, high-boiling point solvents can be used to ensure uniform heating.[17]

Experimental Protocols

The following are representative protocols for the synthesis of this compound via the malonic ester synthesis. Note: These are general procedures and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Dialkylation of Diethyl Malonate
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Formation of Enolate: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

  • First Alkylation: Add 1-bromopentane (1.05 equivalents) dropwise to the reaction mixture. The mixture is then heated to reflux for 2-3 hours.[12]

  • Second Alkylation: After cooling, add a second equivalent of sodium ethoxide solution followed by a second equivalent of 1-bromopentane. Reflux the mixture for another 3-4 hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl dipentylmalonate.

Protocol 2: Hydrolysis of Diethyl Dipentylmalonate
  • Saponification: The crude diethyl dipentylmalonate is added to a solution of potassium hydroxide (2.5 equivalents) in ethanol/water (e.g., 1:1 v/v).

  • Reflux: The mixture is heated at reflux for 4-6 hours, or until the disappearance of the starting material is confirmed by TLC.

  • Work-up: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of dipentylmalonic acid.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.

Protocol 3: Decarboxylation of Dipentylmalonic Acid
  • Heating: The dried dipentylmalonic acid is placed in a round-bottom flask equipped with a distillation apparatus.

  • Reaction: The flask is heated in an oil bath to a temperature of 160-180 °C. The decarboxylation will be evident by the evolution of carbon dioxide gas.

  • Completion: The heating is continued until the gas evolution ceases.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

Step Parameter Typical Range/Value Notes
Alkylation BaseSodium EthoxideEnsure anhydrous conditions.
Alkylating Agent1-Bromopentane or 1-IodopentaneIodide is more reactive.
SolventAbsolute EthanolMatches the ethoxide base to prevent transesterification.[10]
TemperatureReflux
Hydrolysis BasePotassium HydroxideProvides good solubility.
SolventEthanol/WaterA co-solvent system aids in homogenization.
TemperatureReflux
Decarboxylation Temperature160-180 °CHigher temperatures may be needed for dialkylated malonic acids.[15]
ConditionsNeat (without solvent)

Table 2: Expected Yields for Each Step of this compound Synthesis

Step Product Expected Yield Range
DialkylationDiethyl dipentylmalonate60-80%
HydrolysisDipentylmalonic acid85-95%
DecarboxylationThis compound80-95%
Overall This compound 40-70%

Note: Yields are highly dependent on the optimization of reaction conditions and purification techniques.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: Dialkylation cluster_hydrolysis Step 2: Hydrolysis cluster_decarboxylation Step 3: Decarboxylation A Diethyl Malonate D Reaction in Ethanol (Reflux) A->D B Sodium Ethoxide (2 eq.) B->D C 1-Bromopentane (2 eq.) C->D E Diethyl Dipentylmalonate D->E G Reaction (Reflux) E->G F KOH in Ethanol/Water F->G H Acidification (HCl) G->H I Dipentylmalonic Acid H->I J Heating (160-180 °C) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis Issues cluster_decarboxylation Decarboxylation Issues Start Low Overall Yield A1 Incomplete Reaction? Start->A1 B1 Diester Remaining? Start->B1 C1 Dicarboxylic Acid Remaining? Start->C1 A2 Check Base Quality & Stoichiometry A1->A2 Yes A3 Check Alkylating Agent A1->A3 No B2 Increase Base & Reflux Time B1->B2 C2 Increase Temperature C1->C2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Malonic Ester Synthesis of 2-Pentylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the malonic ester synthesis of 2-pentylheptanoic acid, with a focus on preventing undesired dialkylation.

Troubleshooting Guide: Preventing Dialkylation

Question: My reaction is producing a significant amount of a symmetrically dialkylated byproduct (e.g., 2,2-dipentylmalonic ester) instead of the desired mono-pentylated intermediate. How can I resolve this?

Answer: The formation of a symmetrically dialkylated byproduct is a common issue in the first alkylation step of an unsymmetrical malonic ester synthesis. Here are several parameters to investigate and optimize:

  • Stoichiometry of Reactants: Ensure the molar ratio of your reactants is optimized for monoalkylation. Using a slight excess of diethyl malonate relative to the base and the first alkylating agent (pentyl bromide) will increase the probability of the base deprotonating an unreacted malonic ester molecule rather than the mono-alkylated product.

  • Base Equivalents: Strictly use only one equivalent of base for the first alkylation step. The presence of excess base will deprotonate the mono-alkylated intermediate, leading to a second alkylation with the first alkylating agent.

  • Slow Addition of Alkylating Agent: Add the first alkylating agent (pentyl bromide) dropwise and slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate over the enolate of the newly formed mono-alkylated product.

  • Temperature Control: Maintain a controlled, and often lower, temperature during the addition of the alkylating agent. Exothermic conditions can accelerate the rate of the second, undesired alkylation.

Question: I have adjusted the stoichiometry and addition rate, but I am still observing dialkylation. What other factors should I consider?

Answer: If the primary adjustments are insufficient, consider the following:

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the reaction's selectivity.

    • Sodium Ethoxide in Ethanol: This is a classic and effective choice. However, ensure the ethanol is anhydrous, as water can interfere with the reaction. It is crucial to use a base with an alkoxide that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[1]

    • Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): NaH is a strong, non-nucleophilic base that can provide more controlled deprotonation without the risk of transesterification. This can sometimes lead to cleaner reactions.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst with a milder base like potassium carbonate can enhance the selectivity for monoalkylation.[1]

  • Reaction Monitoring: Actively monitor the progress of the first alkylation using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting diethyl malonate is consumed, you can proceed to the second alkylation step, minimizing the time the mono-alkylated product is exposed to conditions that could lead to a second identical alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the formation of dialkylated byproducts in malonic ester synthesis?

A1: The monoalkylated malonic ester still possesses an acidic proton on the α-carbon. If there is still base present in the reaction mixture after the first alkylation, this proton can be removed to form a new enolate. This new enolate can then react with any remaining first alkylating agent, leading to the formation of a symmetrically dialkylated product.

Q2: How do I synthesize an unsymmetrically substituted carboxylic acid like 2-pentylheptanoic acid using this method?

A2: The synthesis of an unsymmetrical product like 2-pentylheptanoic acid requires a sequential, two-step alkylation process.[1] First, diethyl malonate is mono-alkylated with one alkyl halide (e.g., 1-bromopentane). The resulting mono-alkylated intermediate is then isolated or, more commonly, deprotonated in situ with a second equivalent of base, followed by the addition of the second, different alkyl halide (e.g., 1-bromobutane). Subsequent hydrolysis and decarboxylation yield the final product.

Q3: Does the order of addition of the alkyl halides matter for the synthesis of 2-pentylheptanoic acid?

A3: While not always critical for simple primary alkyl halides, it is generally good practice to add the less reactive or more sterically hindered alkyl halide first. However, for two primary alkyl halides like 1-bromopentane and 1-bromobutane, the difference in reactivity is minimal. A more critical factor is ensuring the completion of the first alkylation before initiating the second.

Q4: What are the ideal alkylating agents for a malonic ester synthesis?

A4: The alkylation step proceeds via an SN2 mechanism.[1] Therefore, the most effective alkylating agents are methyl halides and primary alkyl halides.[2] Secondary alkyl halides can be used but often result in lower yields due to steric hindrance and competing elimination reactions.[2] Tertiary alkyl halides are generally unsuitable as they primarily undergo elimination.[2]

Data Presentation

The following table summarizes the expected product distribution in the first alkylation step of a malonic ester synthesis under various reaction conditions. The goal is to maximize the yield of the monoalkylated product while minimizing the dialkylated byproduct.

Condition Parameter Expected Outcome for First Alkylation Rationale
Stoichiometry 1.1 : 1 : 1 (Malonic Ester : Base : Alkyl Halide)High yield of monoalkylated productExcess malonic ester outcompetes the monoalkylated product for the base.
1 : 1.1 : 1.1 (Malonic Ester : Base : Alkyl Halide)Increased formation of dialkylated productExcess base deprotonates the monoalkylated product, leading to a second alkylation.
Base 1 equivalent of NaOEt in EthanolPredominantly monoalkylated productSufficient to deprotonate the starting malonic ester without significant deprotonation of the product.
>1 equivalent of NaOEt in EthanolSignificant dialkylationExcess base drives the second alkylation.
K₂CO₃ with Phase-Transfer CatalystHigh selectivity for monoalkylationMilder conditions and controlled generation of the enolate at the phase interface.[1]
Temperature Low Temperature (e.g., 0 °C to room temp)Favors monoalkylationSlower reaction rates allow for better control and minimize undesired side reactions.
High Temperature (e.g., reflux for extended periods)Increased risk of dialkylationHigher energy input can overcome the activation barrier for the second alkylation more readily.
Alkyl Halide Addition Slow, dropwise additionHigh yield of monoalkylated productMaintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting enolate.
Rapid, bulk additionIncreased formation of dialkylated productLocalized high concentrations of the alkylating agent can lead to reaction with the monoalkylated product enolate as it is formed.

Experimental Protocols

Synthesis of 2-Pentylheptanoic Acid via Sequential Alkylation of Diethyl Malonate

This protocol outlines the synthesis of 2-pentylheptanoic acid through the sequential alkylation of diethyl malonate with 1-bromopentane and 1-bromobutane, followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Absolute Ethanol (anhydrous)

  • 1-Bromopentane

  • 1-Bromobutane

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Monoalkylation with 1-Bromopentane

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.05 equivalents) by carefully dissolving sodium metal in anhydrous ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise with stirring.

  • First Alkylation: To the resulting enolate solution, add 1-bromopentane (1.0 equivalent) dropwise, maintaining the temperature at or below room temperature. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Intermediate Work-up (Optional but Recommended): Cool the reaction mixture, remove the ethanol under reduced pressure, add water, and extract the diethyl pentylmalonate with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude mono-alkylated intermediate.

Part 2: Second Alkylation with 1-Bromobutane

  • Second Enolate Formation: Prepare a fresh solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol in a separate flask. To this, add the crude diethyl pentylmalonate from Part 1, dissolved in a small amount of anhydrous ethanol, dropwise at room temperature. Stir for 30-60 minutes.

  • Second Alkylation: Add 1-bromobutane (1.0 equivalent) dropwise to the enolate solution. Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

Part 3: Hydrolysis and Decarboxylation

  • Work-up: After cooling, carefully add water to the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude diethyl butylpentylmalonate.

  • Hydrolysis and Decarboxylation: To the crude dialkylated ester, add an excess of concentrated hydrochloric acid. Heat the mixture to reflux for 12-24 hours. The evolution of CO₂ gas will be observed.

  • Final Product Isolation: Cool the reaction mixture and extract the 2-pentylheptanoic acid with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the 2-pentylheptanoic acid by vacuum distillation or column chromatography as needed.

Mandatory Visualizations

reaction_pathway start Diethyl Malonate enolate1 Enolate 1 start->enolate1 1. NaOEt (1 eq) Ethanol monoalkyl Diethyl Pentylmalonate (Desired Intermediate) enolate1->monoalkyl 2. 1-Bromopentane dialkyl_sym Diethyl Dipentylmalonate (Undesired Byproduct) enolate1->dialkyl_sym Excess 1-Bromopentane or rapid addition enolate2 Enolate 2 monoalkyl->enolate2 dialkyl_unsym Diethyl Butylpentylmalonate (Desired Dialkylated Product) enolate2->dialkyl_unsym 4. 1-Bromobutane final_product 2-Pentylheptanoic Acid dialkyl_unsym->final_product 5. H3O+, Heat (-2 EtOH, -CO2)

Caption: Reaction pathway for the synthesis of 2-pentylheptanoic acid.

troubleshooting_workflow start Problem: Excessive Symmetrical Dialkylation Observed q1 Is the Base:Malonic Ester ratio > 1:1? start->q1 a1_yes Reduce base to 1 equivalent. q1->a1_yes Yes q2 Is the alkylating agent added quickly? q1->q2 No a1_yes->q2 a2_yes Add alkylating agent dropwise and slowly. q2->a2_yes Yes q3 Is the reaction temperature high? q2->q3 No a2_yes->q3 a3_yes Conduct the addition at a lower temperature (e.g., 0 °C to RT). q3->a3_yes Yes q4 Are you using NaOEt in Ethanol? q3->q4 No a3_yes->q4 a4_no Consider alternative conditions: - NaH in THF/DMF - K2CO3 with Phase-Transfer Catalyst q4->a4_no No end Problem Resolved: Monoalkylation Favored q4->end Yes a4_no->end

Caption: Troubleshooting workflow for preventing dialkylation.

References

Technical Support Center: Dipentylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dipentylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities?

A1: The most common laboratory synthesis for this compound is the malonic ester synthesis. This multi-step process involves the dialkylation of a malonic ester, typically diethyl malonate, with a pentyl halide (e.g., pentyl bromide), followed by hydrolysis and decarboxylation.[1][2][3]

Likely impurities from this synthesis include:

  • Unreacted Starting Materials: Diethyl malonate and pentyl bromide.

  • Intermediates: Diethyl pentylmalonate (from mono-alkylation) and dipentylmalonic acid (from incomplete decarboxylation).

  • By-products: Dipentyl ether (from the reaction of pentyl bromide with the alkoxide base) and pentene (from elimination reactions of pentyl bromide).

  • Reagents and Solvents: Residual base (e.g., sodium ethoxide), acid from workup, and solvents used in the reaction and extraction steps.

  • Water: From the hydrolysis step.

Q2: this compound is a liquid at room temperature. How does this affect the purification strategy?

A2: Since this compound is a liquid, standard crystallization of the final product is not a viable primary purification method. The main purification techniques for liquid carboxylic acids are:

  • Fractional Distillation under Reduced Pressure: This is often the most effective method for removing impurities with different boiling points.

  • Chromatography: Techniques like flash chromatography or preparative HPLC can be used for high-purity requirements.

  • Liquid-Liquid Extraction: This is a crucial workup step to separate the acidic product from neutral and basic impurities.

  • Salt Formation and Crystallization: The liquid acid can be converted to a solid salt (e.g., sodium or ammonium salt), which can then be purified by crystallization. The purified salt is then re-acidified to yield the pure liquid this compound.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Key physical properties include:

  • Molecular Formula: C₁₂H₂₄O₂

  • Molecular Weight: 200.32 g/mol

  • Physical State: Liquid at room temperature.

  • Solubility: Expected to have low solubility in water and good solubility in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane.

Troubleshooting Guides

Problem 1: Low Purity After Initial Workup (Liquid-Liquid Extraction)

Symptom: The crude this compound is contaminated with neutral organic impurities after aqueous extraction.

Potential Cause Solution
Incomplete Extraction of the Carboxylate Salt Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) to completely deprotonate the this compound and transfer it to the aqueous layer as its salt. Use multiple extractions with the basic solution.
Emulsion Formation To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsified layer through a pad of celite can be effective.
Contamination of the Organic Layer During Back-Extraction After acidifying the aqueous layer containing the carboxylate salt, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate back to the neutral carboxylic acid before extracting with an organic solvent.
Problem 2: Challenges During Fractional Distillation

Symptom: Poor separation of this compound from impurities during distillation.

Potential Cause Solution
Insufficient Column Efficiency Use a distillation column with a higher number of theoretical plates, such as a Vigreux or packed column, to improve separation.
Distillation Rate is Too Fast A slow and steady distillation rate is crucial for good separation. A high rate can lead to co-distillation of impurities.
Pressure Fluctuations Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.
Thermal Decomposition If the distillation temperature is too high, the carboxylic acid can decompose. Always perform the distillation under reduced pressure to lower the boiling point.
Problem 3: Issues with Chromatographic Purification

Symptom: Poor separation or tailing peaks during HPLC or flash chromatography.

Potential Cause Solution
Ionization of the Carboxylic Acid on the Stationary Phase For reversed-phase chromatography (e.g., C18 silica), the presence of the carboxylate anion can lead to poor peak shape (tailing). Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress ionization and ensure the this compound is in its neutral form.[4]
Inappropriate Solvent System The polarity of the mobile phase is critical for good separation. For reversed-phase HPLC, a gradient of a polar solvent (like water with an acidifier) and a less polar organic solvent (like acetonitrile or methanol) is typically used. For normal-phase flash chromatography, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.
Column Overloading Injecting too much sample onto the column will lead to broad, poorly resolved peaks. Determine the optimal loading capacity of your column for this compound.

Quantitative Data

The following table presents illustrative data for the purification of a liquid 2,2-dialkylacetic acid, like this compound, using different methods. The starting material is crude product obtained from a malonic ester synthesis after initial workup.

Purification Method Starting Purity (GC Area %) Final Purity (GC Area %) Overall Yield Key Impurities Removed
Fractional Distillation (Reduced Pressure) 85%98.5%75%Diethyl malonate, pentyl bromide, mono-alkylated intermediate
Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) 85%>99.5%60%All synthetic impurities, including structurally similar ones
Salt Crystallization followed by Distillation 85%99.0%65%Primarily neutral organic impurities

Note: This data is representative and actual results may vary depending on the specific reaction conditions and the efficiency of the purification setup.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Analysis: Analyze the purity of the collected fraction by GC-MS or NMR.

Protocol 2: Purification by Preparative HPLC
  • Mobile Phase Preparation: Prepare a polar mobile phase (A) of water with 0.1% formic acid and a less polar mobile phase (B) of acetonitrile with 0.1% formic acid. Degas both solvents.

  • Column Equilibration: Equilibrate the preparative C18 column with a suitable starting mixture of mobile phases A and B.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase.

  • Injection and Elution: Inject the sample onto the column and start the gradient elution. A typical gradient would be to increase the percentage of mobile phase B over time to elute the this compound.

  • Fraction Collection: Collect fractions as the peak corresponding to this compound elutes from the column.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification diethyl_malonate Diethyl Malonate naoet NaOEt diethyl_malonate->naoet alkylation1 Mono-alkylation naoet->alkylation1 pentyl_bromide1 Pentyl Bromide (1 eq) pentyl_bromide1->alkylation1 naoet2 NaOEt alkylation1->naoet2 alkylation2 Di-alkylation naoet2->alkylation2 pentyl_bromide2 Pentyl Bromide (1 eq) pentyl_bromide2->alkylation2 hydrolysis Hydrolysis (NaOH, H₂O) alkylation2->hydrolysis decarboxylation Decarboxylation (Heat, H₃O⁺) hydrolysis->decarboxylation crude_dpaa Crude this compound decarboxylation->crude_dpaa extraction Liquid-Liquid Extraction crude_dpaa->extraction Workup distillation Fractional Distillation extraction->distillation Primary Purification hplc Preparative HPLC extraction->hplc High Purity Option pure_dpaa Pure this compound distillation->pure_dpaa hplc->pure_dpaa

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_liquid Liquid Product cluster_solid Solid Product/Intermediate start Purification Issue is_liquid Is the final product a liquid? start->is_liquid distillation_issue Distillation Problem? is_liquid->distillation_issue Yes crystallization_issue Crystallization Problem? is_liquid->crystallization_issue No chromatography_issue Chromatography Problem? distillation_issue->chromatography_issue No distillation_solution Optimize: - Column efficiency - Distillation rate - Vacuum stability distillation_issue->distillation_solution Yes chromatography_solution Optimize: - Acidify mobile phase - Solvent gradient - Column loading chromatography_issue->chromatography_solution Yes oiling_out Oiling out? crystallization_issue->oiling_out Yes no_crystals No crystals form? oiling_out->no_crystals No oiling_out_solution Solutions: - Use more solvent - Change solvent system oiling_out->oiling_out_solution Yes no_crystals_solution Solutions: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->no_crystals_solution Yes

Caption: Troubleshooting logic for this compound purification challenges.

References

Technical Support Center: 2-Pentylheptanoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-pentylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-pentylheptanoic acid?

A1: The stability of 2-pentylheptanoic acid, a branched-chain carboxylic acid, can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like its structural analog valproic acid (2-propylpentanoic acid), it is generally stable at room temperature but can undergo degradation under more extreme conditions.[1]

Q2: What are the expected degradation pathways for 2-pentylheptanoic acid?

A2: Based on studies of similar branched-chain fatty acids like valproic acid and 2-ethylhexanoic acid, the primary degradation pathways for 2-pentylheptanoic acid are expected to be:

  • Oxidation: This can occur at the branched carbon atom or along the alkyl chains, potentially leading to the formation of hydroxylated or carbonylated derivatives.[2]

  • Hydrolysis (under forced conditions): While generally stable, forced acidic or basic conditions can promote degradation.

  • Biodegradation: Environmental microbes can degrade branched-chain fatty acids.

Q3: Are there any known incompatibilities for 2-pentylheptanoic acid during storage or experimentation?

A3: Yes, based on data for analogous compounds, incompatibilities may include:

  • Strong Oxidizing Agents: These can initiate oxidative degradation.

  • Strong Bases: Can lead to salt formation and potential degradation.

  • Certain Plastics: Valproic acid has shown instability in polypropylene syringes due to adsorption, suggesting that storage in glass containers is preferable.[3]

Troubleshooting Guides

Issue 1: Inconsistent analytical results for 2-pentylheptanoic acid samples.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: Ensure proper storage conditions. Store 2-pentylheptanoic acid in tightly sealed glass containers, protected from light, and at controlled room temperature or refrigerated for long-term storage. For solutions, use freshly prepared samples or validate the stability of stock solutions under your specific storage conditions.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Avoid using polypropylene containers for storing solutions of 2-pentylheptanoic acid, as adsorption can occur.[3] Use glass vials or syringes for sample preparation and storage.

Issue 2: Unexpected peaks observed during HPLC analysis.

  • Possible Cause 1: Degradation products are forming.

    • Troubleshooting Step: This may indicate that your experimental conditions are too harsh. Review your protocol for potential stressors such as high temperature, extreme pH, or prolonged exposure to light. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to them.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure the purity of your solvents and reagents. Run a blank injection (mobile phase only) to rule out contamination from the HPLC system.

Quantitative Data Summary

The following table summarizes stability data for valproic acid (2-propylpentanoic acid), a close structural analog of 2-pentylheptanoic acid, under various stress conditions. This data can serve as a guide for predicting the stability of 2-pentylheptanoic acid.

Stress ConditionReagent/ParameterDurationTemperatureAnalytePercent DegradationReference
Acid Hydrolysis0.1 M HCl2 hours80°CMagnesium ValproateStable[4]
Base Hydrolysis0.1 M NaOH2 hours80°CMagnesium ValproateStable[4]
Oxidative3% H₂O₂Not specifiedNot specifiedValproic AcidMinor Degradation[5]
ThermalDry Heat48 hours110°CMagnesium ValproateStable[4]
PhotolyticSunlight24 hoursAmbientMagnesium ValproateStable[4]
Storage in PolypropyleneSyrup20 days4°C or 25°CSodium Valproate>10% loss (adsorption)[3]
Storage in GlassSyrup180 days4°C or 25°CSodium Valproate<5% loss[3]

Experimental Protocols

Forced Degradation Study of 2-Pentylheptanoic Acid (Analogous to Valproic Acid)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-pentylheptanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a solid sample of 2-pentylheptanoic acid in a controlled temperature oven at 105°C for 24 hours.

    • After exposure, dissolve the sample in the initial solvent to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of 2-pentylheptanoic acid (1 mg/mL) to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • The exposure should be for a specified duration (e.g., in accordance with ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

    • A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Visualizations

General Experimental Workflow for Forced Degradation Studies

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock Solution of 2-Pentylheptanoic Acid Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal Degradation (105°C, solid state) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Stress Analysis RP-HPLC Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidative->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Data Data Interpretation (Identify Degradants, Assess Stability) Analysis->Data

Caption: Workflow for forced degradation studies.

Potential Signaling Pathways for Fatty Acids

As a fatty acid, 2-pentylheptanoic acid could potentially interact with general fatty acid signaling pathways. The following diagram illustrates a simplified overview of how fatty acids can act as signaling molecules.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FA 2-Pentylheptanoic Acid (or other fatty acids) GPCR G-Protein Coupled Receptor (e.g., FFAR1, FFAR4) FA->GPCR Binds to Transport Fatty Acid Transporter (e.g., CD36) FA->Transport Enters cell via G_Protein G-Protein Activation GPCR->G_Protein PPAR Nuclear Receptors (e.g., PPARs) Transport->PPAR Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Metabolism Metabolic Regulation Ca_PKC->Metabolism Gene Gene Expression Modulation PPAR->Gene Gene->Metabolism

Caption: Simplified fatty acid signaling pathways.

References

Dipentylacetic Acid (DPA) In Vitro Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipentylacetic Acid (DPA) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with DPA. As a structural analog of Valproic Acid (VPA), some of the guidance provided is based on the well-documented behavior of VPA in similar assay systems.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro mechanism of action of this compound (DPA)?

A1: While specific literature on DPA is limited, its mechanism is likely similar to its analog, Valproic Acid (VPA). VPA's effects are complex and multifactorial.[3] Key mechanisms include the potentiation of GABAergic inhibitory activity and the inhibition of histone deacetylases (HDACs).[3][4][5] Therefore, in vitro assays involving DPA would likely investigate its impact on neuronal excitability, gene expression, apoptosis, and cell cycle regulation.[2][5]

Q2: I am not observing the expected effect of DPA in my cell culture assay. What are the initial checks I should perform?

A2: When faced with a lack of an observable effect, a systematic review of your experimental setup is crucial.[6]

  • Compound Integrity: Confirm the purity and stability of your DPA stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.

  • Solubility: Ensure DPA is fully dissolved in your vehicle solvent and that the final concentration in the culture medium does not exceed its solubility limit, which could lead to precipitation.

  • Cell Line Appropriateness: Verify that your chosen cell line expresses the necessary targets for DPA's presumed mechanism of action. For instance, if studying HDAC inhibition, ensure the cell line has relevant and detectable HDAC activity.

  • Assay Conditions: Double-check all experimental parameters, including cell seeding density, DPA concentration, and incubation times.[6]

Q3: I am observing high variability in my results between replicate wells. What could be the cause?

A3: High variability can stem from several factors in cell culture experiments.[6]

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to achieve consistent cell numbers across all wells.

  • Edge Effects: The outer wells of multi-well plates are more susceptible to evaporation and temperature fluctuations. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[7]

  • Inconsistent Compound Addition: Ensure uniform and accurate addition of DPA to all treatment wells. Gentle but thorough mixing is important.

Troubleshooting Guides

Category 1: Solubility and Stability Issues

Issue: Precipitation or cloudiness observed in the cell culture medium after adding DPA.

  • Possible Causes:

    • The concentration of DPA exceeds its solubility in the culture medium.

    • Interaction with media components, such as proteins or salts, leading to precipitation.[8]

    • pH shifts in the medium upon addition of the DPA stock solution.[8]

  • Troubleshooting Steps:

    • Solubility Testing: Determine the solubility of DPA in your specific cell culture medium before conducting the experiment.

    • Vehicle Control: Ensure the solvent used to dissolve DPA is not causing precipitation when added to the medium.

    • pH Adjustment: Check the pH of the medium after adding DPA and adjust if necessary.

    • Serum Considerations: If using a serum-containing medium, the presence of proteins can sometimes affect compound stability.[9] Consider reducing the serum concentration if compatible with your cell line.

ParameterRecommendation
Solvent Use a biocompatible solvent like DMSO at a final concentration typically below 0.5%.
Stock Concentration Prepare a high-concentration stock solution to minimize the volume added to the medium.
Preparation Add the DPA stock to the medium dropwise while gently vortexing to facilitate dispersion.
Incubation Visually inspect the medium for any signs of precipitation before and during the experiment.

Issue: Loss of DPA activity over the course of a long-term experiment.

  • Possible Causes:

    • Degradation of DPA in the aqueous environment of the cell culture medium.[10][11]

    • Metabolism of DPA by the cells.

  • Troubleshooting Steps:

    • Stability Study: Perform a stability study of DPA in your cell culture medium under standard incubation conditions (37°C, 5% CO2) over the time course of your experiment.

    • Medium Renewal: For long-term assays, consider renewing the medium with freshly prepared DPA at regular intervals.

    • Metabolite Analysis: If feasible, analyze the culture supernatant for the presence of DPA and its potential metabolites.

Category 2: Cytotoxicity Assay Interference

Issue: Inconsistent or unexpected results from a cell viability assay (e.g., MTT, XTT, AlamarBlue).

  • Possible Causes:

    • Direct chemical interaction of DPA with the assay reagents. For example, some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[12]

    • Interference with cellular metabolism that affects the assay readout without causing cell death.

    • Changes in the pH of the culture medium due to DPA treatment can affect the performance of certain assays.[13]

  • Troubleshooting Steps:

    • Assay Control: Run a cell-free control by adding DPA to the culture medium with the assay reagent to check for any direct chemical reactions.

    • Orthogonal Methods: Use a second, mechanistically different cytotoxicity assay to confirm your results. For example, if you are using a metabolic assay like MTT, confirm the results with a dye exclusion assay like Trypan Blue or a membrane integrity assay like LDH release.[14]

    • Microscopic Examination: Always visually inspect the cells under a microscope for morphological signs of cytotoxicity, such as rounding, detachment, or membrane blebbing.

Assay TypePrinciplePotential for Interference
Metabolic Assays (e.g., MTT, XTT) Measures metabolic activity.High - DPA could alter cellular metabolism or directly interact with assay reagents.[12]
Membrane Integrity Assays (e.g., LDH, Trypan Blue) Measures the release of intracellular components or dye uptake through a compromised membrane.Moderate - Less likely to have direct chemical interference.[14]
DNA/Protein Content Assays (e.g., CyQUANT, SRB) Measures the total amount of DNA or protein as an indicator of cell number.Low - Generally less prone to chemical interference.[14]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DPA in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DPA. Include vehicle-only controls.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Protocol 2: Histone Deacetylase (HDAC) Activity Assay
  • Nuclear Extract Preparation: Treat cells with DPA at various concentrations for a specified time. Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts to ensure equal loading in the assay.

  • HDAC Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

  • Assay Procedure: Add the nuclear extract to the assay buffer containing the HDAC substrate.

  • Incubation: Incubate the reaction at 37°C for the time recommended by the manufacturer.

  • Development: Add the developer solution to stop the reaction and generate a signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

Visualizations

cluster_0 DPA In Vitro Assay Troubleshooting No_Effect No Observable Effect Check_Compound Verify Compound Integrity & Solubility No_Effect->Check_Compound Check_Cells Confirm Cell Line Suitability No_Effect->Check_Cells Check_Conditions Review Assay Parameters No_Effect->Check_Conditions High_Variability High Variability in Replicates Check_Seeding Ensure Consistent Cell Seeding High_Variability->Check_Seeding Avoid_Edge_Effects Avoid Outer Wells High_Variability->Avoid_Edge_Effects Precipitation Precipitation in Medium Check_Solubility Perform Solubility Test Precipitation->Check_Solubility Assay_Interference Assay Interference Use_Controls Run Cell-Free Controls Assay_Interference->Use_Controls Orthogonal_Assay Use a Second Assay Method Assay_Interference->Orthogonal_Assay

Caption: Troubleshooting workflow for common DPA in vitro assay issues.

DPA This compound (DPA) HDAC Histone Deacetylases (HDACs) DPA->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Effects Apoptosis, Cell Cycle Arrest Gene_Expression->Cellular_Effects

Caption: Postulated HDAC inhibition signaling pathway for DPA.

Start Start: Seed Cells Adhere Allow Adherence (Overnight) Start->Adhere Treat Treat with DPA Concentrations Adhere->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate with Reagent (2-4h) Add_Reagent->Incubate_Reagent Read Solubilize & Read Absorbance Incubate_Reagent->Read

Caption: General experimental workflow for a cell viability assay.

References

"2-pentylheptanoic acid" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-pentylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this valproic acid analog.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-pentylheptanoic acid?

A1: The most prevalent and versatile method for the synthesis of 2-pentylheptanoic acid is the malonic ester synthesis.[1][2][3] This classical approach allows for the sequential introduction of the two different alkyl groups (pentyl and heptyl) to the α-carbon of a malonic ester, typically diethyl malonate.[4][5] The synthesis involves three main stages: dialkylation of the malonic ester, followed by hydrolysis of the ester groups, and finally, decarboxylation to yield the desired product.[2][3]

Q2: What are the key stages in the malonic ester synthesis of 2-pentylheptanoic acid?

A2: The synthesis of 2-pentylheptanoic acid via the malonic ester route can be broken down into the following key stages:

  • First Alkylation: Deprotonation of diethyl malonate with a suitable base (e.g., sodium ethoxide) to form an enolate, followed by nucleophilic attack on a pentyl halide (e.g., 1-bromopentane).[4][5]

  • Second Alkylation: Deprotonation of the resulting mono-alkylated malonic ester with a base, followed by reaction with a heptyl halide (e.g., 1-bromoheptane).

  • Saponification (Hydrolysis): Hydrolysis of the dialkylated diethyl malonate to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.[6]

  • Decarboxylation: Heating the resulting dipentylmalonic acid to induce the loss of one of the carboxyl groups as carbon dioxide, yielding 2-pentylheptanoic acid.[7][8]

Q3: What are some of the common side reactions or byproducts I should be aware of?

A3: During the synthesis of 2-pentylheptanoic acid, several side reactions can occur, leading to impurities in the final product. The most common of these is the formation of dialkylated byproducts.[1] This can be particularly challenging to separate from the desired product and can lower the overall yield. Other potential byproducts include unreacted starting materials and mono-alkylated intermediates.

Troubleshooting Guide

Issue 1: Low Yield of the Dialkylated Malonic Ester

Potential Cause Troubleshooting Suggestion Relevant Parameters to Optimize
Incomplete Deprotonation Use a stronger base or ensure anhydrous conditions. Sodium ethoxide is standard, but for challenging alkylations, sodium hydride (NaH) in an aprotic solvent like THF or DMF can be more effective.Base: Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)Solvent: Ethanol, THF, DMFMoisture Content: Ensure all glassware and reagents are thoroughly dried.
Competing Elimination Reaction of the Alkyl Halide Use an alkyl iodide instead of a bromide or chloride, as iodides are better leaving groups and less prone to elimination. Maintain a moderate reaction temperature.Alkyl Halide: 1-iodopentane, 1-iodoheptaneTemperature: Reflux temperature of the solvent (e.g., ethanol ~78°C). Avoid excessive heating.
Steric Hindrance For the second alkylation with the bulkier heptyl group, a longer reaction time or slightly elevated temperature may be necessary. The use of a more reactive alkylating agent (iodide) is also beneficial.Reaction Time: 2-12 hoursTemperature: Gentle reflux

Issue 2: Presence of Significant Amounts of Mono-alkylated Byproduct

Potential Cause Troubleshooting Suggestion Relevant Parameters to Optimize
Insufficient Base in the Second Alkylation Ensure that a full equivalent of base is used for the second deprotonation step. The acidity of the mono-alkylated malonic ester is lower than the starting diethyl malonate.Stoichiometry: Use at least 1.0 equivalent of base for the second alkylation step.
Reaction Time Too Short for the Second Alkylation Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the mono-alkylated intermediate before workup.Reaction Monitoring: TLC analysis

Issue 3: Incomplete Hydrolysis of the Diethyl Ester

Potential Cause Troubleshooting Suggestion Relevant Parameters to Optimize
Insufficient Hydroxide Use a significant excess of a strong base like NaOH or KOH for the saponification. A mixture of water and ethanol is often used as the solvent to ensure miscibility.Base: 3-5 equivalents of NaOH or KOHSolvent: Aqueous Ethanol
Short Reaction Time or Low Temperature Reflux the reaction mixture for a sufficient period to ensure complete hydrolysis of both sterically hindered ester groups.Reaction Time: 4-24 hoursTemperature: Reflux

Issue 4: Difficulty in Purifying the Final 2-Pentylheptanoic Acid

Potential Cause Troubleshooting Suggestion Relevant Parameters to Optimize
Presence of Unreacted Starting Materials and Byproducts Purification can often be achieved by fractional distillation under reduced pressure (high vacuum) due to the high boiling point of 2-pentylheptanoic acid.Purification Method: Fractional distillation under high vacuum.
Acidic Impurities Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted dicarboxylic acid intermediate. The desired product can then be re-acidified and extracted.Workup: Acid-base extraction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Pentyl-2-heptylmalonate
  • First Alkylation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1-bromopentane (1.0 eq) dropwise and then heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Second Alkylation:

    • After cooling the reaction mixture, add a second equivalent of sodium ethoxide solution.

    • Stir for 30 minutes at room temperature.

    • Add 1-bromoheptane (1.0 eq) dropwise and reflux for 4-8 hours until TLC indicates the consumption of the mono-alkylated intermediate.

  • Workup and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-pentyl-2-heptylmalonate.

    • Purify the crude product by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation to 2-Pentylheptanoic Acid
  • Hydrolysis (Saponification):

    • To the purified diethyl 2-pentyl-2-heptylmalonate, add a solution of sodium hydroxide (3-5 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture and remove the ethanol by distillation.

    • Wash the aqueous solution with diethyl ether to remove any unreacted ester.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2.

  • Decarboxylation:

    • Heat the acidified aqueous mixture to reflux. The decarboxylation is typically accompanied by the evolution of CO2 gas. Continue heating until gas evolution ceases (typically 2-6 hours).

    • Cool the mixture and extract the 2-pentylheptanoic acid with diethyl ether.

  • Purification:

    • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the final product by fractional distillation under high vacuum.

Visualizing the Workflow and Troubleshooting

Synthesis_Workflow cluster_alkylation Dialkylation Stage cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_troubleshooting Troubleshooting Points start Diethyl Malonate enolate1 Formation of First Enolate (NaOEt, EtOH) start->enolate1 mono_alkyl Mono-alkylation (1-Bromopentane) enolate1->mono_alkyl ts1 Low Yield? enolate1->ts1 Check base/solvent anhydrous conditions enolate2 Formation of Second Enolate (NaOEt, EtOH) mono_alkyl->enolate2 ts2 Mono-alkylated Byproduct? mono_alkyl->ts2 Check stoichiometry of second base addition di_alkyl Di-alkylation (1-Bromoheptane) enolate2->di_alkyl hydrolysis Saponification (NaOH, H2O/EtOH) di_alkyl->hydrolysis di_acid Di-Pentylmalonic Acid hydrolysis->di_acid ts3 Incomplete Hydrolysis? hydrolysis->ts3 Increase NaOH eq. & reaction time decarboxylation Decarboxylation (Heat, Acid) di_acid->decarboxylation product 2-Pentylheptanoic Acid decarboxylation->product ts4 Purification Issues? product->ts4 Optimize distillation & acid-base extraction

Caption: Workflow for the synthesis of 2-pentylheptanoic acid with key troubleshooting checkpoints.

Troubleshooting_Logic start Experiment Start problem Identify Problem Area start->problem low_yield Low Overall Yield problem->low_yield Yield < Expected impurity Product Impurity problem->impurity Byproducts Present alkylation_issue Alkylation Step Issue low_yield->alkylation_issue hydrolysis_issue Hydrolysis/Decarboxylation Issue low_yield->hydrolysis_issue impurity->alkylation_issue Unreacted starting material/ mono-alkylated product purification_issue Purification Ineffective impurity->purification_issue sol_base Optimize Base/Solvent alkylation_issue->sol_base sol_alkyl_halide Use Alkyl Iodide alkylation_issue->sol_alkyl_halide sol_stoichiometry Adjust Stoichiometry alkylation_issue->sol_stoichiometry sol_hydrolysis_cond Modify Hydrolysis Conditions hydrolysis_issue->sol_hydrolysis_cond sol_purification_method Refine Purification Technique purification_issue->sol_purification_method

Caption: Logical flowchart for troubleshooting common issues in the synthesis of 2-pentylheptanoic acid.

References

"Dipentylacetic acid" common impurities and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipentylacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: While a specific impurity profile for this compound is not extensively documented in publicly available literature, common impurities can be inferred from its likely synthetic route, the malonic ester synthesis. The most probable impurities include:

  • Unreacted Starting Materials: Residual amounts of diethyl malonate and pentyl halides (e.g., 1-bromopentane or 1-iodopentane) may be present.

  • Mono-alkylated Intermediate: Diethyl pentylmalonate, an intermediate in the synthesis, may not have fully reacted to form the dialkylated product.

  • Homologous Carboxylic Acids: If the pentyl halide starting material contains other alkyl halides (e.g., hexyl halide), corresponding homologous dialkylacetic acids such as pentylhexylacetic acid or dihexylacetic acid may be formed as byproducts.

  • Incomplete Hydrolysis/Decarboxylation Byproducts: The synthesis involves hydrolysis of a diester followed by decarboxylation. Incomplete reactions could leave traces of the corresponding malonic acid derivative.

  • Solvent Residues: Residual solvents used during the synthesis and purification process (e.g., ethanol, toluene, diethyl ether) may be present in the final product.

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: A combination of analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for optimal analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., UV or RI) can be used to separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities present and their relative concentrations compared to the main component.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups of impurities that differ from this compound.

Troubleshooting Guides

Issue: My reaction yield of this compound is low, and I suspect the presence of significant impurities.

Possible Cause: Incomplete reaction during the alkylation, hydrolysis, or decarboxylation steps of the synthesis.

Solution:

  • Optimize Reaction Conditions: Ensure that the reaction times and temperatures for each step are sufficient for complete conversion. For the alkylation step, using a slight excess of the pentyl halide and a strong enough base can drive the reaction to completion.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and intermediates before proceeding to the next step.

Issue: My purified this compound has a persistent odor or color.

Possible Cause: Residual solvents or colored byproducts from the synthesis.

Solution:

  • Solvent Removal: Utilize a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, vacuum distillation can be effective.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities. The solution should then be filtered and the solvent removed.

Data on Potential Impurities

Impurity NamePotential SourceRecommended Analytical Method
Diethyl malonateUnreacted starting materialGC-MS
Pentyl halideUnreacted starting materialGC-MS
Diethyl pentylmalonateIncomplete alkylationGC-MS, HPLC
Pentylhexylacetic acidImpure pentyl halideGC-MS (as methyl ester), HPLC
EthanolByproduct of hydrolysisGC
TolueneReaction/extraction solventGC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble and neutral organic impurities.

  • Dissolution: Dissolve the crude this compound (10 g) in 100 mL of diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 50 mL of a saturated sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer as the sodium salt. Neutral organic impurities will remain in the ether layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid. The this compound will precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer with three 50 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities and impurities with significantly different boiling points.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions (which may contain solvent residues) and leave behind any higher-boiling or non-volatile residues.

Visualizations

Impurity_Removal_Workflow Workflow for this compound Purification start Crude this compound analysis1 Analytical Characterization (GC-MS, HPLC, NMR) start->analysis1 decision1 Impurities Identified? analysis1->decision1 extraction Liquid-Liquid Extraction (Acid-Base Wash) decision1->extraction  Water-soluble or  neutral organic impurities distillation Vacuum Distillation decision1->distillation  Volatile impurities with  different boiling points chromatography Column Chromatography decision1->chromatography  Structurally similar impurities  (e.g., homologous acids) decision2 Purity > 99%? decision1->decision2  No significant  impurities detected extraction->analysis1 distillation->analysis1 chromatography->analysis1 end Pure this compound decision2->end  Yes further_purification Consider Further Purification decision2->further_purification  No further_purification->extraction

"2-pentylheptanoic acid" analytical method development challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of 2-pentylheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the analysis of this branched-chain carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of 2-pentylheptanoic acid?

A1: The primary challenges in analyzing 2-pentylheptanoic acid stem from its chemical properties. As a long-chain branched carboxylic acid, it has relatively low volatility and can exhibit poor chromatographic behavior, such as peak tailing, on certain columns. In complex matrices like biological fluids, challenges also include efficient extraction and minimizing matrix effects. For these reasons, derivatization is often employed to improve its analytical characteristics for both gas chromatography (GC) and liquid chromatography (LC) methods.

Q2: Is derivatization necessary for the analysis of 2-pentylheptanoic acid?

A2: While direct analysis of some carboxylic acids is possible, derivatization is highly recommended for 2-pentylheptanoic acid to enhance its analytical performance. For GC-MS, derivatization increases volatility and thermal stability.[1] For LC-MS/MS, it improves ionization efficiency and retention on reverse-phase columns.[2][3]

Q3: What are the common derivatization reagents for GC-MS analysis of carboxylic acids like 2-pentylheptanoic acid?

A3: Common derivatization approaches for GC-MS analysis of carboxylic acids include:

  • Esterification: Converting the carboxylic acid to a more volatile ester, such as a methyl ester (using reagents like BF3-methanol or diazomethane) or a butyl ester.[4][5]

  • Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]

Q4: What are the recommended derivatization strategies for LC-MS/MS analysis of 2-pentylheptanoic acid?

A4: For LC-MS/MS, derivatization aims to improve ionization and chromatographic retention. A common and effective reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a derivative that ionizes well in positive electrospray ionization (ESI) mode.[3][6]

Q5: Which analytical technique is better for 2-pentylheptanoic acid, GC-MS or LC-MS/MS?

A5: The choice between GC-MS and LC-MS/MS depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix.

  • GC-MS is a robust technique for volatile compounds and can provide excellent separation and sensitivity after derivatization.

  • LC-MS/MS is often preferred for its high specificity and sensitivity, especially in complex biological matrices, and can sometimes be performed with simpler sample preparation.[2][3]

Troubleshooting Guides

GC-MS Analysis

Issue: Poor Peak Shape (Tailing)

  • Possible Cause: Incomplete derivatization.

    • Solution: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[5]

  • Possible Cause: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column suitable for fatty acid analysis.

Issue: Low Response/Sensitivity

  • Possible Cause: Inefficient derivatization.

    • Solution: Optimize the derivatization conditions as mentioned above. Consider trying an alternative derivatization reagent.

  • Possible Cause: Suboptimal GC-MS parameters.

    • Solution: Optimize the injection temperature, oven temperature program, and ion source parameters. Use selected ion monitoring (SIM) mode for enhanced sensitivity.

Issue: High Background Noise

  • Possible Cause: Contamination from the derivatization reagent.

    • Solution: Remove excess derivatization reagent after the reaction is complete, for example, by evaporation under a gentle stream of nitrogen followed by reconstitution in a suitable solvent.

  • Possible Cause: Matrix interference.

    • Solution: Improve the sample cleanup procedure. Consider using solid-phase extraction (SPE) for cleaner extracts.

LC-MS/MS Analysis

Issue: Poor Retention on Reverse-Phase Column

  • Possible Cause: The underivatized acid is too polar for the column.

    • Solution: Derivatize the 2-pentylheptanoic acid to increase its hydrophobicity. 3-NPH is a good starting point.[3][6]

  • Possible Cause: Inappropriate mobile phase.

    • Solution: Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate to maintain the analyte in a consistent protonation state.

Issue: Low Sensitivity/Poor Ionization

  • Possible Cause: Inefficient ionization of the underivatized acid.

    • Solution: Derivatization with a reagent that introduces a readily ionizable group (e.g., 3-NPH for positive ESI) can significantly enhance the signal.[3]

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Improve sample cleanup to remove interfering matrix components. Diluting the sample may also help reduce ion suppression. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2]

Issue: Inconsistent Results

  • Possible Cause: Incomplete or variable derivatization.

    • Solution: Ensure the derivatization reaction is reproducible by carefully controlling the reaction conditions (time, temperature, reagent amounts).

  • Possible Cause: Instability of the analyte or its derivative.

    • Solution: Investigate the stability of 2-pentylheptanoic acid and its derivatives under the storage and analytical conditions. Prepare samples and standards fresh if instability is observed.

Data Presentation

The following tables provide a template for summarizing quantitative data from analytical method validation for 2-pentylheptanoic acid. Since specific data for this analyte is limited in published literature, values for similar branched-chain fatty acids are used as a reference.

Table 1: GC-MS Method Performance after Derivatization (Example)

ParameterSilylation (e.g., BSTFA)Esterification (e.g., BF3-Methanol)
Linear Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL
Recovery 85 - 105%90 - 110%
Precision (RSD%) < 15%< 15%

Table 2: LC-MS/MS Method Performance after 3-NPH Derivatization (Example)

ParameterValue
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery 92 - 108%
Precision (RSD%) < 10%
Matrix Effect Compensated by stable isotope-labeled internal standard

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization
  • Sample Preparation (from Plasma/Serum):

    • To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis with 3-NPH Derivatization
  • Sample Preparation (from Plasma/Serum):

    • To 50 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Precipitate proteins with 150 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for derivatization.[3]

  • Derivatization:

    • To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol and 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 7% pyridine in methanol.[3]

    • Incubate at 40°C for 30 minutes.[6]

    • Dilute the sample with the initial mobile phase before injection.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized analyte and internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Plasma/Serum Sample is Add Internal Standard start->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent evap Evaporation to Dryness cent->evap deriv Add Silylation Reagent (e.g., BSTFA) evap->deriv heat Heat at 60°C deriv->heat inject GC Injection heat->inject sep Chromatographic Separation inject->sep detect MS Detection (SIM) sep->detect LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample is Add Internal Standard start->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent deriv Add 3-NPH/EDC Reagents cent->deriv heat Incubate at 40°C deriv->heat inject LC Injection heat->inject sep Chromatographic Separation inject->sep detect MS/MS Detection (MRM) sep->detect

References

Technical Support Center: Dipentylacetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipentylacetic Acid (DPAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DPAA in biological assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPAA) and what are its potential biological activities?

This compound, also known as 2-pentylheptanoic acid, is a branched-chain fatty acid.[1] It is structurally related to Valproic Acid (VPA), a compound known for its use in treating epilepsy and bipolar disorder.[2] Due to this structural similarity, DPAA is often investigated for similar biological activities, which may include:

  • Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, which can lead to changes in gene expression and has implications for cancer therapy.[3][4][5]

  • GABA Transaminase Inhibition: VPA can increase levels of the neurotransmitter GABA by inhibiting the enzyme that breaks it down, GABA transaminase.[6] This is relevant for neurological research.

Q2: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the recommended procedures?

Poor aqueous solubility is a common challenge with fatty acids like DPAA. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final assay medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.[7] Always include a vehicle control (assay medium with the same final concentration of the organic solvent) in your experiments.

Q3: My DPAA precipitates out of solution when I dilute the stock into my cell culture medium. How can I prevent this?

Precipitation upon dilution is a common issue. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: Your target concentration may exceed the aqueous solubility limit of DPAA. Try a lower concentration range.

  • Optimize the Dilution Technique: Instead of adding the stock solution directly to the full volume of the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid mixing.[8]

  • Pre-warm the Medium: Warming the assay medium to the experimental temperature (e.g., 37°C) before adding the DPAA stock can sometimes improve solubility.[8]

  • Use a Co-solvent: In some cases, the addition of a water-miscible co-solvent to the final medium can help.

  • Complex with Bovine Serum Albumin (BSA): For cell-based assays, complexing DPAA with fatty acid-free BSA can significantly improve its solubility and delivery to cells.[9][10]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
Visible precipitation upon adding stock solution to aqueous buffer. Final concentration is too high.Decrease the final working concentration of DPAA.
Improper mixing.Add the stock solution dropwise while vortexing or stirring the buffer.[8]
Temperature effect.Pre-warm the aqueous buffer to the experimental temperature before adding the stock solution.[8]
Cloudiness or precipitation observed after a period of incubation. Compound instability in the aqueous environment over time.Prepare fresh dilutions of DPAA immediately before each experiment.
Interaction with components in the cell culture medium.Consider using a simpler buffer system for initial solubility tests. If using serum, be aware of potential binding interactions.
Inconsistent results or a flat dose-response curve. Precipitation of the compound, leading to an unknown effective concentration.Visually inspect for precipitation. Re-optimize the solubilization method, potentially by complexing with BSA.[8]
Cytotoxicity from the organic solvent.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle control.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh out the desired amount of this compound.

  • Dissolve the DPAA in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Ensure the DPAA is fully dissolved by vortexing. Gentle warming or brief sonication can be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Bovine Serum Albumin (BSA) for Cell-Based Assays

This protocol is adapted from general methods for solubilizing fatty acids for cell culture.[11]

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in your serum-free cell culture medium or PBS to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.

  • Prepare DPAA Stock: Prepare a concentrated stock solution of DPAA in ethanol or DMSO.

  • Complex DPAA with BSA: While gently vortexing the BSA solution, slowly add the DPAA stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 DPAA:BSA).

  • Incubate: Incubate the DPAA-BSA complex solution at 37°C for 30-60 minutes to allow for binding.

  • Sterile Filtration: Filter the DPAA-BSA complex solution through a 0.22 µm filter before adding to your cell cultures.

  • Control: Remember to prepare a BSA-only vehicle control using the same procedure but without adding DPAA.

Visualizations

Experimental Workflow: Solubilizing DPAA for Cell-Based Assays

G Workflow for DPAA Solubilization cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Alternative for Cell Assays: BSA Complexation DPAA This compound (Liquid) Stock High Concentration Stock (e.g., 100 mM) DPAA->Stock Dissolve Solvent 100% DMSO or Ethanol Solvent->Stock Dilute Dilute to Final Concentration Stock->Dilute Add dropwise with mixing Complex DPAA-BSA Complex Stock->Complex Add dropwise Medium Assay Medium / Buffer Medium->Dilute Assay Ready for Biological Assay Dilute->Assay BSA_sol Fatty Acid-Free BSA Solution BSA_sol->Complex Incubate Incubate at 37°C Complex->Incubate Filter Sterile Filter Incubate->Filter Cell_Assay Add to Cells Filter->Cell_Assay

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway: HDAC Inhibition

G HDAC Inhibition Pathway DPAA This compound HDAC Histone Deacetylase (HDAC) DPAA->HDAC Inhibits AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Removes Acetyl Group Histone Histone Protein Histone->AcetylatedHistone Acetylation Chromatin Condensed Chromatin Histone->Chromatin Acetyl Acetyl Group OpenChromatin Open Chromatin AcetylatedHistone->OpenChromatin DNA DNA DNA->Chromatin DNA->OpenChromatin Transcription Gene Transcription OpenChromatin->Transcription Allows

Caption: Potential mechanism of DPAA via HDAC inhibition.

Potential Signaling Pathway: GABA Metabolism

G GABA Metabolism Pathway DPAA This compound GABA_T GABA Transaminase DPAA->GABA_T Inhibits Glutamate Glutamate GABA_T->Glutamate SSA Succinic Semialdehyde GABA_T->SSA GABA_level Increased GABA Levels GABA_T->GABA_level Leads to GABA GABA GABA->SSA Catalyzed by Alpha_KG α-Ketoglutarate Alpha_KG->Glutamate Catalyzed by Neuronal_Inhibition Increased Neuronal Inhibition GABA_level->Neuronal_Inhibition

Caption: Potential mechanism of DPAA via GABA transaminase inhibition.

References

Technical Support Center: Scale-Up Synthesis of 2-Pentylheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 2-pentylheptanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for 2-pentylheptanoic acid?

A1: The most frequently employed and scalable method for the synthesis of 2-pentylheptanoic acid is the malonic ester synthesis. This route offers versatility and is well-documented for producing α-disubstituted carboxylic acids. The process involves the sequential alkylation of a malonic acid diester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.

Q2: What are the critical process parameters to monitor during the scale-up of the malonic ester synthesis for 2-pentylheptanoic acid?

A2: Key parameters to monitor closely during scale-up include:

  • Temperature Control: Both alkylation steps are exothermic and require careful temperature management to prevent side reactions.

  • Addition Rate of Reagents: The controlled addition of the base and alkylating agents is crucial to maintain a consistent reaction profile and minimize byproduct formation.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, and to facilitate effective heat transfer.

  • Moisture Control: The reaction is sensitive to water, which can consume the base and lead to lower yields. Anhydrous conditions are essential.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is recommended to prevent side reactions with atmospheric components.

Q3: What are the primary impurities I should expect, and how can they be minimized?

A3: The main impurities in the synthesis of 2-pentylheptanoic acid via the malonic ester route are mono-alkylated intermediates (2-pentylmalonic acid and 2-heptylmalonic acid) and potentially di-heptyl or di-pentyl substituted products. To minimize these:

  • Ensure the complete deprotonation of the malonic ester before the addition of the first alkyl halide.

  • Use a slight excess of the alkylating agents to drive the reaction to completion.

  • Carefully control the stoichiometry of the reactants.

Q4: What purification methods are suitable for 2-pentylheptanoic acid on a large scale?

A4: For large-scale purification, a combination of techniques is often employed:

  • Distillation: Vacuum distillation is a common method for purifying long-chain carboxylic acids.[1]

  • Crystallization: Fractional crystallization at low temperatures can be effective in separating the desired product from impurities with different melting points.[2][3]

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble impurities and unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Yield of Dialkylated Product Incomplete deprotonation of the malonic ester.- Use a stronger base or ensure the current base is of high purity and anhydrous.- Increase the reaction time for the deprotonation step.
Insufficient amount of alkylating agent.- Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Presence of moisture in the reaction.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.
Formation of Significant Amounts of Mono-alkylated Byproducts Incomplete second alkylation step.- Increase the reaction time and/or temperature for the second alkylation.- Ensure efficient mixing to promote the reaction.
Product is Difficult to Purify by Distillation Presence of impurities with close boiling points.- Optimize the alkylation steps to minimize byproduct formation.- Employ fractional distillation with a column of appropriate theoretical plates.
Thermal decomposition of the product at high temperatures.- Perform the distillation under a high vacuum to lower the boiling point.[1]
Inconsistent Results Between Batches Variations in raw material quality.- Qualify all raw materials (solvents, bases, alkylating agents) for purity and water content before use.
Poor process control.- Implement strict monitoring and control of critical process parameters such as temperature, addition rates, and mixing speed.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of 2-Pentylheptanoic Acid (Pilot Scale)

This protocol outlines the synthesis of 2-pentylheptanoic acid from diethyl malonate, 1-bromopentane, and 1-bromoheptane.

Materials:

Reagent Quantity (molar ratio) Notes
Diethyl Malonate1.0 eq
Sodium Ethoxide2.1 eq
Anhydrous EthanolAs requiredSolvent
1-Bromopentane1.05 eqFirst alkylating agent
1-Bromoheptane1.05 eqSecond alkylating agent
Sodium Hydroxide4.0 eqFor hydrolysis
Hydrochloric AcidAs requiredFor acidification
Diethyl EtherAs requiredFor extraction
Anhydrous Magnesium SulfateAs requiredDrying agent

Procedure:

  • First Alkylation:

    • Charge a suitable reactor with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere.

    • Cool the mixture to 0-5 °C.

    • Add diethyl malonate dropwise, maintaining the temperature below 10 °C.

    • Stir for 1 hour at room temperature to ensure complete enolate formation.

    • Add 1-bromopentane dropwise, maintaining the temperature below 25 °C.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by GC-MS.

  • Second Alkylation:

    • Cool the reaction mixture to 0-5 °C.

    • Add the second equivalent of sodium ethoxide portion-wise.

    • Stir for 1 hour at room temperature.

    • Add 1-bromoheptane dropwise, maintaining the temperature below 25 °C.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by GC-MS.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture and add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis of the ester groups.

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid to pH < 2.

    • Heat the acidified mixture to 100-110 °C to effect decarboxylation until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude 2-pentylheptanoic acid by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To monitor the progress of the alkylation reactions by quantifying the relative amounts of starting material, mono-alkylated, and di-alkylated products.

Sample Preparation:

  • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding it to 1 mL of dilute hydrochloric acid.

  • Extract with 1 mL of diethyl ether.

  • Dry the organic layer with a small amount of anhydrous sodium sulfate.

  • Analyze the ether layer directly by GC-MS.

GC-MS Parameters (Example):

Parameter Value
Column DB-5ms or equivalent
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
MS Ion Source 230 °C
MS Quadrupole 150 °C

Visualizations

Synthesis_Workflow cluster_alkylation1 First Alkylation cluster_alkylation2 Second Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_purification Purification A Diethyl Malonate D Mono-pentylated Intermediate A->D 1 B NaOEt (1st eq) B->D C 1-Bromopentane C->D G Dialkylated Ester D->G 2 E NaOEt (2nd eq) E->G F 1-Bromoheptane F->G J 2-Pentylheptanoic Acid (Crude) G->J 3 H NaOH, H2O H->J I HCl I->J L Pure 2-Pentylheptanoic Acid J->L 4 K Vacuum Distillation K->L

Caption: Overall workflow for the synthesis of 2-pentylheptanoic acid.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Reagents (Base, Alkyl Halides, Solvent) Start->Check_Purity Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Stoichiometry Confirm Stoichiometry of Reagents Start->Check_Stoichiometry Check_Temp Review Temperature Control Start->Check_Temp Impure_Reagents Impure Reagents? Check_Purity->Impure_Reagents Moisture Moisture Present? Check_Anhydrous->Moisture Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Stoichiometry->Incorrect_Stoichiometry Temp_Issue Temperature Deviation? Check_Temp->Temp_Issue Solution1 Use High-Purity Reagents Impure_Reagents->Solution1 Yes Solution2 Dry Solvents/Glassware Thoroughly Moisture->Solution2 Yes Solution3 Recalculate and Re-weigh Reagents Incorrect_Stoichiometry->Solution3 Yes Solution4 Calibrate Thermocouples and Improve Heat Transfer Temp_Issue->Solution4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Valproic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: The initial request for a direct comparison between "dipentylacetic acid" (also known as 2-pentylheptanoic acid) and "valproic acid" (VPA, 2-propylpentanoic acid) could not be fulfilled as a comprehensive search of the scientific literature yielded no specific biological activity data for 2-pentylheptanoic acid in the key areas of interest: anticonvulsant activity, histone deacetylase (HDAC) inhibition, and teratogenicity.

Therefore, this guide provides a comparative analysis of the well-characterized biological activities of valproic acid and its other relevant, extensively studied isomers and analogs. This comparison will shed light on the structure-activity relationships within this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Valproic acid (VPA) is a branched-chain carboxylic acid that has been a mainstay in the treatment of epilepsy for decades.[1][2] Its therapeutic applications have since expanded to include the management of bipolar disorder and migraine prophylaxis.[1] The biological effects of VPA are multifaceted, primarily attributed to its ability to enhance GABAergic neurotransmission and inhibit histone deacetylases (HDACs).[3][4] However, the clinical utility of VPA is hampered by a significant risk of teratogenicity, prompting extensive research into its isomers and analogs with the aim of separating the therapeutic effects from the adverse developmental consequences.[5][6]

This guide provides a detailed comparison of the anticonvulsant activity, HDAC inhibitory potential, and teratogenic effects of valproic acid and its selected structural analogs.

Comparative Biological Activity

The following tables summarize the quantitative data on the anticonvulsant, HDAC inhibitory, and teratogenic activities of valproic acid and its analogs.

Anticonvulsant Activity

The anticonvulsant efficacy of VPA and its analogs is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The effective dose 50 (ED50) represents the dose of a compound required to protect 50% of the animals from seizures.

CompoundAnimal ModelSeizure TestED50 (mg/kg)Reference
Valproic Acid (VPA) MousescPTZ420 (oral)[7]
Valpromide (VPD) RatTactile Allodynia61[3]
Valnoctamide (VCD) RatTactile Allodynia52[3]
Diisopropylacetamide (DID) RatTactile Allodynia58[3]

Note: Data for tactile allodynia in a neuropathic pain model is presented for amide derivatives, as this is a key area of their investigation and reflects their CNS activity.

Histone Deacetylase (HDAC) Inhibition

The inhibition of HDACs is a key mechanism underlying some of the biological effects of VPA, including its potential anticancer and neuroprotective properties, as well as its teratogenicity.[7][8] The inhibitory activity is often assessed in vitro using isolated HDAC enzymes or in cell-based assays by measuring the level of histone acetylation.

CompoundAssay TypeTargetIC50 / Effective ConcentrationReference
Valproic Acid (VPA) In vitroClass I & II HDACsmM range[9]
(S)-2-pentyl-4-pentynoic acid Cell-basedHistone H3 AcetylationSignificant at 5 µM[8]
(±)-2-hexyl-4-pentynoic acid Cell-basedHistone H3 AcetylationSignificant at 5 µM[8]
Teratogenicity

The teratogenic potential of VPA and its analogs is a critical factor in their clinical use, particularly in women of childbearing potential.[5][6] Animal studies, often in mice, are used to assess the risk of birth defects, such as neural tube defects (e.g., exencephaly).

CompoundAnimal ModelTeratogenic EffectDosageReference
Valproic Acid (VPA) MouseIncreased exencephaly1.8 and 2.7 mmol/kg[10]
Valnoctamide (VCD) MouseSignificantly lower teratogenicity than VPA1.8 and 2.7 mmol/kg[10]

Experimental Protocols

Anticonvulsant Activity Testing (scPTZ Model)

Objective: To determine the ability of a test compound to protect against seizures induced by pentylenetetrazole (PTZ).

Animals: Male mice are typically used.

Procedure:

  • Animals are divided into control and treatment groups.

  • The test compound is administered orally or intraperitoneally at various doses.

  • After a predetermined time (to allow for drug absorption), a convulsant dose of PTZ is administered subcutaneously.

  • Animals are observed for the presence or absence of clonic seizures for a defined period (e.g., 30 minutes).

  • The percentage of animals protected from seizures in each group is recorded.

  • The ED50 value is calculated using statistical methods (e.g., probit analysis).

HDAC Inhibition Assay (Cell-Based)

Objective: To measure the ability of a test compound to inhibit HDAC activity within cells, leading to histone hyperacetylation.

Cell Line: A suitable human cell line, such as HeLa or a neuronal cell line, is used.

Procedure:

  • Cells are cultured in appropriate media.

  • The test compound is added to the cell culture at various concentrations.

  • Cells are incubated with the compound for a specific duration (e.g., 24 hours).

  • Histones are extracted from the cell nuclei.

  • The level of acetylated histones (e.g., acetylated histone H3 or H4) is quantified using techniques such as Western blotting with specific antibodies.

  • The increase in histone acetylation relative to untreated control cells is determined.

Teratogenicity Study (Mouse Model)

Objective: To assess the potential of a test compound to cause birth defects when administered during pregnancy.

Animals: Pregnant female mice are used.

Procedure:

  • Pregnant mice are treated with the test compound or vehicle control during the period of organogenesis (e.g., gestational day 8).

  • The compound is administered via a relevant route, such as intraperitoneal injection.

  • On a later gestational day (e.g., day 18), the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal malformations.

  • The incidence and types of malformations in the treatment groups are compared to the control group.

Signaling Pathways and Experimental Workflows

Valproic Acid's Mechanism of Action

VPA_Mechanism cluster_gaba GABAergic System cluster_hdac Epigenetic Regulation cluster_ion Ion Channels VPA Valproic Acid GABA_T GABA Transaminase (Inhibition) VPA->GABA_T GAD Glutamic Acid Decarboxylase (Activation) VPA->GAD HDAC Histone Deacetylases (Inhibition) VPA->HDAC Na_Channel Voltage-gated Na+ Channels (Blockade) VPA->Na_Channel Ca_Channel T-type Ca2+ Channels (Blockade) VPA->Ca_Channel GABA_levels Increased GABA Levels GABA_T->GABA_levels GAD->GABA_levels Anticonvulsant Anticonvulsant Activity GABA_levels->Anticonvulsant Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Teratogenicity Teratogenicity Gene_Expression->Teratogenicity Na_Channel->Anticonvulsant Ca_Channel->Anticonvulsant

Caption: Mechanisms of Valproic Acid Action.

Experimental Workflow for Anticonvulsant Screening

Anticonvulsant_Workflow start Start animal_prep Animal Acclimatization (e.g., Mice) start->animal_prep grouping Randomization into Control & Treatment Groups animal_prep->grouping compound_admin Compound Administration (Varying Doses) grouping->compound_admin ptz_admin Subcutaneous PTZ Injection compound_admin->ptz_admin observation Observation for Seizures (e.g., 30 min) ptz_admin->observation data_collection Record Protection Rate observation->data_collection analysis Statistical Analysis (Calculate ED50) data_collection->analysis end End analysis->end

Caption: Anticonvulsant Screening Workflow.

Discussion and Conclusion

The data presented in this guide highlight the complex structure-activity relationships of valproic acid and its analogs. While VPA is a potent anticonvulsant, its clinical use is limited by its teratogenic effects, which are thought to be linked to its HDAC inhibitory activity.[7]

The exploration of VPA isomers and analogs has led to the identification of compounds with improved therapeutic profiles. For instance, valnoctamide (VCD), a constitutional isomer of valpromide, demonstrates comparable or superior anticonvulsant and antiallodynic effects to VPA but with significantly reduced teratogenicity in animal models.[3][10] This suggests that it is possible to dissociate the desired CNS activities from the adverse developmental effects through structural modification.

The development of novel VPA derivatives with enhanced potency for HDAC inhibition, such as (S)-2-pentyl-4-pentynoic acid and (±)-2-hexyl-4-pentynoic acid, opens up new avenues for their potential use in neuroprotection and cancer therapy, where HDAC inhibition is a desired mechanism of action.[8]

References

A Comparative Guide to Branched-Chain Fatty Acids: Unraveling the Nuances of "2-pentylheptanoic acid" and its Relatives

Author: BenchChem Technical Support Team. Date: December 2025

Branched-chain fatty acids, characterized by the presence of one or more alkyl branches on their carbon chain, are drawing increasing interest in the scientific community for their diverse biological roles, including anti-inflammatory and anti-cancer properties.[1] This guide will delve into the structural classifications of BCFAs, compare their key physicochemical and biological properties, and provide detailed experimental protocols for their evaluation.

Classification and Structure of Branched-Chain Fatty Acids

BCFAs are primarily classified based on the position of the methyl group relative to the terminal end of the fatty acid chain. The two most common types are:

  • Iso-BCFAs: The methyl group is located on the penultimate (n-2) carbon.

  • Anteiso-BCFAs: The methyl group is located on the antepenultimate (n-3) carbon.

"2-pentylheptanoic acid" represents a different type of branching, with a pentyl group at the alpha-position (C-2) of a heptanoic acid backbone. This structure is distinct from the more common iso and anteiso forms. For comparative purposes, this guide will focus on well-studied iso and anteiso BCFAs, as well as the multi-branched phytanic and pristanic acids.

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Branched-Chain Fatty Acids" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Iso-BCFAs" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anteiso-BCFAs" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Multi-branched BCFAs" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alpha-branched BCFAs" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Branched-Chain Fatty Acids" -- "Iso-BCFAs" [len=1.5]; "Branched-Chain Fatty Acids" -- "Anteiso-BCFAs" [len=1.5]; "Branched-Chain Fatty Acids" -- "Multi-branched BCFAs" [len=1.5]; "Branched-Chain Fatty Acids" -- "Alpha-branched BCFAs" [len=1.5];

"Iso-BCFAs" -- "e.g., 14-methylpentadecanoic acid (iso-C16:0)"; "Anteiso-BCFAs" -- "e.g., 12-methyltetradecanoic acid (anteiso-C15:0)"; "Multi-branched BCFAs" -- "e.g., Phytanic acid, Pristanic acid"; "Alpha-branched BCFAs" -- "e.g., 2-pentylheptanoic acid"; } dot Figure 1: Classification of Branched-Chain Fatty Acids.

Physicochemical Properties: A Comparative Overview

The branching of the hydrocarbon chain significantly influences the physicochemical properties of fatty acids, such as their melting point, boiling point, and solubility. Generally, branching disrupts the ordered packing of fatty acid molecules, leading to lower melting points compared to their straight-chain counterparts.[2]

Fatty AcidStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-pentylheptanoic acid Alpha-branchedNot applicableData not availableData not availableData not available
14-methylpentadecanoic acid Iso-C16:0256.4261.5 - 62.4[3][4]311 - 312 (est.)[5]Soluble in DMF, DMSO, Ethanol[6]
12-methyltetradecanoic acid Anteiso-C15:0242.423[7]196-198 (at 10 Torr)[8]Soluble in Chloroform, Ethanol, Ether[9]
Phytanic acid Multi-branched312.53< 25Data not availableSoluble in organic solvents
Pristanic acid Multi-branched298.5Solid at room temp.[10]Data not availableSoluble in organic solvents[10]
Palmitic acid (C16:0) Straight-chain256.4263.1351Insoluble in water
Pentadecanoic acid (C15:0) Straight-chain242.452.3339Insoluble in water

Table 1: Comparison of Physicochemical Properties of Selected Branched-Chain and Straight-Chain Fatty Acids. Data for 2-pentylheptanoic acid is not available in the searched literature.

Biological Activities: Cytotoxicity and Anti-inflammatory Effects

Branched-chain fatty acids have demonstrated a range of biological activities, with a notable focus on their potential as anti-cancer and anti-inflammatory agents.

Comparative Cytotoxicity against Cancer Cells

Several studies have highlighted the cytotoxic effects of BCFAs against various cancer cell lines. The potency of this effect appears to be dependent on the structure of the BCFA, including the position of the methyl branch and the overall chain length.

Fatty AcidCell LineAssayIC50 / % Viability ReductionReference
iso-15:0 MCF-7 (Breast)MTT27% reduction at 200 µM (24h)[11]
anteiso-15:0 MCF-7 (Breast)MTTNo significant effect at 200 µM[11]
iso-17:0 MCF-7 (Breast)MTT43% reduction at 200 µM (24h)[11]
anteiso-17:0 MCF-7 (Breast)MTTNo significant effect at 200 µM[11]
Lauric Acid (C12:0) HepG2 (Liver)MTT56.46 ± 1.20 µg/mL[11]
Decanoic Acid (C10:0) HCCLM3 & HepG2 (Liver)Apoptosis AssayEffective at 80 µM[11]

Table 2: Comparative Cytotoxicity of Branched-Chain and Straight-Chain Fatty Acids. IC50 is the half-maximal inhibitory concentration.

The data suggests that iso-BCFAs may be more potent in inhibiting cancer cell growth compared to their anteiso counterparts.[11]

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. BCFAs have been shown to possess anti-inflammatory properties, with evidence pointing towards the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kB_Pathway NF_kB_p65_p50 NF_kB_p65_p50 NF_kB_p65_p50_n NF_kB_p65_p50_n NF_kB_p65_p50->NF_kB_p65_p50_n Translocates

While direct comparative studies on the NF-κB inhibitory activity of a range of BCFAs are limited, it is hypothesized that their anti-inflammatory effects are, at least in part, mediated through the suppression of this critical pathway.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with BCFAs at various concentrations Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize 4. Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Measure_Absorbance 5. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Protocol:

  • Cell Seeding: Seed adherent cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Fatty Acid Preparation: Prepare stock solutions of the BCFAs in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solutions in cell culture medium to the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of the BCFAs. Include a vehicle control (medium with the solvent used to dissolve the fatty acids).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of the BCFA.

NF-κB Activity Assessment using a Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Luciferase_Workflow Transfect_Cells 1. Transfect cells with NF-κB luciferase reporter Pre_treat_Cells 2. Pre-treat with BCFAs Transfect_Cells->Pre_treat_Cells Stimulate_Cells 3. Stimulate with an NF-κB activator (e.g., TNF-α) Pre_treat_Cells->Stimulate_Cells Lyse_Cells 4. Lyse cells and add luciferase substrate Stimulate_Cells->Lyse_Cells Measure_Luminescence 5. Measure luminescence Lyse_Cells->Measure_Luminescence

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[16][17]

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Pre-treatment with BCFAs: After allowing the cells to adhere, pre-treat them with various concentrations of the BCFAs for a specified time (e.g., 2-4 hours).

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for an appropriate duration (e.g., 6 hours).[1]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Stop & Glo® reagent and measure the Renilla luciferase activity for normalization.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the NF-κB activity in BCFA-treated cells to that in stimulated cells without BCFA treatment to determine the inhibitory effect.

Conclusion and Future Directions

While "2-pentylheptanoic acid" remains an uncharacterized entity in the reviewed scientific literature, this guide provides a framework for its potential evaluation by drawing comparisons with other well-studied branched-chain fatty acids. The presented data highlights the structural nuances that govern the physicochemical and biological properties of BCFAs, with iso- and anteiso- forms showing distinct cytotoxic profiles. The anti-inflammatory potential of BCFAs, likely mediated through the NF-κB pathway, warrants further investigation with direct comparative studies.

Future research should aim to:

  • Synthesize and characterize the physicochemical properties of "2-pentylheptanoic acid" and other alpha-branched fatty acids.

  • Conduct comprehensive in vitro studies to compare the cytotoxic and anti-inflammatory activities of a wider range of BCFAs, including "2-pentylheptanoic acid," across various cell lines.

  • Elucidate the precise molecular mechanisms underlying the biological activities of different BCFA isomers.

By systematically exploring the structure-activity relationships within the diverse family of branched-chain fatty acids, the scientific community can unlock their full therapeutic potential.

References

No In Vitro Validation Data Currently Available for Dipentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of in vitro studies validating the biological effects and mechanism of action of Dipentylacetic acid. Despite searches for the compound and its synonyms, including 2-pentylheptanoic acid and di-n-Amylacetic acid, no published experimental data could be retrieved to fulfill the requirements of a detailed comparison guide.

Our investigation sought to identify in vitro findings related to this compound's performance against other alternatives, its signaling pathways, and detailed experimental protocols. However, the scientific databases and research articles accessed did not contain specific studies on this particular compound.

Valproic acid (VPA), a structurally related short-chain fatty acid, is a well-researched compound with extensive in vitro and in vivo data.[1][2][3][4][5] VPA is known to act as an anticonvulsant and mood stabilizer through various mechanisms, including the enhancement of GABAergic neurotransmission and inhibition of histone deacetylases.[1][4] While this compound is described as an analog of valproic acid, specific in vitro studies to confirm similar or different mechanisms of action are not publicly available.

Due to the absence of foundational in vitro research on this compound, it is not possible to construct a comparison guide with the requested data presentation, experimental protocols, and visualizations of signaling pathways. Further primary research is required to elucidate the in vitro properties of this compound and to enable a comparative analysis with other compounds.

References

Comparative Transcriptomic Analysis of 2-Pentylheptanoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct comparative transcriptomic data for 2-pentylheptanoic acid is not extensively available in publicly accessible literature. However, as a structural and functional analog of the well-established histone deacetylase (HDAC) inhibitor, valproic acid (VPA), a comparative analysis can be effectively constructed by examining the extensive transcriptomic data of VPA and other HDAC inhibitors. This guide provides a comprehensive comparison of the transcriptomic effects of VPA and other representative HDAC inhibitors, offering insights into the potential gene expression changes that may be induced by 2-pentylheptanoic acid. The information presented herein is intended to guide research and development efforts by providing a framework for understanding the molecular mechanisms of action of this class of compounds.

Introduction to 2-Pentylheptanoic Acid and Alternatives

2-Pentylheptanoic acid is a carboxylic acid that shares structural similarities with valproic acid (2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug. VPA is also a known inhibitor of histone deacetylases (HDACs), an activity that contributes to its therapeutic effects and is being explored for applications in oncology and neurodegenerative diseases.[1][2] HDAC inhibitors as a class of drugs alter gene expression by increasing histone acetylation, leading to a more open chromatin structure and the transcription of various genes, including tumor suppressor genes.[3] This guide will focus on the comparative transcriptomic effects of VPA and other well-characterized HDAC inhibitors as proxies for understanding the potential molecular impact of 2-pentylheptanoic acid.

Comparative Gene Expression Profiling

Transcriptomic studies, primarily using microarray and RNA-sequencing (RNA-Seq) technologies, have revealed that VPA and other HDAC inhibitors induce widespread changes in gene expression. These changes are often cell-type and context-dependent but share common themes of cell cycle arrest, apoptosis, and differentiation.

Quantitative Overview of Differentially Expressed Genes

The number of differentially expressed genes (DEGs) following treatment with HDAC inhibitors can range from hundreds to thousands, depending on the specific inhibitor, concentration, treatment duration, and the biological system under investigation.

CompoundCell Line/SystemTechnologyNumber of DEGs (Approx.)Key FindingsReference
Valproic Acid (VPA) Pediatric Epileptic Patients (Blood Cells)Microarray637 genes with significant expression changesReversal of CREB-related gene expression changes associated with epilepsy.[2]
Valproic Acid (VPA) Human Embryonic Stem Cells (hESCs)Microarray & RNA-seq (Meta-analysis)61 perturbed genes (54 upregulated)Enrichment of genes related to neurodevelopment and neuroinflammation.[4]
Vorinostat (SAHA) (Pan-HDACi) Human Lymphoblastoid Cell LinesMicroarray~7% of genes showed significant expression changeStrong overlap with VPA-responsive genes, particularly those involved in transcriptional regulation.[5]
MS-275 (Entinostat) (Class I HDACi) Cord Blood CD34+ Progenitor CellsRNA-seq432 significantly DEGsDistinct and overlapping effects on the transcriptome compared to SAHA.[6]
SAHA (Vorinostat) (Pan-HDACi) Cord Blood CD34+ Progenitor CellsRNA-seq364 significantly DEGsSimilar functional outcomes to MS-275 despite some differences in gene expression profiles.[6]

Key Signaling Pathways Modulated

The transcriptomic changes induced by VPA and other HDAC inhibitors converge on several key signaling pathways that regulate fundamental cellular processes.

Wnt/β-catenin Signaling Pathway

VPA has been shown to activate the Wnt/β-catenin signaling pathway by inhibiting glycogen synthase kinase 3β (GSK3β).[7] This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.

G VPA Valproic Acid GSK3b GSK3β VPA->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin inhibition of degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes promotes G VPA Valproic Acid Ras Ras VPA->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk1, c-Fos) ERK->Transcription_Factors activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_Extraction RNA Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression G cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA_Extraction RNA Extraction Labeling cDNA Synthesis & Labeling RNA_Extraction->Labeling Hybridization Hybridization Labeling->Hybridization Scanning Scanning Hybridization->Scanning Feature_Extraction Feature Extraction Scanning->Feature_Extraction QC_Norm Quality Control & Normalization Feature_Extraction->QC_Norm Diff_Expression Differential Expression Analysis QC_Norm->Diff_Expression

References

A Comparative Guide to the Structure-Activity Relationship of Dipentylacetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant activity and neurotoxicity of dipentylacetic acid (valproic acid, VPA) and its structural analogs. The information is compiled from various preclinical studies to aid in the understanding of the structure-activity relationships (SAR) that govern the therapeutic potential and side-effect profiles of this class of compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The therapeutic efficacy of this compound and its analogs is primarily assessed by their ability to protect against chemically or electrically induced seizures in animal models. A key objective in the development of VPA analogs is to enhance anticonvulsant potency while minimizing neurotoxicity. The following tables summarize the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) or lethal dose (LD50) for neurotoxicity. A higher protective index (TD50/ED50 or LD50/ED50) indicates a more favorable therapeutic window.

CompoundAnticonvulsant Activity (ED50)Neurotoxicity (TD50/LD50)Protective Index (TD50/ED50)
This compound (Valproic Acid, VPA) 300 mg/kg450 mg/kg (TD50)1.5
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)348 mg/kg (PTZ model)936.80 mg/kg (LD50)2.69
(±)-2-n-propyl-4-hexynoic acidLower than VPA (1.0 mmol/kg showed similar effect to 1.5 mmol/kg VPA)Not specified, but showed no sedation at maximum anticonvulsant dose.Higher than VPA
(±)-4-methyl-2-n-propyl-4-pentenoic acidLower than VPA (1.0 mmol/kg showed similar effect to 1.5 mmol/kg VPA)Not specified, but showed no sedation at maximum anticonvulsant dose.Higher than VPA
2-ene VPASimilar to VPALacks hepatotoxicity and teratogenicity of VPA.Improved over VPA
4-ene-VPASimilar to VPAHigher teratogenic potential than VPA.Lower than VPA
Cyclooctylideneacetic acidMarkedly exceeds VPAModest levels of sedation.Not specified

Table 1: Comparison of Anticonvulsant Activity and Neurotoxicity of this compound and its Analogs. Data is compiled from multiple sources and different experimental conditions, which may affect direct comparability.[1][2]

Structure-Activity Relationship Insights

The anticonvulsant activity of this compound analogs is closely linked to their chemical structure, particularly lipophilicity and the nature of the side chains.[3][4]

  • Branching: Branched-chain fatty acids, like VPA, generally exhibit anticonvulsant activity, whereas non-branched analogs are often inactive.[5]

  • Lipophilicity: A strong correlation exists between the lipophilicity of VPA analogs and their anticonvulsant potency.[3][4] Compounds with higher lipophilicity tend to have greater activity, likely due to enhanced ability to cross the blood-brain barrier.[6]

  • Unsaturation: The introduction of double or triple bonds in the side chains can modulate activity and toxicity. For instance, 2-ene-VPA maintains anticonvulsant effects while potentially reducing toxicity.[3]

  • Chain Length: The size of the molecule influences potency, with larger molecules sometimes showing increased activity.[7]

Impact on Neurotransmitter Levels

A proposed mechanism of action for this compound involves the modulation of neurotransmitter levels in the brain, particularly an increase in the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and a decrease in the excitatory amino acid aspartate.[7]

CompoundEffect on Brain GABA LevelsEffect on Brain Aspartate Levels
This compound (VPA) IncreasedDecreased
Active Branched-Chain AnalogsGenerally IncreasedDecreased
Non-Branched AnalogsNo significant changeNot specified

Table 2: Effects of this compound and its Analogs on Brain Neurotransmitter Levels.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This is a widely used preclinical model to evaluate the anticonvulsant efficacy of drug candidates.

  • Animals: Male CD1 mice are commonly used.

  • Procedure:

    • Animals are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally.

    • Mice are then observed for a set period (e.g., 30 minutes) for the presence or absence of seizures (e.g., clonic-tonic convulsions).

    • The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using statistical methods like probit analysis.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurotoxic side effects of a compound.

  • Apparatus: A rotating rod apparatus (rotarod).

  • Procedure:

    • Mice are trained to walk on the rotating rod at a constant or accelerating speed.

    • On the test day, animals are administered the test compound or vehicle.

    • At various time points after administration, the mice are placed back on the rotarod, and the latency to fall off the rod is recorded.

    • A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and neurotoxicity. The dose causing impairment in 50% of the animals (TD50) can be determined.[8][9][10][11]

Analysis of Brain Amino Acids (GABA and Aspartate)

This protocol outlines a general method for quantifying neurotransmitter levels in brain tissue.

  • Sample Preparation:

    • Following behavioral testing, animals are euthanized, and brain tissue is rapidly dissected and frozen.

    • The tissue is homogenized in a deproteinizing solution (e.g., perchloric acid).[12]

    • The homogenate is centrifuged, and the supernatant is collected for analysis.

  • HPLC Analysis:

    • The amino acids in the supernatant are derivatized with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) to enable detection.[12][13]

    • The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence or electrochemical detector.[12][13]

    • The concentrations of GABA and aspartate are quantified by comparing the peak areas to those of known standards.

Synthesis of this compound Analogs

The synthesis of VPA and its derivatives often involves the alkylation of an active methylene compound, such as malonic ester or cyanoacetic ester, followed by hydrolysis and decarboxylation.

  • General Procedure (Malonic Ester Synthesis):

    • A malonic ester (e.g., diethyl malonate) is deprotonated with a strong base (e.g., sodium ethoxide) to form an enolate.

    • The enolate is then reacted with an appropriate alkyl halide (e.g., propyl bromide) in a nucleophilic substitution reaction. This step is repeated with a second alkyl halide to introduce the two pentyl groups.

    • The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., potassium hydroxide) followed by acidification.

    • The dicarboxylic acid is then heated to induce decarboxylation, yielding the final this compound analog.

Visualizations

The following diagrams illustrate key relationships and workflows described in this guide.

SAR_Relationship cluster_structure Chemical Structure cluster_activity Biological Activity Increased Lipophilicity Increased Lipophilicity Increased Anticonvulsant Potency Increased Anticonvulsant Potency Increased Lipophilicity->Increased Anticonvulsant Potency Positive Correlation Branched Side-Chains Branched Side-Chains Branched Side-Chains->Increased Anticonvulsant Potency Generally Required Unsaturation Unsaturation Altered Neurotoxicity Altered Neurotoxicity Unsaturation->Altered Neurotoxicity Modulates Chain Length Chain Length Chain Length->Increased Anticonvulsant Potency Can Influence

Caption: Key structural features influencing the activity of this compound analogs.

Experimental_Workflow Synthesis of Analogs Synthesis of Analogs In Vivo Testing (Mice) In Vivo Testing (Mice) Synthesis of Analogs->In Vivo Testing (Mice) PTZ Seizure Test PTZ Seizure Test In Vivo Testing (Mice)->PTZ Seizure Test Rotorod Test Rotorod Test In Vivo Testing (Mice)->Rotorod Test Brain Tissue Analysis Brain Tissue Analysis In Vivo Testing (Mice)->Brain Tissue Analysis Data Analysis Data Analysis PTZ Seizure Test->Data Analysis Rotorod Test->Data Analysis Brain Tissue Analysis->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination

Caption: General experimental workflow for SAR studies of this compound analogs.

References

A Comparative Guide to the Preclinical Efficacy of Dipentylacetic Acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the preclinical efficacy of an anticonvulsant agent is paramount. This guide provides an objective comparison of Dipentylacetic acid, more commonly known as Valproic acid (VPA), with other established antiepileptic drugs (AEDs) across various preclinical seizure models. The data presented is collated from peer-reviewed preclinical studies to ensure a factual and reliable comparison.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is typically evaluated in a battery of rodent seizure models, each representing different aspects of human epilepsy. The median effective dose (ED50), the dose at which a compound shows its therapeutic effect in 50% of the tested animals, is a key quantitative measure of efficacy. The following table summarizes the comparative efficacy of Valproic acid and other prominent AEDs in widely used preclinical models.

Antiepileptic DrugMaximal Electroshock (MES)Subcutaneous Pentylenetetrazol (scPTZ)6 Hz (32 mA)Amygdala Kindling (Mouse)
Valproic Acid (VPA) 272149260~1.2
Phenytoin (PHT) 8.9>80>100-
Carbamazepine (CBZ) 8.829.87-
Levetiracetam (LEV) >10004720-
Phenobarbital (PB) 22.313.1--

Table 1: Comparative Efficacy (ED50, mg/kg) of Antiepileptic Drugs in Various Preclinical Seizure Models in Mice. A lower ED50 value indicates higher potency. Data is compiled from various preclinical studies. The route of administration is intraperitoneal (i.p.).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1][2]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[3]

  • Animal Preparation: Male ICR-CD-1 mice are commonly used. Prior to electrode placement, a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) is applied to the animal's eyes.[3]

  • Procedure: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds through the corneal electrodes.[2]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[2][3]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[1]

  • Apparatus: Standard animal observation cages.

  • Animal Preparation: Male CF-1 mice are often used.

  • Procedure: The convulsant agent Pentylenetetrazol (PTZ) is administered subcutaneously at a dose known to induce seizures in a high percentage of animals (e.g., 85 mg/kg in CF-1 mice).[4] The animals are then observed for a set period (typically 30 minutes).[4]

  • Endpoint: The presence of a clonic seizure lasting for at least 5 seconds is the primary endpoint. The absence of such a seizure indicates protection.[4]

Hz Seizure Test

The 6 Hz test is considered a model of therapy-resistant partial seizures.[5][6]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[5]

  • Animal Preparation: Male CF-1 mice are commonly used. Anesthetic ophthalmic solution is applied to the eyes before electrode placement.[5]

  • Procedure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered through the corneal electrodes.[5]

  • Endpoint: The animal is observed for seizure activity, which is characterized by a "stunned" posture, forelimb clonus, and stereotyped, automatic behaviors.[7] An animal is considered protected if it does not display these behaviors and resumes normal exploratory activity within a short period.[8]

Amygdala Kindling Model

The kindling model is a chronic model of epilepsy that reflects the progressive development of seizure activity (epileptogenesis).

  • Apparatus: Stereotaxic frame for electrode implantation, stimulator, and EEG recording system.

  • Animal Preparation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.[9] After a recovery period, the afterdischarge threshold (ADT), the minimum current required to elicit an afterdischarge, is determined.[10]

  • Procedure: Animals receive daily electrical stimulation at or slightly above their ADT.[10] This repeated stimulation leads to a gradual increase in the severity and duration of the evoked seizures, which are scored using a classification system (e.g., Racine scale). An animal is considered fully kindled when it consistently exhibits a generalized seizure (Stage 4 or 5) in response to the stimulation.[10]

  • Endpoint: The efficacy of a test compound is evaluated by its ability to reduce the seizure score and afterdischarge duration in fully kindled animals.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_0 Pre-study cluster_1 Study Execution cluster_2 Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements Animal_Acclimation->Baseline_Measurements Drug_Administration Drug Administration (VPA or Comparator) Baseline_Measurements->Drug_Administration Seizure_Induction Seizure Induction (MES, scPTZ, 6Hz, Kindling) Drug_Administration->Seizure_Induction Behavioral_Observation Behavioral Observation & Scoring Seizure_Induction->Behavioral_Observation Data_Collection Data Collection Behavioral_Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ED50 Calculation) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Preclinical Anticonvulsant Screening Workflow

VPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VPA_pre Valproic Acid GABA_T GABA-Transaminase VPA_pre->GABA_T Inhibits Na_Channel_pre Voltage-gated Na+ Channels VPA_pre->Na_Channel_pre Blocks GABA_synthesis Increased GABA Synthesis & Release GABA_T->GABA_synthesis Leads to Reduced_Excitability Reduced Neuronal Excitability GABA_synthesis->Reduced_Excitability Enhances Inhibition Na_Channel_pre->Reduced_Excitability Reduces Depolarization VPA_post Valproic Acid T_type_Ca_Channel T-type Ca2+ Channels VPA_post->T_type_Ca_Channel Blocks T_type_Ca_Channel->Reduced_Excitability Reduces Excitatory Currents

Simplified Signaling Pathways of Valproic Acid

References

Assessing Off-Target Effects of 2-Pentylheptanoic Acid in Comparison to Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the off-target effects of a therapeutic candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative assessment of 2-pentylheptanoic acid, a structural analog of the widely used drug valproic acid (VPA), and its potential off-target effects. Due to the limited direct experimental data on 2-pentylheptanoic acid, this comparison is based on the established structure-activity relationships (SAR) of VPA and its other analogs.

Valproic acid (2-propylpentanoic acid) is a cornerstone treatment for epilepsy and bipolar disorder, but its clinical use is hampered by significant adverse effects, most notably teratogenicity and hepatotoxicity.[1] These off-target effects have spurred the development of numerous VPA analogs with modified structures aimed at improving the therapeutic window. 2-Pentylheptanoic acid, with its longer alkyl chains, represents one such structural modification. This guide will explore the known on-target and off-target effects of VPA and its key analogs, providing a framework for predicting the potential profile of 2-pentylheptanoic acid.

Comparative Analysis of Valproic Acid and its Analogs

The therapeutic and toxicological profiles of VPA analogs are intricately linked to their chemical structures. Key structural modifications include alterations to the alkyl side chains and the introduction of unsaturation.[1][2] These changes can significantly impact a compound's potency, metabolism, and interaction with off-target proteins.

Table 1: Comparison of Anticonvulsant Activity and Major Toxicities of Valproic Acid and its Analogs

CompoundStructureRelative Anticonvulsant Potency (Compared to VPA)TeratogenicityHepatotoxicityPredicted Off-Target Profile of 2-Pentylheptanoic Acid
Valproic Acid (VPA) 2-propylpentanoic acid1HighModerateBroad: HDAC inhibition, disruption of fatty acid metabolism
2-ene-VPA 2-propyl-2-pentenoic acid~1.3Low to negligible[3]ReducedPotentially narrower than VPA due to altered metabolism
2-Ethylhexanoic Acid 2-ethylhexanoic acidLowerHigh (VPA-like effects)[4]Data limitedSimilar to VPA, potential for mitochondrial toxicity
2-Propylhexanoic Acid 2-propylhexanoic acidLowerHigh (VPA-like effects)[4]Data limitedSimilar to VPA, potential for mitochondrial toxicity
2-Pentylheptanoic Acid 2-pentylheptanoic acidPredicted: Higher (based on increased lipophilicity)Predicted: High (based on structural similarity to teratogenic analogs)Predicted: Moderate to High (potential for altered fatty acid metabolism)Predicted to retain HDAC inhibitory activity and may have increased interactions with lipid-metabolizing enzymes.

Note: The predicted properties for 2-pentylheptanoic acid are based on established structure-activity relationships and require experimental validation.

Key Signaling Pathways and Off-Target Mechanisms

The primary on-target mechanism of VPA's anticonvulsant activity is the enhancement of GABAergic neurotransmission.[2] However, many of its therapeutic and toxic effects are attributed to its off-target activity as a histone deacetylase (HDAC) inhibitor.[5]

cluster_VPA Valproic Acid & Analogs cluster_targets Cellular Targets cluster_effects Biological Effects VPA Valproic Acid (and analogs) GABA GABAergic System VPA->GABA Enhances HDAC Histone Deacetylases (HDACs) VPA->HDAC Inhibits FA_Metabolism Fatty Acid Metabolism VPA->FA_Metabolism Disrupts Anticonvulsant Anticonvulsant Effect (On-Target) GABA->Anticonvulsant Epigenetic Epigenetic Modulation HDAC->Epigenetic Teratogenicity Teratogenicity (Off-Target) FA_Metabolism->Teratogenicity Hepatotoxicity Hepatotoxicity (Off-Target) FA_Metabolism->Hepatotoxicity Epigenetic->Teratogenicity

Figure 1. Signaling pathways of Valproic Acid and its analogs.

Experimental Protocols for Assessing Off-Target Effects

A comprehensive assessment of off-target effects requires a multi-faceted approach, combining in vitro and in vivo assays.

1. In Vitro Off-Target Profiling:

  • Objective: To identify unintended molecular targets of the test compound.

  • Methodology: High-throughput screening against a panel of receptors, enzymes, ion channels, and transporters.[6] This can be performed using commercially available services that offer safety screening panels. For HDAC inhibitors, specific chemoproteomic approaches can delineate the target landscape and reveal off-target engagement.[7]

    • Assay Principle: Competitive binding assays or functional assays are used to determine the binding affinity (Ki) or functional activity (IC50 or EC50) of the test compound at each target.

    • Data Analysis: Results are typically presented as a percentage of inhibition at a given concentration or as potency values. Significant interactions with off-targets warrant further investigation.

2. Teratogenicity Assessment (In Vivo):

  • Objective: To evaluate the potential of a compound to cause developmental toxicities.

  • Methodology: The Chernoff/Kavlock assay is a common screening method.[4]

    • Animal Model: Pregnant rodents (e.g., Sprague-Dawley rats or CD-1 mice).

    • Procedure: The test compound is administered daily by gavage during the period of organogenesis. Dams are allowed to give birth, and the pups are examined for external, visceral, and skeletal malformations.

    • Endpoints: Incidence of malformations, embryolethality, and developmental delays.

3. Hepatotoxicity Assessment (In Vitro and In Vivo):

  • Objective: To determine the potential for liver injury.

  • Methodology:

    • In Vitro: Use of primary hepatocytes or liver-derived cell lines (e.g., HepG2) to assess cytotoxicity, mitochondrial dysfunction, and steatosis upon compound exposure.

    • In Vivo: Administration of the compound to animal models followed by monitoring of liver function markers in serum (e.g., ALT, AST) and histopathological examination of liver tissue.

cluster_workflow Experimental Workflow for Off-Target Assessment cluster_invitro_assays In Vitro Assays cluster_invivo_assays In Vivo Assays Start Test Compound (e.g., 2-Pentylheptanoic Acid) InVitro In Vitro Off-Target Screening (Binding & Functional Assays) Start->InVitro InVivo_Tox In Vivo Toxicity Studies (Rodent Models) Start->InVivo_Tox Safety_Panel Safety Panel Screening (Receptors, Enzymes, Ion Channels) InVitro->Safety_Panel HDAC_Profiling HDAC Isoform Profiling InVitro->HDAC_Profiling Hepatotoxicity_IV In Vitro Hepatotoxicity (Hepatocyte Viability, etc.) InVitro->Hepatotoxicity_IV Teratogenicity Teratogenicity Assay (e.g., Chernoff/Kavlock) InVivo_Tox->Teratogenicity Hepatotoxicity_IVV In Vivo Hepatotoxicity (Serum Markers, Histopathology) InVivo_Tox->Hepatotoxicity_IVV PK_PD Pharmacokinetics/ Pharmacodynamics InVivo_Tox->PK_PD Data_Analysis Data Analysis & Risk Assessment Decision Go/No-Go Decision Data_Analysis->Decision Safety_Panel->Data_Analysis HDAC_Profiling->Data_Analysis Hepatotoxicity_IV->Data_Analysis Teratogenicity->Data_Analysis Hepatotoxicity_IVV->Data_Analysis PK_PD->Data_Analysis

Figure 2. General workflow for assessing off-target effects.

Conclusion and Future Directions

While direct experimental data for 2-pentylheptanoic acid is currently lacking, the extensive research on valproic acid and its analogs provides a solid foundation for a predictive assessment of its off-target effects. Based on structure-activity relationships, it is plausible that the increased lipophilicity of 2-pentylheptanoic acid could enhance its potency but may also increase its potential for off-target interactions, particularly with lipid-metabolizing enzymes. The structural similarity to other teratogenic VPA analogs raises a significant concern for developmental toxicity.

For researchers and drug development professionals, a rigorous experimental evaluation of 2-pentylheptanoic acid using the outlined protocols is essential to accurately characterize its safety profile. Such studies will not only elucidate the specific off-target effects of this compound but also contribute to the broader understanding of the structure-toxicity relationships of this important class of molecules, ultimately guiding the development of safer and more effective therapeutics.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Dipentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dipentylacetic acid, a valproic acid analogue, is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The selection of a robust and reliable analytical method is paramount to ensure data integrity. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound and its analogues in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of analytical methodology for this compound quantification is a balance between the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize typical validation parameters for each technique based on published data for analogous compounds like valproic acid and other short-chain fatty acids.

Table 1: Comparison of Validation Parameters for this compound Analogues Quantification
Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.996[1]>0.995[2]>0.995[3]
Linear Range 10 - 150 µg/mL[1]0.04 - 0.42 µmol/L[2]1.012 - 120.399 µg/mL[4]
Limit of Quantification (LLOQ) 1 µg/mL[5]0.04 - 0.42 µmol/L[2]1.012 µg/mL[4]
Intra-day Precision (%RSD) <6.6%[1]<13.76%[2]<10.67%[4]
Inter-day Precision (%RSD) <4.5%[1]<13.76%[2]<10.49%[4]
Accuracy (% Recovery) 94.3%[1]82.97 - 114.96%[2]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is designed for the quantification of valproic acid, a structural analogue of this compound, in human plasma.

  • Sample Preparation:

    • To 0.25 mL of human plasma, add an equal volume of acetonitrile to precipitate proteins.[1]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.[1]

    • Collect the supernatant for analysis.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 47.5:52.5, v/v).[1]

    • Flow Rate: 1.2 mL/min.[1]

    • Detection Wavelength: 210 nm.[6]

    • Injection Volume: 20 µL.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of short-chain fatty acids in biological samples and requires a derivatization step to increase the volatility of the analytes.

  • Sample Preparation and Derivatization:

    • Extraction: For fecal samples, homogenize in a suitable solvent and centrifuge to separate the supernatant containing the fatty acids.[7] For serum, protein precipitation with a solvent like acetone is performed.[2]

    • Acidification: Acidify the sample to a pH < 3.0 with a strong acid to ensure the fatty acids are in their protonated form.

    • Derivatization: To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Heat the mixture (e.g., at 60°C for 30 minutes) to form the volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol offers high sensitivity and selectivity for the quantification of valproic acid in human plasma.

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a solvent like methanol.[8]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube for injection.[8]

  • LC-MS/MS Conditions:

    • Column: A reversed-phase column such as a C18 (e.g., ZORBAX SB-C₈, 3.5 μm, 2.1×100 mm).[3]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for acidic compounds.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this workflow.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Start Define Analytical Requirements Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Dev_Start->Optimization System_Suitability Establish System Suitability Tests Optimization->System_Suitability System_Suitability->Validation_Start Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Stability->Validation_End Validation_Start->Specificity Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Validation_End->Sample_Prep

Caption: General workflow for analytical method validation.

References

Comparative Metabolic Stability of 2-Pentylheptanoic Acid and Related Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 2-pentylheptanoic acid and its structural analogues. The information herein is intended to support drug discovery and development by offering insights into the metabolic fate of this class of compounds. The data presented is based on published experimental findings for closely related structures, providing a strong predictive framework for the metabolism of 2-pentylheptanoic acid.

Introduction to Branched-Chain Carboxylic Acid Metabolism

Branched-chain carboxylic acids, such as 2-pentylheptanoic acid and the well-known antiepileptic drug valproic acid (VPA), undergo complex metabolism primarily in the liver. The key metabolic routes include mitochondrial β-oxidation and oxidation mediated by cytochrome P450 (CYP) enzymes.[1][2] The stability of these compounds against metabolic degradation is a critical determinant of their pharmacokinetic profile, influencing their half-life, clearance, and potential for drug-drug interactions and toxicity.[2][3] Understanding the comparative metabolic stability within this class of molecules is therefore essential for the design of new therapeutic agents with improved properties.

Comparative In Vitro Metabolic Stability

The table below summarizes the in vitro intrinsic clearance (CLint) values obtained in human hepatocytes. A lower CLint value indicates greater metabolic stability.

CompoundStructureIn Vitro Intrinsic Clearance (CLint) (µL/min/10^6 cells)[4]
Valproic Acid (VPA)2-propylpentanoic acid5.8
2-Ethylcaproic Acid 2-ethylhexanoic acid 3.9
Octanoic Acidn-octanoic acid19.8
Valeric Acidn-pentanoic acid25.1
2-Methylbutyric Acid2-methylbutanoic acid15.6
2-trans-Pentenoic Acid(E)-pent-2-enoic acid11.8

Data sourced from Grime et al., 2021.[4]

Analysis:

2-Ethylcaproic acid, a close structural analogue of 2-pentylheptanoic acid (differing by one carbon in the side chains), exhibits a lower intrinsic clearance compared to valproic acid. This suggests that 2-pentylheptanoic acid may also possess enhanced metabolic stability relative to VPA. The linear-chain fatty acids, octanoic acid and valeric acid, show significantly higher clearance, indicating more rapid metabolism. This highlights the influence of the α-substitution on reducing the rate of metabolic degradation.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using cryopreserved human hepatocytes, based on the methodology described by Grime et al. (2021).[4]

Objective: To determine the intrinsic clearance of a test compound in human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Test compounds and positive control compounds

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Plating: Cryopreserved human hepatocytes are thawed and suspended in culture medium. The cell suspension is then plated in 96-well plates at a specified density (e.g., 0.5 x 10^6 cells/mL).

  • Incubation: The plated cells are allowed to attach and recover in an incubator at 37°C with 5% CO2.

  • Compound Addition: The test compound and positive controls are added to the wells at a final concentration (e.g., 1 µM).

  • Time-Course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The metabolic reaction in the collected samples is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (Dose / AUC) / cell density where AUC is the area under the concentration-time curve.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathways for branched-chain carboxylic acids and a typical experimental workflow for an in vitro metabolic stability study.

Metabolic Pathways of Branched-Chain Carboxylic Acids cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BCCA Branched-Chain Carboxylic Acid CYP_Oxidation CYP450-mediated Oxidation BCCA->CYP_Oxidation ω- and (ω-1)-hydroxylation Beta_Oxidation Mitochondrial β-Oxidation BCCA->Beta_Oxidation Glucuronidation Glucuronidation (UGT enzymes) BCCA->Glucuronidation Hydroxylated_Metabolites Hydroxylated Metabolites CYP_Oxidation->Hydroxylated_Metabolites Unsaturated_Metabolites Unsaturated Metabolites Beta_Oxidation->Unsaturated_Metabolites Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate

Caption: Primary metabolic pathways of branched-chain carboxylic acids.

In Vitro Metabolic Stability Experimental Workflow Start Start Hepatocyte_Plating Plate Cryopreserved Human Hepatocytes Start->Hepatocyte_Plating Incubation Incubate at 37°C Hepatocyte_Plating->Incubation Compound_Addition Add Test Compound Incubation->Compound_Addition Time_Sampling Collect Samples over Time Compound_Addition->Time_Sampling Reaction_Termination Terminate Reaction Time_Sampling->Reaction_Termination Sample_Processing Process Samples (Protein Precipitation) Reaction_Termination->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Calculate Intrinsic Clearance (CLint) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro hepatocyte stability assay.

Conclusion

Based on the comparative analysis of its close structural analogue, 2-ethylcaproic acid, it is predicted that 2-pentylheptanoic acid possesses favorable metabolic stability, likely greater than that of valproic acid. The α-disubstituted structure appears to hinder metabolic processes, leading to a lower intrinsic clearance. This characteristic is advantageous for developing drug candidates with longer half-lives and potentially reduced metabolic liabilities. Further direct experimental investigation into the metabolic stability of 2-pentylheptanoic acid is warranted to confirm these predictions and to fully characterize its pharmacokinetic profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Dipentylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Dipentylacetic acid.

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Aliphatic carboxylic acids can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.

Quantitative Hazard Data for Structurally Similar Compound: Valproic Acid

To provide a reference for the potential hazards of this compound, the following table summarizes toxicological data for Valproic acid (2-Propylpentanoic acid).

Hazard DataValueSpeciesSource
Oral LD50 670 mg/kgRat[3][4][5][6][7]
Oral LD50 1098 mg/kgMouse[4][5][7]
Aquatic Toxicity (LC50) 851.7 mg/L (96 hr)Xenopus laevis (embryo)[4]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which causes the death of 50% of a group of test animals.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general procedure for the neutralization and disposal of small quantities of aliphatic carboxylic acids.

1. Dilution:

  • ALWAYS add acid to water, never the other way around to avoid a violent exothermic reaction. [8]

  • In a suitable container, dilute the this compound with a large amount of cold water (a ratio of at least 1:10 acid to water is recommended).[9]

2. Neutralization:

  • Perform this step in a chemical fume hood.[9]

  • Prepare a basic solution, such as 5% sodium bicarbonate (baking soda) or sodium hydroxide, in a separate container.

  • Slowly add the basic solution to the diluted acid while stirring continuously.[8][9] Be cautious as this reaction may generate heat and gas (carbon dioxide if using bicarbonate).

  • Monitor the pH of the solution using pH test strips or a calibrated pH meter.

  • Continue adding the basic solution until the pH of the mixture is neutral (between 6.0 and 8.0).

3. Final Disposal:

  • Once neutralized, the resulting salt solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials such as heavy metals.[9]

  • Always check with your local wastewater regulations and institutional policies before drain disposal.

For large quantities or contaminated waste:

  • Do not attempt to neutralize large volumes of concentrated acid.

  • If the this compound is mixed with other hazardous chemicals, it must be disposed of as hazardous waste.

  • Collect the waste in a properly labeled, sealed, and compatible container.

  • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[6]

Experimental Workflow and Decision Making

The proper disposal route for any laboratory chemical depends on its specific properties and any potential contamination. The following diagram illustrates a general decision-making workflow for chemical waste disposal.

Chemical_Disposal_Workflow start Identify Chemical Waste is_known Is the chemical identity known? start->is_known consult_sds Consult Safety Data Sheet (SDS) is_known->consult_sds Yes unknown_waste Treat as unknown hazardous waste is_known->unknown_waste No is_hazardous Is it a hazardous material? consult_sds->is_hazardous non_hazardous Dispose as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous No can_neutralize Can it be safely neutralized in the lab? is_hazardous->can_neutralize Yes hazardous_container Collect in a labeled hazardous waste container waste_pickup Arrange for hazardous waste pickup hazardous_container->waste_pickup can_neutralize->hazardous_container No neutralize Follow neutralization protocol can_neutralize->neutralize Yes drain_disposal Dispose down the drain with excess water (if permitted) neutralize->drain_disposal unknown_waste->waste_pickup

Caption: Decision workflow for laboratory chemical waste disposal.

References

Essential Safety and Logistics for Handling Dipentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dipentylacetic acid (also known as 2-pentylheptanoic acid) was located. The following guidance is based on the general safety protocols for handling analogous aliphatic and aromatic carboxylic acids. Researchers must consult their institution's Environmental Health and Safety (EH&S) department for specific handling and disposal protocols and perform a risk assessment before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Assessment

Based on data from similar carboxylic acids, this compound should be treated as a substance that is potentially:

  • Irritating to the skin and eyes. [1][2][3]

  • Harmful if swallowed or inhaled. [1][3][4]

  • Capable of causing respiratory tract irritation. [2][3]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification and Use Notes
Eye and Face Protection Safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][6]
Skin and Body Protection Chemical-resistant lab coat or apron. Full-body protective clothing may be necessary depending on the scale of work.Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Glove material and thickness should be selected based on the specific operational conditions and duration of contact. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][3][5]
Respiratory Protection Not typically required if work is conducted in a well-ventilated area or a certified chemical fume hood.If vapors or mists are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult Safety Resources: Read and understand the institutional chemical hygiene plan and any available safety information for similar chemicals.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare Work Area: Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential spills or vapors.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials (inert absorbent like sand or vermiculite), and labeled waste containers before starting work.[7]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Portioning Chemicals: When transferring or weighing, use the smallest quantity of material necessary for the experiment. Handle containers with care to avoid splashes or generation of dust if in solid form.

  • Maintain Ventilation: All work with open containers of this compound should be performed in a well-ventilated area, ideally a chemical fume hood.[8]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][5]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after completion of the task. Decontaminate any equipment that may have come into contact with the acid.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating skin or clothing. Remove gloves last and wash hands immediately.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9]

Disposal Plan

The disposal of this compound and associated waste must be conducted in strict accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Contaminated Materials: All disposable items contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Unused Chemical: Unused or excess this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[10]

Neutralization (for small spills or specific procedures ONLY)
  • Consult EH&S: Neutralization should only be performed by trained personnel after receiving approval from the institutional EH&S department.

  • Procedure: For very small, dilute acidic spills, neutralization can be achieved by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is near neutral. This process may generate heat and gas; therefore, it must be performed in a fume hood with appropriate PPE.

  • Disposal of Neutralized Waste: Even after neutralization, the resulting solution may need to be collected as hazardous waste, depending on institutional policies and local regulations.

Professional Disposal
  • Waste Pickup: Arrange for the collection of all hazardous waste containers by the institution's certified hazardous waste management service.[8] Ensure all containers are properly labeled with the chemical name and associated hazards.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ops Operational Phase A Review Chemical Hazards (Treat as Irritant) B Assess Task-Specific Risks (e.g., Splashing, Aerosolization) A->B C Eye/Face Protection B->C Select Goggles/ Face Shield D Hand Protection B->D Select Appropriate Gloves E Body Protection B->E Select Lab Coat/ Apron F Respiratory Protection (If ventilation is inadequate) B->F Risk of Inhalation? G Inspect & Don PPE H Handle this compound in Designated Area G->H I Doff & Dispose of Contaminated PPE H->I J End of Procedure I->J Wash Hands Thoroughly

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.